Product packaging for Methyl 5-methyl-3-oxohexanoate(Cat. No.:CAS No. 30414-55-2)

Methyl 5-methyl-3-oxohexanoate

Cat. No.: B1360218
CAS No.: 30414-55-2
M. Wt: 158.19 g/mol
InChI Key: WUGKTJAKSVEAFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 5-methyl-3-oxohexanoate (CAS 30414-55-2) is a beta-keto ester with the molecular formula C8H14O3 and a molecular weight of 158.20 g/mol . This compound serves as a versatile building block in organic synthesis and pharmaceutical research. It is of significant interest for its role as a precursor in the synthesis of complex molecules, including mitochondrial branched-chain aminotransferase (BCATm) inhibitors and γ-lactam derivatives . Researchers utilize engineered enzymatic cascades, such as those involving P450 BM3 monooxygenase and cpADH5 alcohol dehydrogenase, for the biocatalytic production of valuable beta-oxo fatty acid methyl esters like this compound from fatty acid methyl ester substrates . Available with a purity of ≥97% (GC) , it is supplied for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O3 B1360218 Methyl 5-methyl-3-oxohexanoate CAS No. 30414-55-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-methyl-3-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(2)4-7(9)5-8(10)11-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGKTJAKSVEAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50865540
Record name Methyl 5-methyl-3-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50865540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30414-55-2
Record name Hexanoic acid, 5-methyl-3-oxo-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030414552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HEXANOIC ACID, 5-METHYL-3-OXO-, METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HH8B3RXAQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 5-Methyl-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methyl-3-oxohexanoate is a beta-keto ester of interest in various chemical and biological research fields. Its bifunctional nature, containing both a ketone and an ester functional group, makes it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and potential biological activities, with a focus on data presentation, detailed experimental protocols, and logical visualizations to support researchers and drug development professionals.

Chemical and Physical Properties

This compound, with the CAS Number 30414-55-2, is a colorless liquid.[1] It is characterized by the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol .[2] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 30414-55-2[1]
Molecular Formula C8H14O3[2]
Molecular Weight 158.19 g/mol [2]
Physical State Liquid[1]
LogP 1.58[1]
Polar Surface Area 43 Ų[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 0[1]
Rotatable Bond Count 5[1]

Synthesis

The primary method for synthesizing β-keto esters like this compound is the Claisen condensation. This reaction involves the base-promoted condensation of two ester molecules.[3][4][5] Specifically, this compound can be synthesized via a crossed Claisen condensation between methyl 3-methylbutanoate (methyl isovalerate) and methyl acetate.

Proposed Experimental Protocol: Crossed Claisen Condensation

This protocol is a proposed method based on the principles of the Claisen condensation.

Materials:

  • Methyl 3-methylbutanoate

  • Methyl acetate

  • Sodium methoxide (or another suitable strong base)

  • Anhydrous diethyl ether (or another suitable aprotic solvent)

  • Hydrochloric acid (for workup)

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a solution of sodium methoxide in anhydrous diethyl ether.

  • Enolate Formation: Cool the flask in an ice bath and slowly add methyl acetate from the dropping funnel while stirring. This will form the enolate of methyl acetate.

  • Condensation: To the stirred solution, add methyl 3-methylbutanoate dropwise from the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice and dilute hydrochloric acid to neutralize the base.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Claisen_Condensation Methyl Acetate Methyl Acetate Enolate of Methyl Acetate Enolate of Methyl Acetate Methyl Acetate->Enolate of Methyl Acetate 1. Base Methyl 3-methylbutanoate Methyl 3-methylbutanoate Tetrahedral Intermediate Tetrahedral Intermediate Methyl 3-methylbutanoate->Tetrahedral Intermediate Sodium Methoxide Sodium Methoxide Sodium Methoxide->Enolate of Methyl Acetate Enolate of Methyl Acetate->Tetrahedral Intermediate 2. Nucleophilic Attack This compound This compound Tetrahedral Intermediate->this compound 3. Elimination

Caption: Claisen condensation for this compound synthesis.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound. Due to the presence of a ketone group, derivatization is often employed to prevent the formation of multiple peaks from tautomers.

Experimental Protocol: GC-MS Analysis with Derivatization

This protocol is adapted from a method for a structurally similar compound, 2-methyl-5-oxohexanoic acid, and can be optimized for this compound.[6]

Materials and Reagents:

  • This compound sample

  • Methoxyamine hydrochloride (MeOX)

  • Anhydrous Pyridine

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Procedure:

  • Sample Preparation: Ensure the sample is anhydrous.

  • Methoximation: Dissolve the sample in anhydrous pyridine and add a solution of methoxyamine hydrochloride. Incubate to protect the ketone group.

  • Silylation: Add MSTFA with 1% TMCS to the methoximated sample and incubate to derivatize any other active hydrogens.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system.

Suggested GC-MS Parameters:

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 70°C, hold for 1 min; ramp at 6°C/min to 300°C; hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50 - 550 m/z.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Anhydrous Sample Anhydrous Sample Methoximation Methoximation Anhydrous Sample->Methoximation Add MeOX in Pyridine Silylation Silylation Methoximation->Silylation Add MSTFA + TMCS Injection Injection Silylation->Injection Separation Separation Injection->Separation GC Column Detection Detection Separation->Detection Mass Spectrometer

Caption: Experimental workflow for GC-MS analysis.

Potential Biological Activity: Quorum Sensing Inhibition

While specific biological data for this compound is limited, β-keto esters as a class have been investigated for their potential to inhibit bacterial quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, often related to virulence.

The structural similarity of some β-keto esters to N-acyl-homoserine lactones (AHLs), which are common autoinducers in Gram-negative bacteria, suggests they may act as competitive inhibitors of AHL-mediated signaling pathways. This inhibition could disrupt bacterial communication and, consequently, reduce the expression of virulence factors.

Quorum_Sensing_Inhibition cluster_bacterium Bacterial Cell AHL_Synthase AHL Synthase AHL AHL Autoinducer AHL_Synthase->AHL produces Receptor AHL Receptor AHL->Receptor binds to Virulence_Genes Virulence Genes Receptor->Virulence_Genes activates Beta_Keto_Ester Methyl 5-methyl- 3-oxohexanoate Beta_Keto_Ester->Receptor inhibits

Caption: Proposed mechanism of quorum sensing inhibition by a beta-keto ester.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is achievable through established organic chemistry reactions like the Claisen condensation. Standard analytical techniques, particularly GC-MS with appropriate derivatization, can be used for its characterization and quantification. Furthermore, its structural features suggest potential applications in the field of antibacterial research through the inhibition of quorum sensing pathways. This guide provides a foundational resource for researchers and professionals working with this and related compounds. Further investigation into its specific biological activities is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of Methyl 5-methyl-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 5-methyl-3-oxohexanoate, a valuable β-keto ester intermediate in organic synthesis. This document details the prevalent synthetic methodology, experimental protocols, and characterization data to support researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound (CAS No. 30414-55-2) is a β-keto ester that serves as a versatile building block in the synthesis of more complex organic molecules. Its structure, featuring both a ketone and an ester functional group, allows for a variety of chemical transformations, making it a key precursor in the development of pharmaceuticals and other biologically active compounds. The most common and efficient method for the synthesis of this and similar β-keto esters is the Claisen condensation reaction.

Synthetic Pathway: Claisen Condensation

The synthesis of this compound is typically achieved through a mixed Claisen condensation. This reaction involves the condensation of an enolate of methyl acetate with methyl 3-methylbutanoate (also known as methyl isovalerate). The reaction is base-catalyzed, with sodium methoxide being a common choice of base.

The overall reaction is as follows:

Caption: General reaction scheme for the synthesis of this compound.

The mechanism involves the deprotonation of the α-carbon of methyl acetate by the base to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl 3-methylbutanoate. Subsequent loss of a methoxide group leads to the formation of the β-keto ester product.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound via a mixed Claisen condensation.

Materials:

ReagentFormulaMolar Mass ( g/mol )
Methyl 3-methylbutanoateC6H12O2116.16
Methyl acetateC3H6O274.08
Sodium methoxideCH3ONa54.02
Diethyl ether (anhydrous)(C2H5)2O74.12
Hydrochloric acid (aq)HCl36.46
Saturated sodium bicarbonate solutionNaHCO384.01
Saturated sodium chloride solution (brine)NaCl58.44
Anhydrous magnesium sulfateMgSO4120.37

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Anhydrous diethyl ether is added to the flask, followed by the addition of sodium methoxide. The resulting suspension is stirred. A solution of methyl 3-methylbutanoate and methyl acetate in anhydrous diethyl ether is then added dropwise from the dropping funnel to the stirred suspension.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. It is then carefully quenched by the addition of dilute hydrochloric acid until the solution is acidic. The aqueous layer is separated, and the organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of this compound.

ParameterValue
Reactants
Methyl 3-methylbutanoate1.0 eq
Methyl acetate2.0 - 3.0 eq
Sodium methoxide1.1 - 1.5 eq
Reaction Conditions
SolventAnhydrous diethyl ether
TemperatureReflux
Reaction Time4 - 8 hours
Product
Typical Yield60 - 75%
AppearanceColorless to pale yellow liquid
Boiling Point(Not specified in search results)

Characterization Data

The structure of the synthesized this compound can be confirmed by various spectroscopic methods.

Mass Spectrometry (MS):

Ionm/z
[M]+158.10
[M+H]+159.10

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include a doublet for the two methyl groups of the isobutyl group, a multiplet for the methine proton of the isobutyl group, a doublet for the methylene group adjacent to the isobutyl group, a singlet for the methylene group between the two carbonyls, and a singlet for the methyl ester group.

  • ¹³C NMR: Expected signals would include peaks for the two equivalent methyl carbons of the isobutyl group, the methine carbon of the isobutyl group, the methylene carbon adjacent to the isobutyl group, the methylene carbon between the two carbonyls, the ester carbonyl carbon, the ketone carbonyl carbon, and the methyl ester carbon.

Experimental Workflow and Logic Diagram

The following diagrams illustrate the logical workflow of the synthesis and the key relationships in the experimental setup.

Synthesis_Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reagents (Sodium Methoxide, Esters) A->B C Claisen Condensation (Reflux) B->C D Reaction Quench (Acidification) C->D E Aqueous Workup (Extraction and Washing) D->E F Drying and Solvent Removal E->F G Purification (Vacuum Distillation) F->G H Characterization (MS, NMR, IR) G->H

Caption: Experimental workflow for the synthesis of this compound.

Experimental_Logic cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product Methyl 3-methylbutanoate Methyl 3-methylbutanoate Claisen Condensation Claisen Condensation Methyl 3-methylbutanoate->Claisen Condensation Methyl acetate Methyl acetate Methyl acetate->Claisen Condensation Sodium methoxide Sodium methoxide Sodium methoxide->Claisen Condensation catalyst Anhydrous Diethyl Ether Anhydrous Diethyl Ether Anhydrous Diethyl Ether->Claisen Condensation solvent Reflux Temperature Reflux Temperature Reflux Temperature->Claisen Condensation energy Inert Atmosphere Inert Atmosphere Inert Atmosphere->Claisen Condensation environment This compound This compound Claisen Condensation->this compound

Caption: Logical relationships in the synthesis of this compound.

Conclusion

The synthesis of this compound via the Claisen condensation is a robust and well-established method. This technical guide provides the necessary details for its successful synthesis and characterization in a laboratory setting. For researchers engaged in drug discovery and development, a thorough understanding of the synthesis of such key intermediates is crucial for the efficient production of novel therapeutic agents. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity of the final product.

An In-depth Technical Guide to Methyl 5-methyl-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-methyl-3-oxohexanoate, a beta-keto ester of interest in organic synthesis and potentially as a building block in the development of new chemical entities. This document outlines its chemical identity, physicochemical properties, and illustrative synthetic and reaction protocols.

Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2]

Structure:

The chemical structure is characterized by a hexanoate backbone with a methyl group at the 5th position and a ketone group at the 3rd position. The carboxyl group is esterified with a methyl group.

  • Molecular Formula: C₈H₁₄O₃[2][3]

  • Canonical SMILES: CC(C)CC(=O)CC(=O)OC[1][4]

  • InChI Key: WUGKTJAKSVEAFG-UHFFFAOYSA-N[1][5]

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and application in experimental settings.

PropertyValueReference
Molecular Weight 158.19 g/mol [6]
Exact Mass 158.094294304 Da[4][6]
Density 0.979 g/cm³[4]
Boiling Point 199.4 °C at 760 mmHg[4]
Flash Point 75.7 °C[4]
Refractive Index 1.419[4]
Vapor Pressure 0.342 mmHg at 25°C[4]
LogP 1.16470[4]
Storage Temperature 2-8°C under inert gas[4]
Hydrogen Bond Acceptor Count 3[1][4]
Rotatable Bond Count 5[4]

Reactivity Profile

The reactivity of this compound is primarily dictated by the two carbonyl groups and the acidic α-protons situated between them (at the C4 position). This arrangement allows for keto-enol tautomerism and facilitates a variety of chemical transformations.

G cluster_0 This compound mol      O        O      ||       // (CH3)2CH-CH2-C--CH2-C--OCH3 c3 C3 Carbonyl (Ketone) nuc_add Nucleophilic Addition c3->nuc_add 1,2-Addition reduction Reduction c3->reduction c1 C1 Carbonyl (Ester) hydrolysis Ester Hydrolysis c1->hydrolysis c4 α-Protons enol_react Enolate Formation & Alkylation c4->enol_react

Caption: Chemical reactivity map for this compound.

Experimental Protocols

A. Illustrative Synthesis via Claisen Condensation

This protocol describes a general approach for synthesizing β-keto esters. The synthesis of the ethyl analog, ethyl 5-methyl-3-oxohexanoate, involves the reaction of methyl isobutyl ketone with ethanol followed by catalytic oxidation.[7] A more general and adaptable laboratory synthesis would follow a Claisen condensation route.

G start Start Materials: - Methyl 4-methylpentanoate - Methyl acetate - Strong Base (e.g., NaOMe) step1 Dissolve Methyl 4-methylpentanoate and Methyl acetate in an anhydrous, non-protic solvent (e.g., Toluene). start->step1 step2 Add Sodium Methoxide (NaOMe) portion-wise at 0 °C. step1->step2 step3 Allow reaction to warm to room temperature and stir until completion (monitor by TLC). step2->step3 step4 Quench the reaction with a weak acid (e.g., acetic acid) to neutralize the base. step3->step4 step5 Perform aqueous workup: - Wash with water and brine. - Dry organic layer over Na2SO4. step4->step5 step6 Purify the crude product by vacuum distillation or column chromatography. step5->step6 end_node Final Product: This compound step6->end_node

Caption: General workflow for Claisen condensation synthesis.

B. Illustrative Reduction of the Ketone

This protocol, adapted from a procedure for a similar compound, details the selective reduction of the ketone functionality to a hydroxyl group using sodium borohydride.[8]

  • Preparation: Dissolve this compound (1.0 equivalent) in methanol and cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.1 equivalents) to the solution in small portions over a period of 10 minutes, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour. Progress can be monitored using Thin Layer Chromatography (TLC).

  • Quenching: Slowly add acetone to the reaction mixture to quench any excess sodium borohydride.

  • Workup:

    • Remove the methanol under reduced pressure.

    • Add deionized water to the residue.

    • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product, methyl 5-hydroxy-5-methyl-3-oxohexanoate, which can be further purified by column chromatography.

Applications in Drug Development and Research

As a functionalized small molecule, this compound can serve as a versatile intermediate in organic synthesis. Its potential applications include:

  • Scaffold for Heterocyclic Synthesis: The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of various heterocycles like pyrazoles, isoxazoles, and pyrimidines, which are common motifs in medicinal chemistry.

  • Intermediate for Complex Molecule Synthesis: It can be used as a key building block in the total synthesis of natural products or complex pharmaceutical agents.[9][10][11]

  • Probing Enzyme Activity: Derivatives of β-keto esters can be designed as potential enzyme inhibitors or as probes for studying enzyme mechanisms, particularly for enzymes that process carbonyl-containing substrates.

Further research into the biological activity of this compound and its derivatives could uncover novel applications in drug discovery and development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 5-methyl-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-methyl-3-oxohexanoate is a β-keto ester of interest in organic synthesis and potentially in drug discovery. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available data and established principles of organic chemistry. The document details its structural characteristics, physicochemical properties, and spectroscopic profile. Furthermore, it outlines a general synthetic methodology and discusses its expected chemical reactivity. This guide is intended to serve as a foundational resource for researchers and professionals working with this compound.

Chemical Identity and Structure

  • IUPAC Name: this compound

  • Synonyms: 5-Methyl-3-oxohexanoic acid methyl ester, Methyl α-isovalerylacetate[1]

  • CAS Number: 30414-55-2[2][3]

  • Molecular Formula: C₈H₁₄O₃[2][3]

  • Molecular Weight: 158.19 g/mol [1]

  • Chemical Structure:

Physicochemical Properties

The physical properties of this compound are summarized in the table below. It is important to note that much of the available data is predicted and should be confirmed by experimental analysis for critical applications.

PropertyValueSource
Boiling Point 199.4 °C at 760 mmHg (Predicted)[1]
Density 0.979 g/cm³ (Predicted)[1]
XLogP3 1.2[1]
PSA (Polar Surface Area) 43.4 Ų[1]
Exact Mass 158.094 g/mol [1]

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Mass Spectrometry (MS)

A Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides information on the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M+): The mass spectrum is expected to show a molecular ion peak at m/z = 158, corresponding to the molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each of the eight carbon atoms in unique chemical environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Key Expected Absorptions:

    • C=O (Ester): A strong absorption band is expected in the region of 1735-1750 cm⁻¹.

    • C=O (Ketone): Another strong absorption band should appear around 1715 cm⁻¹.

    • C-O (Ester): A strong absorption is expected in the 1000-1300 cm⁻¹ region.

    • C-H (Aliphatic): Stretching and bending vibrations will be observed in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.

Synthesis and Reactivity

Synthesis

A common and effective method for the synthesis of β-keto esters like this compound is the Claisen condensation . This reaction involves the base-catalyzed condensation of an ester with another ester or a ketone.

Diagram 1: General Scheme for Claisen Condensation

Claisen_Condensation cluster_reactants Reactants Ester1 Methyl isovalerate Base Strong Base (e.g., Sodium methoxide) Ester1->Base 1. Deprotonation Ester2 Methyl acetate Intermediate Enolate Intermediate Ester2->Intermediate 2. Nucleophilic Attack Base->Intermediate Product This compound Intermediate->Product 3. Elimination Workup Acidic Workup Product->Workup 4. Neutralization Synthesis_Workflow Start Reactants & Base Reaction Claisen Condensation Start->Reaction Quench Acidic Quench Reaction->Quench Extraction Solvent Extraction Quench->Extraction Purification Vacuum Distillation Extraction->Purification Product Pure Product Purification->Product

References

The Biological Activity of β-Keto Esters: A Focus on Methyl 5-methyl-3-oxohexanoate and its Analogs as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

β-keto esters are a versatile class of organic compounds widely utilized as intermediates in the synthesis of more complex molecules, including numerous pharmaceutical agents.[1] Their unique structural features, characterized by a ketone and an ester functional group separated by a methylene group, confer upon them a distinct reactivity that has been exploited in various chemical transformations.[2][3] While their synthetic utility is well-established, recent research has unveiled their potential as biologically active molecules, particularly in the realm of antimicrobial drug discovery. This technical guide provides a comprehensive overview of the biological activity of β-keto esters, with a specific focus on their emerging role as inhibitors of bacterial quorum sensing. Although direct biological data for Methyl 5-methyl-3-oxohexanoate is limited in publicly available literature, this guide will draw upon studies of structurally related β-keto ester analogs to provide insights into its potential activities and mechanisms of action. Detailed experimental protocols, quantitative data from relevant studies, and visualizations of key signaling pathways are presented to facilitate further research and development in this promising area.

Introduction to β-Keto Esters and Their Biological Significance

β-keto esters are characterized by a ketone functional group at the β-position relative to an ester group. This arrangement results in acidic α-protons, making them valuable precursors for a variety of carbon-carbon bond-forming reactions.[1] Their importance in medicinal chemistry is underscored by their presence as key structural motifs in a range of bioactive compounds and their use as starting materials for the synthesis of complex pharmaceutical products.[3][4]

The biological activities of β-keto esters are diverse. Some have been investigated for their role in the synthesis of pyrazolones with antimicrobial and cytotoxic activities.[5] More recently, a significant body of research has focused on the design of β-keto esters as antibacterial compounds that function by disrupting bacterial communication, a process known as quorum sensing (QS).[6][7] Quorum sensing is a cell-to-cell signaling mechanism that allows bacteria to coordinate gene expression in response to population density, controlling virulence, biofilm formation, and antibiotic resistance.[2][6] By interfering with QS pathways, β-keto esters offer a novel strategy to combat bacterial infections, potentially circumventing the development of resistance associated with traditional antibiotics.[8]

Quantitative Analysis of Antibacterial Activity

CompoundTarget OrganismMIC (mg/mL)MBC (mg/mL)
Compound 6 Pseudomonas aeruginosa (ATCC 19429)0.322.50
Staphylococcus aureus (ATCC 29737)0.635.00
Compound 8 Pseudomonas aeruginosa (ATCC 19429)0.635.00
Staphylococcus aureus (ATCC 29737)0.322.50
Agrobacterium tumefaciens (ATCC 19358)0.08-
Kanamycin (Control) Pseudomonas aeruginosa (ATCC 19429)10.00 (µg/mL)10.00 (µg/mL)
Staphylococcus aureus (ATCC 29737)10.00 (µg/mL)10.00 (µg/mL)
Data extracted from a study by Rojas-Altuve et al. (2023). Note that the tested compounds were aryl β-keto esters and not this compound.

Another study focused on the quorum sensing inhibitory activity of nineteen β-keto ester analogs against Vibrio harveyi. The most active compounds, which were 4-substituted halo and 3- or 4-substituted methoxy aryl β-keto esters, exhibited IC50 values ranging from 23 µM to 53 µM.[8]

Mechanism of Action: Inhibition of Quorum Sensing

The primary proposed mechanism for the antibacterial activity of the studied β-keto esters is the inhibition of quorum sensing.[1] These compounds are designed as structural analogs of N-acyl-homoserine lactones (AHLs), which are the autoinducer signaling molecules used by many Gram-negative bacteria.[6][7] By mimicking the structure of AHLs, β-keto esters can competitively bind to the LuxR-type transcriptional regulators, thereby preventing the activation of QS-controlled genes responsible for virulence and biofilm formation.[2][6]

Signaling Pathway Diagrams

The following diagrams illustrate the proposed mechanism of quorum sensing inhibition by β-keto esters.

quorum_sensing_inhibition cluster_bacteria Bacterial Cell AHL N-Acyl Homoserine Lactone (AHL) LuxR LuxR-type Receptor AHL->LuxR Binds AHL_LuxR AHL-LuxR Complex Virulence Virulence Factor Expression LuxR->Virulence Inhibits Activation DNA DNA (Promoter Region) AHL_LuxR->DNA Binds DNA->Virulence Activates BetaKetoEster β-Keto Ester (e.g., this compound analog) BetaKetoEster->LuxR Competitively Binds

Caption: Competitive binding of β-keto esters to LuxR-type receptors, inhibiting virulence gene expression.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Antibacterial Assays cluster_mechanistic Mechanistic Studies Synthesis Synthesis of β-Keto Ester Analogs Characterization Spectroscopic Characterization (NMR, etc.) Synthesis->Characterization MIC Minimum Inhibitory Concentration (MIC) Assay Characterization->MIC QS_inhibition Quorum Sensing Inhibition Assays Characterization->QS_inhibition MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Docking Molecular Docking Studies QS_inhibition->Docking

Caption: A general experimental workflow for the evaluation of the antibacterial activity of β-keto esters.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the antibacterial activity of β-keto esters.

Synthesis of β-Keto Ester Analogues

A general procedure for the synthesis of aryl β-keto esters involves the activation of commercially available carboxylic acids with a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[6] The activated acid is then condensed with Meldrum's acid. The resulting intermediate is subsequently refluxed in an alcohol (e.g., tert-butanol) to yield the desired β-keto ester.[6] The final products are typically purified by column chromatography and characterized using spectroscopic methods like NMR.[6]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[1]

  • Materials:

    • 96-well microtiter plates

    • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

    • Bacterial strains (e.g., P. aeruginosa, S. aureus)

    • Test β-keto ester compounds dissolved in a suitable solvent (e.g., DMSO)

    • Positive control antibiotic (e.g., Kanamycin)

    • Spectrophotometer or plate reader

  • Procedure:

    • Preparation of Inoculum: Bacterial cultures are grown to the mid-logarithmic phase and then diluted to a standardized concentration, typically 1.5 x 10⁸ CFU/mL.[1]

    • Serial Dilution: The test compounds are serially diluted in the growth medium within the 96-well plate to create a range of concentrations.

    • Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[9]

    • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours) for bacterial growth.[1]

    • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[1]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Procedure:

    • Following the MIC determination, an aliquot from each well that shows no visible growth is subcultured onto an agar plate (e.g., Nutrient Agar).[1]

    • The plates are incubated under conditions that permit bacterial growth.

    • The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.[1]

Future Directions and Conclusion

The exploration of β-keto esters as antibacterial agents is a burgeoning field with significant potential. The ability of these compounds to inhibit quorum sensing presents a promising alternative to traditional antibiotics, with the potential to mitigate the growing threat of antimicrobial resistance. While the current body of research has primarily focused on aryl β-keto esters, the fundamental principles of their mechanism of action provide a strong rationale for investigating the biological activity of aliphatic β-keto esters like this compound.

Future research should be directed towards:

  • Synthesis and Biological Evaluation of Aliphatic β-Keto Esters: A systematic investigation of the antibacterial and quorum sensing inhibitory activities of a library of aliphatic β-keto esters, including this compound, is warranted.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the chemical structure of β-keto esters and their biological activity will be crucial for the design of more potent and selective inhibitors.

  • In Vivo Efficacy and Toxicity Studies: Promising lead compounds will need to be evaluated in animal models of infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

References

Unveiling the Enigma: The Apparent Absence of Methyl 5-methyl-3-oxohexanoate in the Natural World

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals no documented natural occurrence of Methyl 5-methyl-3-oxohexanoate. Despite its relatively simple structure, this β-keto ester has not been identified as a constituent of any plant, microorganism, or animal species to date. This guide provides an in-depth analysis of this finding and offers a detailed exploration of the natural occurrence, biosynthesis, and analytical methodologies for structurally related compounds, offering valuable context for researchers, scientists, and drug development professionals.

While the target molecule remains elusive in nature, a significant body of research exists for similar methyl esters, providing a framework for potential future investigations. This whitepaper will, therefore, focus on these analogs to equip researchers with the necessary knowledge to explore this chemical space.

I. Natural Occurrence of Structurally Related Methyl Esters

Although this compound is not found in nature, several structurally similar compounds have been isolated and characterized from various natural sources. Understanding their distribution can provide clues for future discovery efforts.

Compound NameStructureNatural Source(s)OrganismPart of Organism/ExtractQuantitative Data
Methyl 5-oxohexanoate CH₃COCH₂CH₂CH₂COOCH₃Carica papaya (Papaya)PlantFruitData not available in cited literature
Methyl 5-methylhexanoate (CH₃)₂CHCH₂CH₂CH₂COOCH₃Humulus lupulus (Common Hop)PlantNot specifiedData not available in cited literature
Methyl hexanoate CH₃(CH₂)₄COOCH₃Annona muricata (Soursop), Apple, Beer, Bilberry, Blackberry, BrandyPlant, Fungi (in fermentation)Fruit, Fermented beveragesPresent as a volatile compound

Table 1: Documented Natural Sources of Methyl Esters Structurally Related to this compound.

II. Biosynthesis of Esters in Nature

The biosynthesis of esters in microorganisms and plants is a well-characterized process, primarily catalyzed by alcohol acyltransferases (AATs). These enzymes facilitate the condensation of an alcohol with an acyl-CoA thioester. While a specific pathway for this compound is unknown due to its apparent absence in nature, a general pathway for ester biosynthesis can be illustrated. The precursors for a hypothetical biosynthesis would likely be a derivative of isocaproic acid and methanol.

Ester Biosynthesis Acyl-CoA Acyl-CoA AAT Alcohol Acyltransferase (AAT) Acyl-CoA->AAT Alcohol Alcohol Alcohol->AAT Ester Ester AAT->Ester CoA CoA AAT->CoA Coenzyme A

Caption: Generalized pathway for ester biosynthesis.

III. Experimental Protocols for Isolation and Identification of Related Methyl Esters

The methodologies employed for the extraction, isolation, and identification of volatile and semi-volatile organic compounds like methyl esters from natural matrices are well-established. These protocols can be adapted for the prospective screening of natural sources for this compound.

A. Sample Preparation and Extraction

A common technique for extracting lipids and volatile esters from plant material is solvent extraction.

  • Maceration: The plant material (e.g., leaves, fruits) is dried and ground into a fine powder.

  • Solvent Extraction: The powdered material is then extracted with a non-polar or semi-polar solvent such as hexane, ethyl acetate, or a mixture of dichloromethane and methanol. This can be performed at room temperature with agitation or using a Soxhlet apparatus for more exhaustive extraction.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

B. Chromatographic Separation and Purification

The crude extract is a complex mixture that requires further separation to isolate individual components.

  • Column Chromatography: The crude extract is subjected to column chromatography on silica gel or alumina. A gradient of solvents with increasing polarity (e.g., hexane to ethyl acetate) is used to elute fractions of differing polarity.

  • Thin-Layer Chromatography (TLC): Fractions are monitored by TLC to identify those containing compounds of interest, often visualized using a staining agent (e.g., vanillin-sulfuric acid) followed by heating.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds can be further purified using preparative HPLC, often with a reverse-phase column (e.g., C18) and a mobile phase such as methanol-water or acetonitrile-water.

C. Structure Elucidation and Quantification

The definitive identification and quantification of the isolated compound are achieved through a combination of spectroscopic and spectrometric techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used technique for the analysis of volatile and semi-volatile compounds.

    • Derivatization: For non-volatile compounds or to improve chromatographic properties, samples may be derivatized (e.g., silylation). However, for methyl esters, this is often not necessary.

    • Analysis: The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural elucidation of pure compounds.

    • 1D NMR (¹H and ¹³C): Provides information about the chemical environment of hydrogen and carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Reveals the connectivity between atoms, allowing for the complete assembly of the molecular structure.

Experimental Workflow cluster_extraction Extraction cluster_separation Separation & Purification cluster_identification Identification & Quantification Plant_Material Dried & Ground Plant Material Solvent_Extraction Solvent Extraction (Hexane/EtOAc) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure Compound HPLC->Pure_Compound GC_MS GC-MS Analysis Pure_Compound->GC_MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Compound->NMR Structure_Confirmed Structure Confirmed GC_MS->Structure_Confirmed NMR->Structure_Confirmed

Caption: A typical experimental workflow for the isolation and identification of natural products.

IV. Conclusion and Future Outlook

The current body of scientific literature does not support the natural occurrence of this compound. However, the presence of structurally related compounds in nature suggests that its existence as a yet-undiscovered natural product cannot be entirely ruled out. The experimental protocols and biosynthetic insights provided in this guide offer a foundational framework for researchers interested in exploring novel natural sources for this and other β-keto esters. Future research efforts could focus on targeted screening of organisms known to produce structurally diverse secondary metabolites, employing the sensitive analytical techniques outlined herein. Such endeavors may yet unveil the presence of Methyl 5--methyl-3-oxohexanoate in the vast and underexplored chemical diversity of the natural world.

The Versatile Reactivity of β-Keto Esters: A Synthetic Chemist's Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

β-Keto esters are a cornerstone of modern synthetic organic chemistry, prized for their versatile reactivity and ability to participate in a wide array of carbon-carbon bond-forming reactions. Their unique structural motif, characterized by a ketone and an ester functionality separated by a methylene group, gives rise to a rich and diverse chemical behavior. This guide provides a comprehensive overview of the synthesis, properties, and key synthetic applications of β-keto esters, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to serve as a practical resource for laboratory chemists.

Synthesis and Fundamental Properties of β-Keto Esters

The most common and historically significant method for the synthesis of β-keto esters is the Claisen condensation , a base-catalyzed reaction between two molecules of an ester. The intramolecular variant of this reaction, known as the Dieckmann condensation , is employed for the synthesis of cyclic β-keto esters.

The key to the reactivity of β-keto esters lies in the acidity of the α-hydrogens located on the methylene group flanked by the two carbonyl functionalities. The electron-withdrawing nature of both the ketone and the ester groups significantly increases the acidity of these protons, facilitating the formation of a resonance-stabilized enolate ion in the presence of a base. This enolate is a soft nucleophile, readily participating in a variety of reactions.

Keto-Enol Tautomerism

β-Keto esters exist as a mixture of keto and enol tautomers. The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and the nature of the substituents. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

Caption: Keto-enol tautomerism in β-keto esters.

Acidity and Enolate Formation

The pKa of the α-hydrogens of typical β-keto esters, such as ethyl acetoacetate, is approximately 11 in water, making them readily deprotonated by common bases like alkoxides.

Caption: Base-mediated formation of a resonance-stabilized enolate.

Key Synthetic Transformations of β-Keto Esters

The nucleophilic enolate derived from β-keto esters is the key intermediate in a multitude of synthetic transformations.

Acetoacetic Ester Synthesis: Alkylation and Decarboxylation

One of the most powerful applications of β-keto esters is the acetoacetic ester synthesis, which allows for the preparation of substituted ketones.[1] This process involves the alkylation of the enolate followed by hydrolysis and decarboxylation.

The alkylation step proceeds via an SN2 reaction between the enolate and an alkyl halide.[2] Subsequent hydrolysis of the ester functionality, typically under acidic or basic conditions, yields a β-keto acid.[2] Upon heating, this intermediate readily undergoes decarboxylation to afford the corresponding ketone.[2]

G Acetoacetic Ester Synthesis Workflow start β-Keto Ester enolate Enolate Formation (Base) start->enolate alkylation Alkylation (R-X) enolate->alkylation hydrolysis Hydrolysis (H3O+/H2O or OH-/H2O) alkylation->hydrolysis decarboxylation Decarboxylation (Heat) hydrolysis->decarboxylation product Substituted Ketone decarboxylation->product

Caption: General workflow of the acetoacetic ester synthesis.

Experimental Protocol: Synthesis of 2-Heptanone via Acetoacetic Ester Synthesis [3]

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, sodium ethoxide is prepared by carefully adding sodium metal (1.0 eq) to absolute ethanol under a nitrogen atmosphere. After the sodium has completely reacted, the solution is cooled to room temperature. Ethyl acetoacetate (1.0 eq) is then added dropwise with stirring.

  • Alkylation: 1-Bromobutane (1.05 eq) is added dropwise to the enolate solution. The reaction mixture is then heated to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Work-up and Hydrolysis: After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude alkylated ester is then refluxed with aqueous sodium hydroxide (10%) for 2 hours to effect saponification.

  • Decarboxylation: The reaction mixture is cooled and acidified with dilute sulfuric acid. The mixture is then heated to reflux for 1 hour to induce decarboxylation.

  • Purification: The resulting ketone is isolated by steam distillation or extraction with diethyl ether. The organic layer is dried and the solvent is removed by distillation. The product, 2-heptanone, is purified by fractional distillation.

Table 1: Quantitative Data for Acetoacetic Ester Synthesis

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Ethyl bromideNaOEtEthanolReflux375
1-BromobutaneNaOEtEthanolReflux370
Benzyl chlorideNaOEtEthanolReflux280
Multicomponent Reactions

β-Keto esters are valuable substrates in a variety of multicomponent reactions, which allow for the efficient construction of complex molecules in a single synthetic operation.

The Hantzsch pyridine synthesis is a one-pot condensation reaction of an aldehyde, two equivalents of a β-keto ester, and ammonia or an ammonium salt to form a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.[4] This reaction is of significant importance in medicinal chemistry for the synthesis of calcium channel blockers.[4]

G Hantzsch Pyridine Synthesis aldehyde Aldehyde (R-CHO) dihydropyridine 1,4-Dihydropyridine aldehyde->dihydropyridine ketoester1 β-Keto Ester (2 eq.) ketoester1->dihydropyridine ammonia Ammonia (NH3) ammonia->dihydropyridine oxidation Oxidation dihydropyridine->oxidation pyridine Pyridine Derivative oxidation->pyridine

Caption: Overview of the Hantzsch pyridine synthesis.

Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [5]

  • Reaction Setup: In a round-bottom flask, a mixture of benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.1 eq) in ethanol is stirred at room temperature.

  • Reaction: The mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The solid is washed with cold ethanol and dried to afford the desired dihydropyridine derivative. Further purification can be achieved by recrystallization from ethanol.

Table 2: Spectroscopic Data for a Hantzsch Dihydropyridine Derivative

Proton (¹H NMR)Chemical Shift (δ, ppm)Carbon (¹³C NMR)Chemical Shift (δ, ppm)
NH~8.0 (br s)C=O~167
Ar-H7.0-7.3 (m)C=C~145, 104
CH (C4)~4.9 (s)Ar-C~147, 128, 126
OCH₂~4.0 (q)CH (C4)~39
CH₃ (C2, C6)~2.3 (s)OCH₂~60
OCH₂CH₃~1.2 (t)CH₃ (C2, C6)~19
OCH₂CH₃~14

Note: Spectroscopic data can vary depending on the specific substituents.

The Biginelli reaction is a three-component reaction between an aldehyde, a β-keto ester, and urea or thiourea to produce dihydropyrimidinones.[6] This acid-catalyzed reaction is a powerful tool for the synthesis of a variety of biologically active heterocyclic compounds.[7]

Experimental Protocol: Synthesis of a Dihydropyrimidinone

  • Reaction Setup: A mixture of an aromatic aldehyde (1.0 eq), a β-keto ester (1.0 eq), urea (1.5 eq), and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃) in a suitable solvent (e.g., ethanol, acetonitrile) is placed in a round-bottom flask.[6]

  • Reaction: The mixture is heated to reflux for several hours, with the reaction progress monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then triturated with cold water or a mixture of ethyl acetate and hexane to induce crystallization. The solid product is collected by filtration and can be purified by recrystallization.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, such as a β-keto ester, in the presence of a basic catalyst.[8] The reaction typically yields an α,β-unsaturated product after dehydration.[9]

Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with Ethyl Acetoacetate

  • Reaction Setup: In a round-bottom flask, benzaldehyde (1.0 eq) and ethyl acetoacetate (1.0 eq) are dissolved in a suitable solvent like ethanol or toluene. A catalytic amount of a weak base, such as piperidine or pyridine, is added.

  • Reaction: The reaction mixture is stirred at room temperature or gently heated. The formation of water as a byproduct can be managed using a Dean-Stark apparatus to drive the equilibrium towards the product.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, washed with dilute acid to remove the catalyst, and then with water and brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by distillation or column chromatography.

Feist-Bénary Furan Synthesis

The Feist-Bénary furan synthesis is a classic method for the preparation of substituted furans from α-halo ketones and β-dicarbonyl compounds, including β-keto esters, in the presence of a base.[10]

Experimental Protocol: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate [11]

  • Reaction Setup: To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol or pyridine, a mild base like pyridine or triethylamine is added.[12]

  • Reaction: Chloroacetone (1.0 eq) is added to the mixture, and the reaction is heated to reflux for several hours.[11]

  • Work-up and Purification: After cooling, the reaction mixture is diluted with a suitable organic solvent like diethyl ether and washed sequentially with water, dilute acid, and brine. The organic layer is dried and concentrated. The crude product is then purified by vacuum distillation or column chromatography.[11]

Japp-Klingemann Reaction

The Japp-Klingemann reaction is a method for the synthesis of hydrazones from β-keto esters and aryl diazonium salts. The resulting hydrazones are valuable intermediates, particularly in the Fischer indole synthesis.

Experimental Protocol: Synthesis of an Arylhydrazone from Ethyl Acetoacetate

  • Diazonium Salt Formation: Aniline (1.0 eq) is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite (1.0 eq) in water is added dropwise while maintaining the low temperature.

  • Coupling Reaction: In a separate flask, ethyl acetoacetate (1.0 eq) is dissolved in ethanol containing sodium acetate. The freshly prepared diazonium salt solution is then added slowly to this solution at 0-5 °C with vigorous stirring.

  • Work-up and Purification: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at low temperature. The mixture is then poured into cold water, and the precipitated hydrazone is collected by filtration, washed with water, and recrystallized from ethanol.

Conclusion

β-Keto esters are remarkably versatile and indispensable building blocks in synthetic organic chemistry. Their unique electronic properties and the ease of enolate formation provide access to a vast array of synthetic transformations, from the classic acetoacetic ester synthesis to powerful multicomponent reactions. A thorough understanding of their reactivity, coupled with the practical knowledge of experimental protocols, empowers chemists to design and execute efficient synthetic routes towards complex and valuable target molecules. This guide serves as a foundational resource for researchers and professionals seeking to harness the full synthetic potential of this important class of compounds.

References

An In-depth Technical Guide to Methyl 5-methyl-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 30414-55-2

This technical guide provides a comprehensive overview of Methyl 5-methyl-3-oxohexanoate, a valuable β-keto ester intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the fields of drug development, flavor and fragrance, and organic synthesis.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. Its key chemical and physical properties are summarized in the table below, compiled from various sources.[1]

PropertyValue
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.19 g/mol
CAS Number 30414-55-2
Density 0.979 ± 0.06 g/cm³ (Predicted)
Boiling Point 199.4 °C at 760 mmHg
InChI Key WUGKTJAKSVEAFG-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(=O)CC(=O)OC

Synthesis

A proposed synthetic pathway for this compound is outlined below. This process would involve the reaction of methyl acetoacetate with isobutyl bromide in the presence of a suitable base, such as sodium ethoxide.

Experimental Protocol: Proposed Acetoacetic Ester Synthesis

Materials:

  • Methyl acetoacetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Isobutyl bromide

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for workup)

Procedure:

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add methyl acetoacetate to the cooled sodium ethoxide solution with constant stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete formation of the enolate.

  • Alkylation: Slowly add isobutyl bromide to the reaction mixture.

  • Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Methyl Acetoacetate Methyl Acetoacetate Enolate Formation Enolate Formation Methyl Acetoacetate->Enolate Formation Isobutyl Bromide Isobutyl Bromide Alkylation Alkylation Isobutyl Bromide->Alkylation Sodium Ethoxide (Base) Sodium Ethoxide (Base) Sodium Ethoxide (Base)->Enolate Formation Enolate Formation->Alkylation Enolate Intermediate Workup & Purification Workup & Purification Alkylation->Workup & Purification This compound This compound Workup & Purification->this compound

Proposed workflow for the synthesis of this compound.

Applications

This compound, as a β-keto ester, is a versatile building block in organic synthesis with applications in several industries.

Pharmaceutical and Drug Development

β-Keto esters are important intermediates in the synthesis of a wide range of pharmaceuticals.[3] They are precursors to various heterocyclic compounds, such as pyrazolones, which have shown antimicrobial and cytotoxic activities against cancer cell lines.[2] While specific drugs developed directly from this compound are not prominently documented, its structural motif is of significant interest in medicinal chemistry.

Recent studies have explored the design of β-keto esters as antibacterial agents, based on their structural similarity to bacterial quorum sensing autoinducers.[4][5] This suggests that this compound and its derivatives could be investigated as potential quorum-sensing inhibitors, a promising strategy for combating bacterial infections.

Signaling_Pathway Methyl_5_methyl_3_oxohexanoate Methyl 5-methyl-3- oxohexanoate Derivative QS_Receptor Bacterial Quorum Sensing Receptor Methyl_5_methyl_3_oxohexanoate->QS_Receptor Antagonistic Binding Virulence_Gene_Expression Virulence Gene Expression QS_Receptor->Virulence_Gene_Expression Inhibition Bacterial_Pathogenesis Bacterial Pathogenesis Virulence_Gene_Expression->Bacterial_Pathogenesis Downregulation

Potential mechanism of action as a quorum-sensing inhibitor.
Flavor and Fragrance Industry

Many lower molecular weight esters, including β-keto esters, are known for their pleasant, fruity aromas.[6] While specific information on the organoleptic properties of this compound is limited, related compounds like methyl 3-oxohexanoate are used as flavoring and fragrance agents.[6][7][8] This suggests a potential application for this compound in the food, beverage, and cosmetic industries.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Mass Spectrometry

The mass spectrum of this compound obtained by Gas Chromatography-Mass Spectrometry (GC-MS) is available.[9] The fragmentation pattern is key to its identification. Common fragmentation patterns for β-keto esters involve cleavages at the carbonyl groups and rearrangements.[10][11]

Expected Fragmentation:

m/zPossible Fragment Ion
158[M]⁺ (Molecular Ion)
127[M - OCH₃]⁺
115[M - C₃H₇]⁺
101[CH₃OC(O)CH₂C(O)]⁺
57[C₄H₉]⁺
43[CH₃CO]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific NMR spectrum for this compound was not found, the expected chemical shifts for a similar compound, methyl 3-oxohexanoate, can provide insight.[12]

Expected ¹H NMR Peaks (Predicted):

  • ~0.9 ppm (d, 6H): Two methyl groups of the isobutyl moiety.

  • ~2.1 ppm (m, 1H): Methine proton of the isobutyl group.

  • ~2.5 ppm (d, 2H): Methylene group adjacent to the isobutyl group.

  • ~3.4 ppm (s, 2H): Methylene group between the two carbonyl groups.

  • ~3.7 ppm (s, 3H): Methyl ester protons.

Expected ¹³C NMR Peaks: The spectrum for a related compound, methyl 2-methyl-5-oxohexanoate, is available and can serve as a reference.[13]

Infrared (IR) Spectroscopy

The IR spectrum of a β-keto ester is characterized by two distinct carbonyl stretching frequencies.

Expected IR Peaks: [12][14]

  • ~1745 cm⁻¹: C=O stretch of the ester group.

  • ~1720 cm⁻¹: C=O stretch of the ketone group.

  • ~2960 cm⁻¹: C-H stretch of the alkyl groups.

  • ~1200-1300 cm⁻¹: C-O stretch of the ester group.

Safety Information

A detailed Safety Data Sheet (SDS) for 5-Methyl-3-oxohexanoic acid methyl ester is available and should be consulted before handling.[15]

General Safety Precautions: [15][16]

  • Handling: Handle in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses.

  • Storage: Keep the container tightly closed and store in a cool, dry place away from ignition sources and oxidizing agents.

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Do not induce vomiting. Rinse mouth with water.

  • In all cases of exposure, seek medical attention.

Hazard Identification: The toxicological properties of this compound have not been thoroughly investigated.[16] It is important to handle it with care, assuming it may be harmful.

This technical guide provides a summary of the available information on this compound. Further research is needed to fully elucidate its biological activities and potential applications in drug development and other industries.

References

Molecular formula and weight of Methyl 5-methyl-3-oxohexanoate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Methyl 5-methyl-3-oxohexanoate, including its molecular formula and weight. In light of the limited specific experimental data on this compound, this document also presents a plausible synthetic route and standard characterization methodologies. Furthermore, a hypothetical biological signaling pathway is proposed based on the activities of structurally related keto esters, offering a framework for future research and drug development efforts.

Core Compound Data

The fundamental molecular and physical properties of this compound are summarized below. This data is essential for any experimental work, including reaction stoichiometry, solution preparation, and analytical characterization.

PropertyValue
Molecular Formula C₈H₁₄O₃[1][2][3][4][5]
Molecular Weight 158.19 g/mol [2]
Monoisotopic Mass 158.0943 Da[3]

Proposed Synthesis and Characterization

Proposed Synthesis Protocol: Claisen Condensation

This procedure outlines the synthesis of this compound via the Claisen condensation of methyl isovalerate and methyl acetate.

Materials:

  • Methyl isovalerate

  • Methyl acetate

  • Sodium methoxide

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Toluene

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen) is charged with sodium methoxide and anhydrous diethyl ether.

  • Addition of Esters: A mixture of methyl isovalerate and methyl acetate is added dropwise to the stirred suspension of sodium methoxide in diethyl ether at room temperature.

  • Reaction: The reaction mixture is then gently refluxed for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: After the reaction is complete, the mixture is cooled in an ice bath, and 1 M hydrochloric acid is slowly added to neutralize the excess sodium methoxide and quench the reaction.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Characterization Protocols

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR will identify the characteristic functional groups present, such as the ester and ketone carbonyl groups.

  • Gas Chromatography (GC): GC can be used to determine the purity of the final product.

G cluster_synthesis Synthesis Workflow start Reaction Setup add_esters Addition of Esters start->add_esters reflux Reflux add_esters->reflux quench Quenching reflux->quench extraction Extraction quench->extraction dry_concentrate Drying & Concentration extraction->dry_concentrate purify Purification dry_concentrate->purify end Pure Product purify->end G cluster_pathway Hypothetical Cytotoxicity Pathway compound This compound esterase Cellular Esterases compound->esterase Metabolism metabolite 5-methyl-3-oxohexanoic acid esterase->metabolite ros Increased ROS Production metabolite->ros Mitochondrial Dysfunction stress Oxidative Stress ros->stress apoptosis Apoptosis Induction stress->apoptosis

References

Methodological & Application

Application Notes and Protocols for the Quantification of Methyl 5-methyl-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methyl-3-oxohexanoate is a β-keto ester, a class of organic compounds characterized by a ketone functional group positioned beta to an ester group. The accurate quantification of such molecules is essential in various fields, including synthetic chemistry, quality control of flavoring agents, and metabolic research. However, the analysis of β-keto esters can be challenging due to their polarity and potential for keto-enol tautomerism, which may affect chromatographic peak shape and analytical accuracy.[1]

Analytical Methods Overview

Both GC-MS and HPLC are powerful techniques for the quantification of this compound. The choice of method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers high chromatographic resolution and provides mass spectral data for definitive peak identification. Due to the polarity of the keto-ester, derivatization is often necessary to improve volatility and thermal stability, ensuring good peak shape and sensitivity.[2]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for the analysis of moderately polar compounds without the need for derivatization. Reversed-phase HPLC with UV detection is a common approach.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of GC-MS and HPLC methods for the analysis of compounds structurally similar to this compound. This data, derived from studies on other fatty acid methyl esters and keto acids, provides a benchmark for method validation.[3]

Table 1: Expected Validation Parameters for GC-MS Analysis of a Derivatized β-Keto Ester

Validation ParameterExpected PerformanceComments
Linearity (r²)> 0.99Excellent linearity is typically achieved over a wide concentration range.[3]
Precision (%RSD)< 10%Good intra-day and inter-day precision is expected with a robust derivatization and GC-MS method.[3]
Accuracy (% Recovery)75% - 98%Achievable with optimized extraction and derivatization protocols.[3]
Limit of Detection (LOD)< 9 ng/mLHigh sensitivity allows for the detection of trace amounts.[3]
Limit of Quantification (LOQ)< 22 ng/mLSuitable for the quantification of low levels of the analyte.[3]

Table 2: Expected Validation Parameters for HPLC-UV Analysis of a β-Keto Ester

Validation ParameterExpected PerformanceComments
Linearity (r²)> 0.99Good linearity is achievable within a defined concentration range.
Precision (%RSD)< 5%High precision is expected for replicate analyses.[3]
Accuracy (% Recovery)93% - 109%Good accuracy can be obtained with careful method optimization and stable standard solutions.[3]
Limit of Detection (LOD)0.02 - 0.04 µgUV detection at a low wavelength (e.g., 210 nm) provides good sensitivity for this class of compounds.[3]
Limit of Quantification (LOQ)0.04 - 0.10 µgSufficient for quantifying small amounts of the analyte.[3]

Experimental Protocols

Protocol 1: GC-MS Analysis with Derivatization

This protocol describes the analysis of this compound using GC-MS following derivatization to a more volatile and thermally stable ester.

1. Materials and Reagents

  • This compound standard

  • Methanol (anhydrous, GC grade)

  • Sulfuric acid (concentrated)

  • n-Hexane (GC grade)

  • Saturated sodium bicarbonate solution

  • Internal standard (e.g., methyl heptadecanoate)

2. Sample Preparation and Derivatization (Esterification)

  • Accurately weigh approximately 1 mg of the sample into a reaction vial.

  • Add a known amount of internal standard.

  • Add 1 mL of 2% (v/v) sulfuric acid in methanol.[2]

  • Cap the vial tightly and heat at 60°C for 1 hour.[2]

  • After cooling to room temperature, add 1 mL of n-hexane and 0.5 mL of saturated sodium bicarbonate solution to neutralize the acid.[2]

  • Vortex for 1 minute and centrifuge to separate the layers.[2]

  • Carefully transfer the upper hexane layer to a GC vial for analysis.

3. GC-MS Instrumental Conditions

ParameterCondition
GC System Gas chromatograph with a mass selective detector
Column DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column[2]
Injector Splitless mode, 250°C[4]
Oven Program Initial temp 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min[1]
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS System
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Full Scan (m/z 40-500) for identification, Selected Ion Monitoring (SIM) for quantification[5]
Transfer Line Temp 280°C

4. Data Analysis

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Quantify the analyte by comparing its peak area to that of the internal standard using a calibration curve prepared with derivatized standards.

Protocol 2: HPLC-UV Analysis

This protocol provides a method for the direct analysis of this compound without derivatization.

1. Materials and Reagents

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Potassium phosphate monobasic

  • Orthophosphoric acid

2. Preparation of Solutions

  • Mobile Phase: Prepare a 25 mM potassium phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase will be a mixture of this buffer and acetonitrile (e.g., 70:30, v/v).[6] Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.[6]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.[6]

3. Sample Preparation

  • Dissolve the sample in the mobile phase to a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Instrumental Conditions

ParameterCondition
HPLC System HPLC with a UV detector
Column C18, 4.6 x 150 mm, 5 µm particle size[6]
Mobile Phase 25 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (70:30, v/v)[6]
Flow Rate 1.0 mL/min[6]
Column Temperature 30°C[6]
Injection Volume 10 µL[6]
Detection UV at 210 nm[6]

5. Data Analysis

  • Identify the this compound peak by its retention time.

  • Quantify the analyte using a calibration curve constructed from the peak areas of the working standard solutions.

Visualization of Experimental Workflows

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample add_is Add Internal Standard sample->add_is derivatize Esterification (2% H2SO4 in MeOH, 60°C) add_is->derivatize extract Liquid-Liquid Extraction (Hexane) derivatize->extract inject Inject into GC-MS extract->inject separate Chromatographic Separation (DB-5ms column) inject->separate detect Mass Spectrometry Detection (EI, Scan/SIM) separate->detect integrate Peak Integration detect->integrate quantify Quantification vs. Internal Standard integrate->quantify result Final Concentration quantify->result

Caption: Workflow for GC-MS quantification of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing sample Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Reversed-Phase Separation (C18 column) inject->separate detect UV Detection (210 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification via External Standard Curve integrate->quantify result Final Concentration quantify->result

Caption: Workflow for HPLC-UV quantification of this compound.

Signaling Pathways

Extensive searches of scientific literature and databases did not reveal any established role for this compound in biological signaling pathways. Its primary applications appear to be in chemical synthesis as an intermediate and in the food and fragrance industries.[7][8] Therefore, a diagram of a signaling pathway involving this specific molecule cannot be provided at this time.

Conclusion and Recommendations

The protocols detailed in this application note provide a strong foundation for the quantitative analysis of this compound using GC-MS and HPLC. It is crucial to emphasize that these methods are based on the analysis of structurally related compounds and must be thoroughly validated in-house to ensure they meet the specific requirements of the intended application. Validation should include assessments of linearity, precision, accuracy, and the limits of detection and quantification for the specific sample matrix being investigated. Researchers should also be mindful of the potential for keto-enol tautomerism, which could impact chromatographic results, and take steps to ensure consistent analytical conditions.

References

Application Note: Analysis of β-Keto Esters by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

β-Keto esters are a pivotal class of organic compounds, integral to synthetic chemistry and widely utilized as intermediates in the pharmaceutical industry for the synthesis of a variety of therapeutic agents. Their unique chemical structure, characterized by a ketone group at the β-position relative to an ester group, allows for a diverse range of chemical transformations. A key feature of β-keto esters is their existence as a mixture of keto and enol tautomers in solution. The analysis and quantification of β-keto esters are crucial for reaction monitoring, purity assessment, and quality control in drug development and manufacturing.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds like β-keto esters. This application note provides a comprehensive protocol for the GC-MS analysis of common β-keto esters, including sample preparation, derivatization, and instrument parameters.

Challenges in β-Keto Ester Analysis

The primary analytical challenge associated with β-keto esters is their tautomeric nature. The keto-enol equilibrium can result in poor chromatographic peak shapes, including tailing and broadening, particularly in reverse-phase liquid chromatography. GC-MS offers a robust alternative, and derivatization of the enolic form can further improve peak symmetry and analytical sensitivity.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible GC-MS analysis. The following protocol is recommended for the preparation of β-keto ester samples.

Materials:

  • β-Keto ester sample

  • Volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate, Hexane)[1]

  • Anhydrous Sodium Sulfate (optional, for drying)

  • Glass autosampler vials (1.5 mL) with PTFE-lined caps[1]

  • Micropipettes and tips

  • Vortex mixer

  • Centrifuge (optional)

Protocol:

  • Dissolution: Accurately weigh a known amount of the β-keto ester sample and dissolve it in a suitable volatile organic solvent to a concentration of approximately 1 mg/mL. This will serve as the stock solution.

  • Dilution: Prepare a working solution by diluting the stock solution with the same solvent to a final concentration of approximately 10 µg/mL.[1] This concentration aims for an on-column loading of around 10 ng with a 1 µL injection in splitless mode.[1]

  • Drying (if necessary): If the sample is suspected to contain moisture, pass the solution through a small column of anhydrous sodium sulfate to remove water, as water can interfere with derivatization and chromatography.

  • Filtration/Centrifugation: To remove any particulate matter that could block the syringe or contaminate the GC inlet, filter the sample through a 0.22 µm syringe filter or centrifuge the sample and transfer the supernatant to a clean autosampler vial.[2]

  • Transfer: Transfer the final prepared sample into a 1.5 mL glass autosampler vial and cap it securely.

Derivatization (for enhanced analysis of enol tautomer)

For β-keto esters that exhibit significant enol content, a two-step derivatization process involving methoximation followed by silylation is recommended to improve volatility and peak shape. This process converts the active hydrogen on the hydroxyl group of the enol and the ketone group to more stable derivatives.

Materials:

  • Dried sample extract from the sample preparation step

  • Methoxyamine hydrochloride solution (20 mg/mL in pyridine)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Heating block or oven

  • Nitrogen evaporator

Protocol:

  • Drying: Evaporate the solvent from the prepared sample under a gentle stream of nitrogen to complete dryness.

  • Methoximation: Add 50 µL of methoxyamine hydrochloride solution to the dried sample. Vortex for 1 minute and incubate at 60°C for 60 minutes. This step derivatizes the ketone group.

  • Silylation: After cooling to room temperature, add 100 µL of MSTFA (with 1% TMCS) to the vial. Vortex for 1 minute and incubate at 60°C for 30 minutes. This step silylates the hydroxyl group of the enol tautomer.

  • Analysis: After cooling, the derivatized sample is ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of β-keto esters on a standard GC-MS system equipped with a non-polar capillary column.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

  • Autosampler

GC Conditions:

ParameterValue
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Inlet Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 200°C, hold for 5 min

MS Conditions:

ParameterValue
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range 40-350 amu
Solvent Delay 3 minutes

Data Presentation

The following table summarizes the expected retention times and characteristic mass fragments for three common β-keto esters under the GC-MS conditions described above.

CompoundMolecular Weight ( g/mol )Expected Retention Time (min)Characteristic m/z Fragments
Methyl Acetoacetate 116.12~ 6.5 - 7.5116 (M+), 101, 85, 74, 59, 43
Ethyl Acetoacetate 130.14~ 7.5 - 8.5130 (M+), 115, 88, 70, 61, 43
tert-Butyl Acetoacetate 158.19~ 9.0 - 10.0158 (M+), 102, 85, 59, 57, 43

Note: Retention times are estimates and may vary slightly depending on the specific instrument, column condition, and exact analytical parameters.

Mass Spectral Fragmentation:

The mass spectral fragmentation of β-keto esters is primarily driven by cleavages alpha to the carbonyl groups and McLafferty rearrangements. The base peak for many simple β-keto esters is often observed at m/z 43, corresponding to the [CH₃CO]⁺ acylium ion. The keto and enol tautomers can exhibit different fragmentation patterns. Notably, the enol form can undergo the loss of a neutral alcohol molecule, a fragmentation pathway not observed for the keto form.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of β-keto esters, from sample preparation to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Optional) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample β-Keto Ester Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter/Centrifuge Dilute->Filter Vial Transfer to Autosampler Vial Filter->Vial Dry Evaporate to Dryness Vial->Dry Inject Inject into GC-MS Vial->Inject Methoximation Methoximation (60°C) Dry->Methoximation Silylation Silylation (60°C) Methoximation->Silylation Silylation->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Process Process Chromatogram & Spectra Detect->Process Identify Identify Peaks (RT & m/z) Process->Identify Quantify Quantify Analytes Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for GC-MS analysis of β-keto esters.

Logical Relationship of Keto-Enol Tautomerism and Derivatization

This diagram shows the relationship between the keto and enol forms of a β-keto ester and how derivatization targets the enol form.

Keto_Enol_Derivatization cluster_tautomers Tautomeric Equilibrium cluster_derivatization Derivatization Keto Keto Form Enol Enol Form Keto->Enol Tautomerization Deriv_Product Derivatized Enol (Stable & Volatile) Enol->Deriv_Product Reacts with Deriv_Reagent Methoximation & Silylation Reagents Deriv_Reagent->Deriv_Product

Caption: Keto-enol tautomerism and derivatization.

Conclusion

This application note provides a detailed and robust protocol for the analysis of β-keto esters using GC-MS. The described methods for sample preparation, optional derivatization, and instrument parameters are designed to yield high-quality, reproducible data for researchers, scientists, and drug development professionals. The provided quantitative data and workflow diagrams serve as a valuable resource for the routine analysis of this important class of compounds.

References

Revolutionizing Metabolic Research: A Detailed Guide to Keto Acid Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the intricate world of metabolic research and drug development, the precise quantification of keto acids is paramount. These molecules are key intermediates in numerous metabolic pathways, and their dysregulation is implicated in a variety of diseases. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of these often unstable and low-abundance compounds. This application note provides detailed protocols and quantitative data to empower researchers, scientists, and drug development professionals in leveraging LC-MS/MS for robust and sensitive keto acid analysis.

Keto acids play a crucial role in cellular metabolism, including the tricarboxylic acid (TCA) cycle, glycolysis, and amino acid biosynthesis.[1][2][3] Their accurate measurement is vital for diagnosing metabolic disorders and for understanding the metabolic effects of new drug candidates. However, the inherent instability and high reactivity of some keto acids, such as oxaloacetic acid, present significant analytical challenges.[1][3][4] To overcome these hurdles, derivatization strategies are often employed to enhance stability and improve chromatographic and mass spectrometric properties.[1][5][6]

This guide details a comprehensive LC-MS/MS methodology, including sample preparation, derivatization, chromatographic separation, and mass spectrometric detection, to provide a reliable and reproducible workflow for keto acid analysis in various biological matrices.

Experimental Protocols

A successful LC-MS/MS analysis of keto acids hinges on meticulous experimental execution. Below are detailed protocols for sample preparation, derivatization, and the LC-MS/MS analysis itself.

Sample Preparation

The initial step in the analytical workflow is the extraction of keto acids from the biological matrix.

For Plasma/Serum Samples:

  • To 100 µL of plasma or serum, add 10 µL of an appropriate internal standard solution.[6]

  • Precipitate proteins by adding 400 µL of ice-cold methanol.[6]

  • Vortex the mixture for 30 seconds and incubate at -20°C for 20 minutes to ensure complete protein precipitation.[6]

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[6]

  • Carefully transfer the supernatant to a new tube.[6]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.[6] The dried extract is now ready for derivatization.

For Tissue Samples:

  • Tissues should be freeze-clamped in liquid nitrogen immediately after harvesting and stored at -80°C.[7]

  • The frozen tissue is then powdered using a mortar and pestle cooled with liquid nitrogen.[7]

  • The powdered tissue is extracted with a 3 M perchloric acid solution (e.g., 300 µL per 100 mg of tissue).[7]

  • The mixture is sonicated twice for 10 seconds on ice to ensure thorough extraction.[7]

  • Centrifuge the homogenate at 25,000g for 15 minutes at 4°C.[7]

  • The resulting supernatant is collected and stored at -80°C until derivatization.[7]

For Urine Samples:

  • Urine samples are often diluted prior to analysis. A simple "dilute and shoot" method can be employed.[8]

  • Dilute the urine sample with an acidic solution to stabilize the analytes.[8]

  • For derivatization-based methods, a small aliquot of the urine sample (e.g., 5 µL) can be directly used for the derivatization reaction after spiking with an internal standard.[9]

Derivatization Protocols

Derivatization is a critical step for many keto acid analyses, enhancing their stability and detectability. Several reagents can be used, with the choice depending on the specific keto acids of interest.

1. O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFB-Oxime) Derivatization: This method is effective for a broad range of α- and β-keto acids.[1][2][3]

  • Reconstitute the dried sample extract in a suitable solvent.

  • The keto acids are converted to their corresponding O-PFBO derivatives.[1]

  • The reaction is typically carried out under mild conditions to prevent degradation of unstable keto acids like oxaloacetic acid.[1][3]

2. o-Phenylenediamine (OPD) Derivatization: This is a classic method for the derivatization of α-keto acids, forming stable quinoxalinol derivatives.[5][7]

  • To the sample supernatant, add o-phenylenediamine (OPD) in an acidic medium.[5]

  • Incubate the mixture to facilitate the formation of the quinoxalinol derivatives.[5]

  • The derivatives are then extracted using an organic solvent such as ethyl acetate.[5]

3. 2-Hydrazinoquinoline (HQ) Derivatization: HQ is a versatile reagent that can simultaneously derivatize carboxylic acids, aldehydes, and ketones.[9]

  • The derivatization reaction is performed by mixing the biological sample with an acetonitrile solution containing DPDS, TPP, and HQ.[9]

  • The reaction mixture is incubated at 60°C for 60 minutes.[9]

LC-MS/MS Conditions

The analysis of derivatized keto acids is performed using a liquid chromatography system coupled to a tandem mass spectrometer.

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column is commonly used for the separation of derivatized keto acids.[5][7][10]

    • Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid like formic acid to aid ionization, is employed.[5][10][11]

    • Flow Rate: A typical flow rate is around 400 µl/min.[7]

    • Column Temperature: The column is often maintained at a constant temperature, for example, 40°C.[7]

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is the most common ionization technique, operated in either positive or negative ion mode depending on the derivatives.[5]

    • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[1][3][5] This involves monitoring specific precursor-to-product ion transitions for each derivatized keto acid and internal standard.[5]

Quantitative Data Summary

The following tables summarize the quantitative performance of LC-MS/MS methods for keto acid analysis as reported in the literature.

Table 1: Linearity and Detection Limits

Keto AcidDerivatization ReagentLinearity (r²)LOD (µM)LOQ (µmol L⁻¹ or nmol g⁻¹)Reference
Various (10 keto acids)PFB-Oxime> 0.9970.01–0.25-[1][3]
Branched-Chain Keto AcidsNone (Direct)--0.06–0.23 (serum), 0.09–0.27 (muscle)[10]
Branched-Chain Keto AcidsOPD0.999--[7]
Branched-Chain Amino & Keto AcidsNone (Direct)0.997–0.999--[11]

Table 2: Recovery and Precision

Keto AcidDerivatization ReagentRecovery (%)Precision (CV %)Reference
Various (10 keto acids)PFB-Oxime96–1091.1–4.7[1][3]
Branched-Chain Keto AcidsNone (Direct)78.4–114.3< 9.7[10]
Branched-Chain Amino & Keto AcidsNone (Direct)>80%1.5–13.0 (inter-day)[11]

Visualizing Metabolic Pathways and Experimental Workflows

To further aid in the understanding of keto acid metabolism and the analytical process, the following diagrams have been generated.

BCAA_Catabolism Leucine Leucine KIC α-Ketoisocaproate (KIC) Leucine->KIC α-Ketoglutarate -> Glutamate BCAT Branched-Chain Aminotransferase (BCAT) Isoleucine Isoleucine KMV α-Keto-β-methylvalerate (KMV) Isoleucine->KMV α-Ketoglutarate -> Glutamate Valine Valine KIV α-Ketoisovalerate (KIV) Valine->KIV α-Ketoglutarate -> Glutamate Acetoacetate_AcetylCoA Acetoacetate & Acetyl-CoA KIC->Acetoacetate_AcetylCoA Decarboxylation BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex PropionylCoA_AcetylCoA Propionyl-CoA & Acetyl-CoA KMV->PropionylCoA_AcetylCoA Decarboxylation SuccinylCoA Succinyl-CoA KIV->SuccinylCoA Decarboxylation

Caption: Catabolism of Branched-Chain Amino Acids (BCAAs) to their corresponding keto acids.

LCMSMS_Workflow Start Biological Sample (Plasma, Urine, Tissue) SamplePrep Sample Preparation (Protein Precipitation, Extraction) Start->SamplePrep Derivatization Derivatization (e.g., PFB-Oxime, OPD) SamplePrep->Derivatization LC_Separation Liquid Chromatography (LC Separation) Derivatization->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS Detection - MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification, Statistical Analysis) MS_Detection->Data_Analysis End Results Data_Analysis->End

Caption: General experimental workflow for LC-MS/MS analysis of keto acids.

Conclusion

The LC-MS/MS methods detailed in this application note provide a robust framework for the accurate and sensitive quantification of keto acids in biological samples. The combination of effective sample preparation, appropriate derivatization, and optimized LC-MS/MS parameters enables researchers to overcome the analytical challenges associated with these important metabolites. By implementing these protocols, scientists in both academic and industrial settings can gain deeper insights into metabolic pathways, accelerate the discovery of disease biomarkers, and enhance the development of novel therapeutics.

References

Synthesis of Methyl 5-methyl-3-oxohexanoate: A Detailed Guide to Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 5-methyl-3-oxohexanoate is a β-keto ester of significant interest in organic synthesis, serving as a versatile precursor for the construction of more complex molecular architectures, including various heterocyclic compounds and pharmacologically active molecules. Its bifunctional nature, possessing both a ketone and an ester group, allows for a diverse range of chemical transformations. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of this compound. The primary method detailed herein is the crossed Claisen condensation, a robust and widely utilized carbon-carbon bond-forming reaction.

Chemical Properties and Structure

PropertyValue
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.19 g/mol
IUPAC Name This compound
CAS Number 30414-55-2[1]
Appearance Colorless to pale yellow liquid
Boiling Point Approximately 220-225 °C[2]
Density Approximately 0.97 g/cm³[2]

Synthetic Pathway Overview: The Crossed Claisen Condensation

The most common and efficient laboratory-scale synthesis of this compound is achieved via a crossed Claisen condensation. This reaction involves the condensation of two different esters in the presence of a strong base.[3][4] In this specific synthesis, methyl isovalerate will be deprotonated at the α-carbon to form a nucleophilic enolate, which will then attack the electrophilic carbonyl carbon of methyl acetate. The subsequent loss of a methoxide leaving group yields the desired β-keto ester.

A critical aspect of a successful crossed Claisen condensation is to control which ester acts as the nucleophile and which as the electrophile to avoid a mixture of products.[3][5] In this protocol, the selective formation of the desired product is favored by the reaction conditions.

Reaction Mechanism

The mechanism of the crossed Claisen condensation for the synthesis of this compound can be described in the following steps:

  • Enolate Formation: A strong base, such as sodium methoxide, deprotonates the α-carbon of methyl isovalerate to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of methyl acetate, forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, eliminating a methoxide ion to form the β-keto ester.

  • Deprotonation (Driving Force): The newly formed β-keto ester has an acidic proton between the two carbonyl groups, which is readily deprotonated by the methoxide base. This highly favorable acid-base reaction drives the equilibrium towards the product.

  • Protonation (Work-up): An acidic work-up in the final step neutralizes the enolate to yield the final product, this compound.

Claisen_Condensation cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up cluster_product Product methyl_isovalerate Methyl Isovalerate enolate_formation 1. Enolate Formation methyl_isovalerate->enolate_formation methyl_acetate Methyl Acetate nucleophilic_attack 2. Nucleophilic Attack methyl_acetate->nucleophilic_attack base Sodium Methoxide (Base) base->enolate_formation enolate_formation->nucleophilic_attack Enolate elimination 3. Elimination nucleophilic_attack->elimination deprotonation 4. Deprotonation elimination->deprotonation acid_workup 5. Acidic Work-up deprotonation->acid_workup Enolate Salt product This compound acid_workup->product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines a representative procedure for the synthesis of this compound via a crossed Claisen condensation.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles
Methyl IsovalerateC₆H₁₂O₂116.1623.23 g (25 mL)0.2
Methyl AcetateC₃H₆O₂74.0844.45 g (50 mL)0.6
Sodium MethoxideCH₃ONa54.0210.8 g0.2
Toluene (anhydrous)C₇H₈92.14200 mL-
Hydrochloric Acid (1M)HCl36.46~100 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-
BrineNaCl58.44As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure

1. Reaction Setup:

  • Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.

  • Ensure all glassware is thoroughly dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon).

2. Reaction:

  • To the reaction flask, add sodium methoxide (10.8 g, 0.2 mol) and anhydrous toluene (100 mL).

  • In the dropping funnel, prepare a solution of methyl isovalerate (23.23 g, 0.2 mol) and methyl acetate (44.45 g, 0.6 mol) in anhydrous toluene (50 mL).

  • With vigorous stirring, add the ester solution dropwise to the sodium methoxide suspension over a period of approximately 1 hour.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of 1M hydrochloric acid until the mixture is acidic (pH ~5-6).

  • Transfer the mixture to a separatory funnel and add 100 mL of water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

4. Purification by Vacuum Distillation:

  • The crude product is purified by vacuum distillation.

  • Set up a vacuum distillation apparatus.

  • Collect the fraction boiling at the appropriate temperature and pressure to yield pure this compound. The boiling point will be significantly lower under vacuum than the atmospheric boiling point.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic peaks for the functional groups present in the molecule.

  • C=O (ester): A strong absorption band around 1740-1750 cm⁻¹.

  • C=O (ketone): A strong absorption band around 1715 cm⁻¹.

  • C-O (ester): A stretching vibration in the region of 1300-1150 cm⁻¹.

  • C-H (alkane): Stretching vibrations just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. Expected chemical shifts (δ) in ppm:

  • -CH(CH₃)₂: A multiplet around 2.1-2.3 ppm for the CH proton and a doublet around 0.9 ppm for the two CH₃ groups.

  • -CH₂-C=O: A doublet around 2.5 ppm.

  • -C(=O)-CH₂-C(=O)-: A singlet around 3.4 ppm.

  • -OCH₃: A singlet around 3.7 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments. Expected chemical shifts (δ) in ppm:

  • -C=O (ketone): ~202 ppm

  • -C=O (ester): ~167 ppm

  • -OCH₃: ~52 ppm

  • -C(=O)-CH₂-C(=O)-: ~49 ppm

  • -CH₂-CH(CH₃)₂: ~46 ppm

  • -CH(CH₃)₂: ~25 ppm

  • -CH(CH₃)₂: ~22 ppm

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion (M⁺): A peak at m/z = 158 corresponding to the molecular weight of the compound.

  • Key Fragments: Characteristic fragments resulting from the cleavage of the ester and alkyl chain.

Safety Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • Sodium Methoxide: This reagent is highly corrosive, flammable, and reacts violently with water.[6] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] Avoid inhalation of dust and contact with skin and eyes.[7] In case of fire, use a dry chemical or carbon dioxide extinguisher; do not use water.

  • Methyl Isovalerate and Methyl Acetate: These esters are flammable liquids. Keep away from ignition sources.

  • Toluene: Toluene is a flammable liquid and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated fume hood.

  • General Precautions: Always wear appropriate PPE. The reaction should be conducted in a well-ventilated fume hood. An inert atmosphere is crucial for the success of the reaction and to prevent side reactions.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete reactionExtend the reflux time and monitor the reaction progress by TLC or GC.
Wet reagents or glasswareEnsure all reagents are anhydrous and glassware is thoroughly dried.
Inactive baseUse fresh, high-quality sodium methoxide.
Formation of multiple products Self-condensation of methyl acetateEnsure a slow, dropwise addition of the ester mixture to the base to maintain a low concentration of the enolizable ester.
Difficult purification Incomplete work-upEnsure thorough washing during the work-up to remove acidic and basic impurities.
Inefficient distillationUse a fractionating column for better separation during vacuum distillation.

Conclusion

The crossed Claisen condensation provides a reliable and efficient method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the stoichiometry of the reactants, a good yield of the desired β-keto ester can be obtained. Proper work-up and purification are essential to isolate the product in high purity. The characterization data provided in this guide will aid in confirming the identity and purity of the synthesized compound. Adherence to all safety precautions is paramount throughout the experimental procedure.

References

Application Notes: The Utility of Methyl 5-methyl-3-oxohexanoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their unique structural and electronic properties make them privileged scaffolds in drug discovery. β-keto esters are highly versatile and valuable precursors in the synthesis of these complex molecules due to their dual electrophilic sites (ketone and ester carbonyls) and acidic α-protons, which allow for a wide range of chemical transformations. Methyl 5-methyl-3-oxohexanoate, a readily accessible β-keto ester, serves as an excellent building block for constructing diverse five- and six-membered heterocyclic rings, including pyrazoles, pyridines, pyrimidines, and isoxazoles.

These application notes provide detailed protocols and synthetic strategies for leveraging this compound in the generation of medicinally relevant heterocyclic cores.

Synthesis of Pyrazole Derivatives via Knorr-Type Cyclocondensation

Application: Pyrazole and pyrazolone rings are core structures in numerous drugs, exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The Knorr pyrazole synthesis is a fundamental method for constructing this scaffold, involving the condensation of a 1,3-dicarbonyl compound, such as this compound, with a hydrazine derivative.[1][2] The reaction proceeds efficiently, driven by the formation of the stable aromatic pyrazole ring.[1]

Reaction Principle: The synthesis begins with the condensation of hydrazine with the more reactive ketone carbonyl of the β-keto ester to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack from the second nitrogen atom onto the ester carbonyl, leading to cyclization and subsequent dehydration to yield the final pyrazolone product.[1][3]

General Reaction Scheme:

This compound + Hydrazine Derivative → Substituted Pyrazolone

Synthesis of Dihydropyridine Derivatives via Hantzsch Condensation

Application: The Hantzsch pyridine synthesis is a classic multi-component reaction that provides access to 1,4-dihydropyridines (1,4-DHPs).[4] These compounds are of significant pharmacological importance, most notably as calcium channel blockers used to treat hypertension (e.g., nifedipine, amlodipine).[4][5] The reaction involves the condensation of an aldehyde, a nitrogen donor (like ammonia or ammonium acetate), and two equivalents of a β-keto ester.[4][6]

Reaction Principle: The mechanism involves a series of condensations and additions. One molecule of the β-keto ester reacts with the aldehyde in a Knoevenagel condensation. A second molecule of the β-keto ester forms an enamine with ammonia.[5][7] These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine core.[5] The resulting dihydropyridine can be subsequently oxidized to the corresponding aromatic pyridine derivative.[7]

General Reaction Scheme:

2 eq. This compound + Aldehyde + Ammonium Acetate → Substituted 1,4-Dihydropyridine

Synthesis of Dihydropyrimidinone Derivatives via Biginelli Reaction

Application: Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds with a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. The Biginelli reaction is a powerful one-pot, three-component synthesis that combines an aldehyde, a β-keto ester, and urea (or thiourea) under acidic catalysis to efficiently produce these valuable scaffolds.[8][9]

Reaction Principle: The most accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. The β-keto ester then adds to this iminium ion via its enol form. The final step is an intramolecular cyclization via nucleophilic attack of the free amino group on the ester carbonyl, followed by dehydration to afford the dihydropyrimidinone product.

General Reaction Scheme:

This compound + Aldehyde + Urea → Substituted Dihydropyrimidinone

Synthesis of Isoxazole Derivatives

Application: The isoxazole ring is another important heterocycle found in various biologically active compounds and is used as a synthetic intermediate.[10] A common method for their synthesis involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[11] The regioselectivity of the cyclization depends on the reaction conditions and the substitution pattern of the β-keto ester.

Reaction Principle: The reaction proceeds by the initial formation of an oxime intermediate through the condensation of hydroxylamine with the ketone carbonyl of this compound. This is followed by an acid- or base-catalyzed intramolecular cyclization, where the oxime's hydroxyl group attacks the ester carbonyl, leading to the formation of the isoxazolone ring after dehydration.

General Reaction Scheme:

This compound + Hydroxylamine → Substituted Isoxazolone

Quantitative Data Summary

The following table summarizes representative reaction conditions and outcomes for the synthesis of various heterocycles using β-keto esters as a template. Yields and reaction times are illustrative and can vary based on the specific substrates and scale of the reaction.

Heterocycle TypeKey ReactantsCatalyst / ConditionsTemp. (°C)Time (h)Yield (%)
Pyrazole This compound, Hydrazine HydrateAcetic acid (cat.), EthanolReflux1 - 375 - 90
Dihydropyridine This compound, Benzaldehyde, Ammonium AcetateL-proline, Ethanol / H₂O50 - 604 - 880 - 95
Dihydropyrimidinone This compound, 4-Chlorobenzaldehyde, UreaHCl (cat.), EthanolReflux3 - 585 - 95
Isoxazole This compound, Hydroxylamine HClSodium Acetate, EthanolReflux2 - 470 - 85

Experimental Protocols

Protocol 1: Synthesis of 4-isobutyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one
  • To a 50 mL round-bottom flask, add this compound (1.58 g, 10 mmol) and absolute ethanol (20 mL).

  • Add hydrazine hydrate (0.50 g, 10 mmol) dropwise to the stirred solution.

  • Add 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum.

Protocol 2: Synthesis of Dimethyl 4-(4-methoxyphenyl)-2,6-bis(isobutyl)-1,4-dihydropyridine-3,5-dicarboxylate
  • In a 100 mL round-bottom flask, combine this compound (3.16 g, 20 mmol), 4-methoxybenzaldehyde (1.36 g, 10 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (30 mL).

  • Stir the mixture at room temperature for 10 minutes until most solids are dissolved.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 6 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • After completion, cool the reaction mixture to room temperature and slowly add cold water (50 mL) to precipitate the product.

  • Stir the resulting slurry in an ice bath for 30 minutes.

  • Collect the yellow solid by vacuum filtration, wash with a cold ethanol/water mixture (1:1, 2 x 15 mL), and dry in a desiccator.

Protocol 3: Synthesis of 6-isobutyl-5-(methoxycarbonyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
  • In a 100 mL flask, suspend urea (0.90 g, 15 mmol) in ethanol (40 mL).

  • Add this compound (1.58 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) to the suspension.

  • Add 5-6 drops of concentrated hydrochloric acid as a catalyst.

  • Heat the mixture to reflux with constant stirring for 4 hours. A precipitate will form as the reaction progresses.

  • After the reaction is complete (monitored by TLC), cool the flask to room temperature and then in an ice bath for 30 minutes.

  • Filter the solid product, wash thoroughly with cold water to remove excess urea, followed by a wash with cold ethanol.

  • Dry the purified product under vacuum.

Visualizations

Knorr_Pyrazole_Synthesis Knorr Pyrazole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product BetaKetoester This compound Hydrazone Hydrazone Intermediate BetaKetoester->Hydrazone + Hydrazine - H2O Hydrazine Hydrazine (R-NHNH2) Hydrazine->Hydrazone CyclicInt Cyclic Intermediate Hydrazone->CyclicInt Intramolecular Cyclization Pyrazolone Pyrazolone Product CyclicInt->Pyrazolone - MeOH

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Hantzsch_Pyridine_Synthesis Hantzsch Pyridine Synthesis Pathway BKE1 This compound (1 eq.) Knoevenagel_Product α,β-Unsaturated Keto Ester BKE1->Knoevenagel_Product Aldehyde Aldehyde (R-CHO) Aldehyde->Knoevenagel_Product Knoevenagel Condensation BKE2 This compound (1 eq.) Enamine Enamine Intermediate BKE2->Enamine Ammonia Ammonia (NH3) Ammonia->Enamine Enamine Formation Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Enamine->Michael_Adduct Michael Addition DHP 1,4-Dihydropyridine Michael_Adduct->DHP Cyclization & Dehydration

Caption: Key steps in the Hantzsch Pyridine Synthesis.

Biginelli_Reaction Biginelli Reaction Mechanism Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium Urea Urea Urea->Iminium Condensation BKE β-Keto Ester Adduct Open-Chain Adduct BKE->Adduct Nucleophilic Addition Iminium->Adduct DHPM Dihydropyrimidinone Adduct->DHPM Cyclization & Dehydration

Caption: Simplified mechanism of the Biginelli Reaction.

Experimental_Workflow General Experimental Workflow A 1. Combine Reactants & Solvent B 2. Add Catalyst & Heat to Reflux A->B C 3. Monitor Reaction (TLC) B->C D 4. Reaction Work-up (Precipitation/Extraction) C->D E 5. Isolate Crude Product (Filtration) D->E F 6. Purification (Recrystallization) E->F G 7. Characterization (NMR, IR, MP) F->G

Caption: General workflow for heterocyclic synthesis.

References

Application Notes and Protocols for Michael Addition Reactions Involving β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3][4][5] When β-keto esters are employed as the nucleophilic Michael donor, this reaction provides a powerful and versatile tool for the synthesis of complex molecules, including intermediates for active pharmaceutical ingredients. The resulting 1,5-dicarbonyl compounds are valuable precursors for the construction of a wide array of carbocyclic and heterocyclic systems.[2][6] This document provides detailed application notes and experimental protocols for key examples of Michael addition reactions involving β-keto esters, with a focus on asymmetric catalysis, a critical aspect in modern drug development.

Section 1: Asymmetric Michael Addition of β-Keto Esters to Nitroolefins

The asymmetric Michael addition of β-keto esters to nitroolefins is a highly effective method for the stereocontrolled synthesis of chiral γ-nitro-β-keto esters. These products are versatile synthetic intermediates that can be further transformed into valuable chiral building blocks such as γ-amino acids and lactams.[7][8] Organocatalysis and metal-based catalysis have emerged as powerful strategies to achieve high enantioselectivity and diastereoselectivity in these reactions.

Chiral amino amide organocatalysts have demonstrated high efficiency in the asymmetric Michael addition of β-keto esters to various nitroolefins.[9][10] These reactions often proceed with excellent chemical yields and stereoselectivities under mild conditions, sometimes even in aqueous media, aligning with the principles of green chemistry.[9][10]

Table 1: Organocatalyzed Asymmetric Michael Addition of Ethyl 2-oxocyclopentanecarboxylate to trans-β-Nitrostyrene [9]

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)dr (syn/anti)ee (%)
110H₂ORoom Temp.129599:196
25H₂ORoom Temp.189399:198
32H₂ORoom Temp.249098:295
  • To a stirred solution of the trans-β-nitroolefin (0.34 mmol) and the chiral amino amide organocatalyst (0.03 mmol, 10 mol%) in H₂O (0.5 mL), add the β-keto ester (0.67 mmol).

  • Stir the resulting suspension at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

  • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy of the crude reaction mixture.

  • Determine the enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) analysis using a chiral stationary phase.

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Nitroolefin Nitroolefin Reaction_Vessel Stirred Reaction Vessel Nitroolefin->Reaction_Vessel Organocatalyst Organocatalyst Organocatalyst->Reaction_Vessel Solvent (H2O) Solvent (H2O) Solvent (H2O)->Reaction_Vessel Beta-Keto Ester Beta-Keto Ester Beta-Keto Ester->Reaction_Vessel Addition Stirring_RT Stir at Room Temperature Reaction_Vessel->Stirring_RT TLC_Monitoring Monitor by TLC Stirring_RT->TLC_Monitoring Extraction Ethyl Acetate Extraction TLC_Monitoring->Extraction Reaction Complete Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Final_Product Purified Michael Adduct Chromatography->Final_Product NMR_Analysis Determine dr (1H NMR) HPLC_Analysis Determine ee (Chiral HPLC) Final_Product->NMR_Analysis Final_Product->HPLC_Analysis G Beta-Keto_Ester Beta-Keto_Ester Enolate Ni(II)-Enolate Beta-Keto_Ester->Enolate + Catalyst Nitroolefin Nitroolefin Catalyst Ni(II)-Diamine Catalyst Michael_Adduct_syn syn-Michael Adduct Enolate->Michael_Adduct_syn + Nitroolefin Michael_Adduct_anti anti-Michael Adduct Enolate->Michael_Adduct_anti + Nitroolefin Epimerization Epimerization Michael_Adduct_syn->Epimerization Michael_Adduct_anti->Epimerization Crystallization Crystallization (CIDT) Michael_Adduct_anti->Crystallization Epimerization->Michael_Adduct_syn Epimerization->Michael_Adduct_anti Final_Product Single Diastereomer (crystalline) Crystallization->Final_Product G cluster_catalyst Squaramide Catalyst cluster_substrates Substrates Thiourea_Moiety Thiourea Moiety (H-bond donor) Unsaturated_Ester β,γ-Unsaturated α-Keto Ester Thiourea_Moiety->Unsaturated_Ester Activation via H-bonding Tertiary_Amine_Moiety Tertiary Amine Moiety (Brønsted base) Beta-Keto_Ester Cyclic β-Keto Ester Tertiary_Amine_Moiety->Beta-Keto_Ester Deprotonation -> Enolate Enolate_Activated Activated Nucleophile (Enolate) Ester_Activated Activated Electrophile Michael_Addition Asymmetric Michael Addition Enolate_Activated->Michael_Addition Ester_Activated->Michael_Addition Chiral_Product Chiral Bicyclic Product Michael_Addition->Chiral_Product

References

Application Notes and Protocols for the Derivatization of Keto Acids in Metabolomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data on common derivatization techniques for the analysis of keto acids. The inherent instability and low volatility of many keto acids necessitate chemical derivatization prior to analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] Effective derivatization enhances analyte stability, improves chromatographic separation, and increases detection sensitivity.[3] This document outlines several robust methods, offering insights into their principles, performance, and specific applications.

Introduction to Derivatization Techniques

Keto acids are key intermediates in numerous metabolic pathways, including the citric acid cycle and amino acid metabolism.[4] Their accurate quantification is crucial for understanding cellular metabolism and diagnosing metabolic disorders.[2][4] Pre-column derivatization is a critical step in their analytical workflow. Common strategies involve targeting the ketone and/or carboxylic acid functional groups to create more volatile and thermally stable derivatives for GC-MS, or to enhance ionization efficiency and chromatographic retention for LC-MS.[1][3]

This guide details the following widely-used derivatization techniques:

  • For GC-MS Analysis:

    • Two-Step Oximation and Silylation

    • Quinoxalinol Formation with o-Phenylenediamine (OPD) followed by Silylation

  • For LC-MS Analysis:

    • O-(2,3,4,5,6-Pentafluorobenzyl)oxime (PFBO) Derivatization

    • Derivatization with Girard's Reagent T

    • Quinoxalinol Formation with o-Phenylenediamine (OPD)

Quantitative Performance of Derivatization Methods

The selection of a derivatization method is often guided by the analytical platform and the specific requirements for sensitivity and throughput. The following tables summarize the quantitative performance of several common techniques.

Table 1: Performance Characteristics of O-(2,3,4,5,6-Pentafluorobenzyl)oxime (PFBO) Derivatization for LC-MS/MS [4][5]

Keto AcidLimit of Detection (LOD) (μM)Linearity (r²)Reproducibility (CV%)Recovery (%)
Glyoxylic acid0.25> 0.9971.1 - 4.796 - 109
Pyruvic acid0.1> 0.9971.1 - 4.796 - 109
2-Oxobutyric acid0.05> 0.9971.1 - 4.796 - 109
3-Methyl-2-oxobutyric acid0.01> 0.9971.1 - 4.796 - 109
2-Oxovaleric acid0.01> 0.9971.1 - 4.796 - 109
3-Methyl-2-oxovaleric acid0.01> 0.9971.1 - 4.796 - 109
4-Methyl-2-oxovaleric acid0.01> 0.9971.1 - 4.796 - 109
2-Oxoadipic acid0.05> 0.9971.1 - 4.796 - 109
2-Oxoglutaric acid0.05> 0.9971.1 - 4.796 - 109
Oxaloacetic acid0.1> 0.9971.1 - 4.796 - 109

Table 2: Performance Characteristics of Ethoximation and tert-Butyldimethylsilylation for GC-MS [6][7]

ParameterValue
Limit of Detection (LOD)0.01 - 0.5 ng/mL
Linearity (r)> 0.995
Precision (% RSD)0.05 - 8.3
Accuracy (% RE)-10.5 to 5.3

Table 3: Performance Characteristics of o-Phenylenediamine (OPD) Derivatization for UFLC-MS [8]

Keto AcidLinearity (r²)
α-Ketoisocaproate (KIC)0.999
α-Keto-β-methylvalerate (KMV)0.999
α-Ketoisovalerate (KIV)0.999

Experimental Protocols and Workflows

For GC-MS Analysis

This is a widely employed method for the GC-MS analysis of keto acids, involving the protection of the keto group by oximation, followed by silylation of the carboxylic acid and any other active hydrogens.[1][9] This two-step process prevents tautomerization and increases the volatility and thermal stability of the analytes.[1][10]

Materials:

  • Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in pyridine)[1]

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)[1]

  • Sample containing keto acids (dried)

  • Internal standard (e.g., a stable isotope-labeled keto acid)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Transfer a known amount of the sample extract into a reaction vial and evaporate to complete dryness under a stream of nitrogen.[1]

  • Internal Standard Addition: Add a known amount of the internal standard to the dried sample.

  • Oximation:

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.[1]

    • Cap the vial tightly and vortex for 1 minute.[1]

    • Incubate the mixture at 37°C for 90 minutes in a heating block.[1]

  • Silylation:

    • After cooling to room temperature, add 80 µL of MSTFA with 1% TMCS to the reaction mixture.[1]

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 37°C for 30 minutes.[1]

  • Analysis: After cooling, the sample is ready for injection into the GC-MS system.

G cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Dried Sample Extract add_is Add Internal Standard start->add_is oximation Oximation: Add MeOx in Pyridine Incubate at 37°C for 90 min add_is->oximation silylation Silylation: Add MSTFA + 1% TMCS Incubate at 37°C for 30 min oximation->silylation gcms GC-MS Analysis silylation->gcms

Caption: Workflow for Two-Step Oximation and Silylation.

This method involves the reaction of α-keto acids with o-phenylenediamine (OPD) to form stable quinoxalinol derivatives.[8] A subsequent silylation step can be performed to derivatize any other active hydrogens, increasing volatility for GC-MS analysis.[1]

Materials:

  • o-Phenylenediamine (OPD) solution (12.5 mM in 2 M HCl)[8]

  • Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or MSTFA)[1]

  • Extraction solvent (e.g., ethyl acetate)[1]

  • Internal standard

  • Reaction vials

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation and Internal Standard Addition: To the biological fluid sample (e.g., urine, plasma), add a known amount of the internal standard.[1]

  • Quinoxalinol Formation:

    • Add 0.5 mL of the OPD solution to the sample.[8]

    • Vortex briefly.

    • Heat the mixture to facilitate the reaction.

  • Extraction:

    • After cooling, extract the quinoxalinol derivatives into an organic solvent like ethyl acetate.[1]

    • Separate the organic layer and evaporate it to dryness.[1]

  • Silylation:

    • To the dried residue, add the silylating reagent.[1]

    • Heat the mixture to complete the silylation.[1]

  • Analysis: The sample is ready for GC-MS analysis.

G cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample add_is Add Internal Standard start->add_is quinoxalinol Quinoxalinol Formation: Add OPD Solution Heat add_is->quinoxalinol extraction Solvent Extraction quinoxalinol->extraction silylation Silylation extraction->silylation gcms GC-MS Analysis silylation->gcms

Caption: Workflow for OPD Derivatization and Silylation.

For LC-MS Analysis

This pre-column derivatization method is highly reliable for the LC-MS/MS analysis of a wide range of keto acids, including unstable ones like oxaloacetic acid.[4][5] The resulting O-PFBO derivatives are stable and can be analyzed with high sensitivity and reproducibility.[5]

Materials:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl) solution

  • Sample containing keto acids

  • LC-MS grade water and organic solvents

Procedure:

  • Sample Preparation: The pretreatment for this method is simple and may not require extensive extraction or evaporation steps.[5]

  • Derivatization:

    • Mix the sample with the PFBHA·HCl solution.

    • The reaction proceeds under mild conditions. A reaction time of 30 minutes at 0°C has been shown to be effective.[5]

  • Analysis: The derivatized sample can be directly injected into the LC-MS/MS system for analysis in multiple reaction monitoring (MRM) mode.[5]

G cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample derivatize PFBO Derivatization: Add PFBHA·HCl Incubate at 0°C for 30 min start->derivatize lcms LC-MS/MS Analysis (MRM) derivatize->lcms

Caption: Workflow for PFBO Derivatization.

Girard's reagents react with ketones to form hydrazones, introducing a pre-charged quaternary ammonium moiety.[11] This "charge-tagging" significantly enhances ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).[3]

Materials:

  • Girard's Reagent T (GirT)

  • Methanol

  • Acetic acid

  • LC-MS grade water and acetonitrile

Procedure:

  • Sample Preparation:

    • Extract keto acids from the biological matrix using a suitable solvent (e.g., methanol).

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a methanol/acetic acid solution.[12]

  • Derivatization:

    • Add a solution of GirT in water to the reconstituted sample.

    • Vortex the mixture and incubate at a controlled temperature (e.g., 60°C for 10 minutes for keto-androgens).[12]

  • Analysis: The derivatized sample is then ready for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Sample Extract dry Evaporate to Dryness start->dry reconstitute Reconstitute dry->reconstitute derivatize Girard's T Derivatization: Add GirT Solution Incubate reconstitute->derivatize lcms LC-MS/MS Analysis derivatize->lcms

Caption: Workflow for Girard's Reagent T Derivatization.

As mentioned for GC-MS, OPD reacts with α-keto acids to form highly fluorescent and stable quinoxalinone derivatives, making this method suitable for HPLC with fluorescence detection and for LC-MS.[8][13]

Materials:

  • o-Phenylenediamine (OPD) solution

  • Deproteinizing agent (e.g., perchloric acid)

  • HPLC-grade methanol and water

  • α-Keto acid standards

  • Biological sample (e.g., serum, urine)

Procedure:

  • Sample Preparation (Deproteinization):

    • To the biological sample, add a deproteinizing agent like perchloric acid.

    • Vortex and centrifuge to precipitate proteins.

    • Collect the clear supernatant.

  • Derivatization Reaction:

    • In a clean vial, mix the supernatant with the OPD solution.

    • Allow the reaction to proceed at room temperature for a defined period (e.g., 30 minutes), protected from light.[13]

  • HPLC Analysis:

    • Inject an appropriate volume of the derivatized sample into the HPLC or UFLC system.[8][13]

    • For HPLC with fluorescence detection, monitor the appropriate excitation and emission wavelengths. For UFLC-MS, monitor the specific masses of the quinoxalinol derivatives.[8]

G cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample deproteinize Deproteinization start->deproteinize supernatant Collect Supernatant deproteinize->supernatant derivatize OPD Derivatization: Add OPD Solution Incubate at RT supernatant->derivatize hplc HPLC-Fluorescence or UFLC-MS Analysis derivatize->hplc

Caption: Workflow for OPD Derivatization for LC Analysis.

References

Application Notes and Protocols for the Synthesis of Quinoline Derivatives from β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The versatile synthesis of the quinoline scaffold from readily available starting materials is, therefore, of paramount importance in drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of quinoline derivatives from β-keto esters and related dicarbonyl compounds, with a focus on the Combes, Conrad-Limpach, and Gould-Jacobs reactions.

Synthetic Strategies and Experimental Protocols

The synthesis of the quinoline ring from β-keto esters and anilines can be achieved through several classic named reactions, each offering a unique pathway to differently substituted quinoline cores.

Combes Quinoline Synthesis

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[3][4]

General Reaction Scheme:

Aniline + β-Diketone --(Acid Catalyst, Heat)--> 2,4-Disubstituted Quinoline

Experimental Protocol: Synthesis of 7-Acetyl-2,4-dimethylquinoline

This protocol is adapted from a standard procedure for the Combes synthesis.

Materials:

  • 3-Acetylaniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid

  • Crushed Ice

  • Aqueous Ammonia

  • Ethanol

Procedure:

  • In a suitable reaction vessel, dissolve 3-acetylaniline (1.35 g, 10 mmol) in 10 mL of concentrated sulfuric acid with stirring.

  • Carefully add acetylacetone (1.0 g, 10 mmol) dropwise to the solution.

  • Heat the reaction mixture to 100°C and maintain this temperature for 15 minutes.

  • After cooling to room temperature, pour the mixture onto crushed ice.

  • Neutralize the resulting solution with aqueous ammonia until a precipitate forms.

  • Collect the solid precipitate by filtration, wash thoroughly with water, and allow it to dry.

  • Recrystallize the crude product from ethanol to obtain pure 7-acetyl-2,4-dimethylquinoline.

Data Presentation: Combes Synthesis of Various Quinoline Derivatives

EntryAniline Derivativeβ-DiketoneProductYield (%)
1AnilineAcetylacetone2,4-Dimethylquinoline-
2m-ChloroanilineAcetylacetone7-Chloro-2,4-dimethylquinoline-
3p-AnisidineCyclohexanone-2-aldehyde3,4-Cyclohexano-6-methoxyquinoline-
4β-NaphthylamineAcetylacetoneBenzo[g]quinoline derivative-

Experimental Workflow: Combes Quinoline Synthesis

Combes_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Aniline in Conc. H₂SO₄ B Add β-Diketone A->B Dropwise C Heat at 100°C B->C 15 min D Pour onto Ice C->D Cool E Neutralize with NH₃(aq) D->E F Filter Precipitate E->F G Wash with Water F->G H Recrystallize from Ethanol G->H I 2,4-Disubstituted Quinoline H->I Pure Product

Caption: General workflow for the Combes synthesis of quinoline derivatives.

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a versatile method for preparing 4-hydroxyquinolines (which exist in equilibrium with their 4-quinolone tautomer) from the condensation of anilines with β-ketoesters.[1][2] The reaction conditions, particularly temperature, can influence the final product, with lower temperatures favoring the 4-hydroxyquinoline and higher temperatures potentially leading to the Knorr synthesis product (2-hydroxyquinoline).[1]

General Reaction Scheme:

Aniline + β-Ketoester --(Heat)--> 4-Hydroxyquinoline

Experimental Protocol: Synthesis of 4-Hydroxy-2-methyl-6-nitroquinoline

This protocol is based on a study investigating various solvents for the Conrad-Limpach reaction.[5]

Materials:

  • 4-Nitroaniline

  • Ethyl 3-ethoxybut-2-enoate

  • Solvent (e.g., 1,2,4-trichlorobenzene)

  • Concentrated Sulfuric Acid

  • Toluene

  • Hexanes

Procedure:

  • In a 1 L round-bottom flask equipped with a distillation apparatus, charge 4-nitroaniline (10.0 g, 72 mmol), ethyl 3-ethoxybut-2-enoate (29.0 g, 183 mmol, 2.5 eq.), and the chosen solvent (150 mL).

  • Add 2 drops of concentrated sulfuric acid to the stirred mixture.

  • Heat the reaction mixture to reflux and remove the ethanol byproduct by distillation.

  • During the reflux period, the product will precipitate from the solution.

  • After the reaction is complete (typically 1 hour), cool the mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with toluene and then hexanes.

  • Dry the product in a vacuum oven (60°C, 5 mmHg) to a constant weight.

Data Presentation: Effect of Solvent on the Yield of 4-Hydroxy-2-methyl-6-nitroquinoline [5]

EntrySolventBoiling Point (°C)Yield (%)
1Ethyl benzoate21268
2Iso-butyl benzoate23774
3Dowtherm A25781
41,2,4-Trichlorobenzene21474
52-Nitrotoluene22272
62,6-di-tert-butylphenol25379

Experimental Workflow: Conrad-Limpach Synthesis

Conrad_Limpach_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aniline, β-Ketoester, Solvent, and H₂SO₄ B Heat to Reflux A->B C Distill off Ethanol B->C D Cool to Room Temperature C->D Reaction Complete E Filter Precipitate D->E F Wash with Toluene & Hexanes E->F G Dry under Vacuum F->G H 4-Hydroxyquinoline G->H Pure Product

Caption: General workflow for the Conrad-Limpach synthesis.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a multi-step synthesis of 4-hydroxyquinolines from anilines and alkoxymethylenemalonate esters, typically diethyl ethoxymethylenemalonate (DEEM).[6][7] The sequence involves condensation, thermal cyclization, saponification, and decarboxylation.[6] Modern protocols often utilize microwave irradiation to accelerate the cyclization step.[8]

General Reaction Scheme:

Aniline + Diethyl Ethoxymethylenemalonate -> Intermediate -> 4-Hydroxy-3-carboethoxyquinoline -> 4-Hydroxyquinoline-3-carboxylic acid -> 4-Hydroxyquinoline

Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate [8]

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial (2.5 mL) with a magnetic stir bar

  • Microwave synthesis system

  • Ice-cold acetonitrile

Procedure:

  • To a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to the specified temperature and hold for the designated time (see table below).

  • After the reaction, cool the vial to room temperature to allow the product to precipitate.

  • Filter the solid product and wash it with ice-cold acetonitrile (3 mL).

  • Dry the resulting solid under vacuum.

Data Presentation: Microwave-Assisted Gould-Jacobs Reaction Optimization [8]

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
12501091
2300102437
325020102
4300202428
530052047

Experimental Workflow: Gould-Jacobs Reaction

Gould_Jacobs_Workflow A Condensation: Aniline + DEEM (100-130°C) B Thermal Cyclization (High Temp, ~250°C) Conventional or Microwave A->B Anilidomethylenemalonate Intermediate C Saponification (e.g., NaOH, reflux) B->C 4-Hydroxy-3-carboalkoxyquinoline D Decarboxylation (Heat) C->D 4-Hydroxyquinoline-3-carboxylic acid E 4-Hydroxyquinoline D->E

Caption: Multi-step workflow of the Gould-Jacobs reaction.

Applications in Drug Development and Signaling Pathway Inhibition

Quinoline derivatives synthesized from β-keto esters are of significant interest in drug development, particularly in oncology. Many of these compounds have been shown to inhibit critical signaling pathways that are dysregulated in cancer cells, such as the PI3K/Akt/mTOR pathway.[9][10][11]

The PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling network that regulates cell growth, proliferation, survival, and metabolism.[9] Aberrant activation of this pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.[9]

Mechanism of Inhibition by Quinoline Derivatives:

Quinoline-based inhibitors can target different kinases within this pathway. For example, some derivatives act as potent mTOR inhibitors, while others may exhibit dual inhibitory activity against PI3K and mTOR.[10][11] By blocking the activity of these kinases, the quinoline derivatives disrupt the downstream signaling cascade, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition by Quinoline Derivatives

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates TSC TSC1/2 Akt->TSC Inhibits Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylates Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibits Quinoline Quinoline Derivative Quinoline->PI3K Inhibits Quinoline->mTORC2 Inhibits Quinoline->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

References

Application Notes and Protocols for Methyl 5-methyl-3-oxohexanoate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methyl-3-oxohexanoate is a versatile β-keto ester that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring both a ketone and an ester functional group, allows for a range of chemical transformations, making it a key building block in the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key precursor to Pregabalin, a widely used anticonvulsant and analgesic drug. Additionally, potential applications in the synthesis of other therapeutic agents are briefly discussed.

Application in the Synthesis of a Pregabalin Intermediate

This compound is a strategic starting material for the synthesis of 3-isobutylglutaric acid, a direct precursor to (S)-Pregabalin. The synthesis pathway leverages the reactivity of the β-keto ester in a Knoevenagel condensation followed by a Michael addition and subsequent hydrolysis and decarboxylation steps.

Synthetic Pathway Overview

The overall synthetic strategy involves the following key transformations:

  • Knoevenagel Condensation: Reaction of isovaleraldehyde with a malonic ester derivative in the presence of a base to form an α,β-unsaturated intermediate.

  • Michael Addition: Conjugate addition of a nucleophile to the activated double bond of the intermediate from the Knoevenagel condensation.

  • Hydrolysis and Decarboxylation: Conversion of the resulting adduct to 3-isobutylglutaric acid.

  • Further Elaboration to Pregabalin: 3-Isobutylglutaric acid is then converted to its anhydride, followed by amidation and a Hofmann rearrangement to yield (S)-Pregabalin after chiral resolution.

A plausible synthetic route starting from a precursor to this compound is outlined below. While a direct protocol starting from this compound is not extensively detailed in the literature, the following protocols for analogous reactions provide a strong framework for its utilization.

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-methyl-3-oxohexenoate (Knoevenagel Condensation Product)

This protocol describes the condensation of isovaleraldehyde with methyl acetoacetate, a reaction analogous to the first step in the synthesis of the pregabalin backbone.

Materials:

  • Isovaleraldehyde

  • Methyl acetoacetate

  • Piperidine (catalyst)

  • Acetic acid (co-catalyst)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add isovaleraldehyde (1.0 eq), methyl acetoacetate (1.1 eq), and toluene.

  • Add a catalytic amount of piperidine and acetic acid.

  • Heat the mixture to reflux and continue heating until the calculated amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, Methyl 5-methyl-3-oxohexenoate, can be purified by vacuum distillation.

Protocol 2: Synthesis of a γ-Nitro β-Keto Ester Intermediate via Michael Addition

This protocol details the Michael addition of nitromethane to an α,β-unsaturated ester, a key reaction for introducing the nitrogen functionality required for the final pregabalin structure. This serves as a model for the reaction with Methyl 5-methyl-3-oxohexenoate.

Materials:

  • Methyl 5-methyl-3-oxohexenoate (from Protocol 1)

  • Nitromethane

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)

  • Toluene

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve Methyl 5-methyl-3-oxohexenoate (1.0 eq) in toluene.

  • Add nitromethane (1.5 eq) to the solution.

  • Cool the mixture to 0 °C and add DBU (0.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting γ-nitro β-keto ester can be purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical yields for the key reaction steps in the synthesis of pregabalin intermediates, based on literature and patent data for analogous reactions.

Reaction StepStarting MaterialsProductTypical Yield (%)Purity (%)Reference
Knoevenagel CondensationIsovaleraldehyde, Ethyl cyanoacetate2-cyano-5-methylhex-2-enoic acid ethyl ester85-95>95 (GC)[1]
Michael Addition & Hydrolysis2-cyano-5-methylhex-2-enoic acid ethyl ester, Diethyl malonate3-Isobutylglutaric acid70-80>98 (HPLC)[2][3]
Amidation3-Isobutylglutaric anhydride, Ammonia3-(Carbamoylmethyl)-5-methylhexanoic acid80-90>99 (HPLC)[4]

Potential Applications in other Pharmaceutical Syntheses

While the application of this compound in the synthesis of pregabalin precursors is the most directly supported, its β-keto ester motif suggests its potential as a building block for other pharmaceuticals.

  • Atorvastatin (Lipitor®): The synthesis of the side chain of atorvastatin involves chiral dihydroxy acid intermediates.[2][5] β-Keto esters can be used as precursors to these chiral diols through stereoselective reduction reactions. While no direct synthesis of an atorvastatin intermediate from this compound is prominently reported, its structural features make it a candidate for exploration in novel synthetic routes.

  • Antiviral Agents: β-Keto esters and their derivatives are versatile synthons in the synthesis of various heterocyclic compounds, many of which exhibit antiviral activity.[6] For instance, they are used in the synthesis of pyrazolones and other heterocycles that can serve as scaffolds for antiviral drug discovery. The use of β-keto amides in the synthesis of HIV protease inhibitors has also been reported.[7]

Visualizations

Experimental Workflow for Pregabalin Intermediate Synthesis

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Reduction & Hydrolysis cluster_3 Downstream Processing start Isovaleraldehyde + Methyl Acetoacetate step1 Reflux in Toluene with Piperidine/Acetic Acid start->step1 product1 Methyl 5-methyl-3-oxohexenoate step1->product1 product1_2 Methyl 5-methyl-3-oxohexenoate step2 Nitromethane, DBU in Toluene product1_2->step2 product2 γ-Nitro β-Keto Ester Intermediate step2->product2 product2_2 γ-Nitro β-Keto Ester step3 Reduction of Nitro Group (e.g., H2, Pd/C) product2_2->step3 product3 γ-Amino β-Keto Ester step3->product3 step4 Hydrolysis and Decarboxylation product3->step4 product4 3-Isobutylglutaric Acid step4->product4 product4_2 3-Isobutylglutaric Acid step5 Anhydride Formation, Amidation, Hofmann Rearrangement, Chiral Resolution product4_2->step5 final_product (S)-Pregabalin step5->final_product

Caption: Workflow for the synthesis of a Pregabalin intermediate.

Signaling Pathway of Pregabalin

Pregabalin is known to exert its effects by binding to the α2δ (alpha-2-delta) subunit of voltage-gated calcium channels in the central nervous system. This interaction is thought to reduce the release of several excitatory neurotransmitters.

G Pregabalin Pregabalin a2d_subunit α2δ Subunit of Voltage-Gated Ca2+ Channel Pregabalin->a2d_subunit Binds to ca_channel Voltage-Gated Calcium Channel a2d_subunit->ca_channel Modulates ca_influx Reduced Calcium Influx ca_channel->ca_influx Leads to neurotransmitter_release Decreased Release of Excitatory Neurotransmitters (e.g., Glutamate, Substance P) ca_influx->neurotransmitter_release therapeutic_effects Therapeutic Effects (Analgesia, Anxiolysis, Anticonvulsant) neurotransmitter_release->therapeutic_effects Results in

Caption: Mechanism of action of Pregabalin.

References

Application Notes and Protocols: Methyl 5-methyl-3-oxohexanoate in the Flavor and Fragrance Industries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These notes provide a comprehensive overview of the potential applications, synthesis, and analysis of Methyl 5-methyl-3-oxohexanoate, based on established principles for beta-keto esters and analogous compounds.

Physicochemical and Sensory Data

Quantitative data for this compound is sparse. The following tables summarize known physicochemical properties and present a hypothetical sensory profile and application levels to guide initial research.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₄O₃[2]
Molecular Weight 158.19 g/mol [2]
CAS Number 30414-55-2[2]
Appearance Colorless to pale yellow liquid (presumed)General knowledge of similar esters
Boiling Point Not available
Solubility Presumed soluble in organic solvents like ethanolGeneral knowledge of similar esters

Table 2: Hypothetical Sensory Profile and Application Levels

ParameterDescription
Odor Profile Fruity (apple, pear), slightly waxy, with a green, ethereal nuance.
Flavor Profile Sweet, fruity, with a subtle creamy and green character.
Recommended Use Level in Fragrance Concentrates 0.1% - 2.0%
Recommended Use Level in Flavor Formulations (ppm) 1 - 10 ppm
Applications Fruity and floral fragrance compositions; apple, pear, and berry flavor formulations.

Note: The data in Table 2 is hypothetical and intended for research guidance. Experimental validation is required.

Experimental Protocols

Synthesis of this compound via Claisen Condensation

The Claisen condensation is a classic method for the formation of β-keto esters from two molecules of an ester in the presence of a strong base.[3] For the synthesis of this compound, a crossed Claisen condensation between methyl acetate and methyl isovalerate would be a plausible route.

Materials:

  • Methyl acetate

  • Methyl isovalerate

  • Sodium methoxide (NaOCH₃)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • In the flask, prepare a solution of sodium methoxide in the chosen anhydrous solvent.

  • Cool the solution in an ice bath.

  • Add a mixture of methyl acetate and methyl isovalerate to the dropping funnel.

  • Add the ester mixture dropwise to the stirred, cooled sodium methoxide solution over a period of 1-2 hours.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

  • Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric acid to neutralize the solution (check with pH paper).

  • Transfer the mixture to a separatory funnel and add water.

  • Separate the organic layer. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can then be purified by fractional distillation under reduced pressure.

Purification by Fractional Distillation

Purification of the crude this compound is crucial to remove unreacted starting materials and byproducts.

Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Vacuum source

Procedure:

  • Place the crude product in the round-bottom flask with a few boiling chips.

  • Assemble the fractional distillation apparatus.

  • Apply a vacuum to the system and gradually heat the flask.

  • Collect fractions at different temperature ranges. The boiling point of the desired product will depend on the applied pressure.

  • Analyze the collected fractions for purity using Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds in complex mixtures, making it ideal for analyzing flavor and fragrance components.[4][5][6][7][8]

Instrumentation:

  • Gas chromatograph equipped with a suitable capillary column (e.g., DB-5 or equivalent).

  • Mass spectrometer detector.

Typical GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 250 °C.

    • Hold at 250 °C for 10 minutes.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Procedure:

  • Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane or ethanol).

  • Inject an aliquot (e.g., 1 µL) into the GC-MS system.

  • Acquire the data.

  • Identify the compound by comparing its mass spectrum with a reference library (e.g., NIST).

  • Determine the purity by calculating the peak area percentage from the chromatogram.

Stability and Formulation Considerations

The stability of esters in cosmetic and food formulations can be influenced by factors such as pH, temperature, and the presence of other ingredients.[9][10] Beta-keto esters can be susceptible to hydrolysis, especially under acidic or basic conditions. It is recommended to conduct stability testing of this compound in the final product matrix to ensure its integrity and sensory performance over the product's shelf life.

Visualized Workflows and Relationships

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions Methyl Acetate Methyl Acetate Claisen Condensation Claisen Condensation Methyl Acetate->Claisen Condensation Ester 1 Methyl Isovalerate Methyl Isovalerate Methyl Isovalerate->Claisen Condensation Ester 2 Sodium Methoxide Sodium Methoxide Sodium Methoxide->Claisen Condensation Base Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Claisen Condensation Nitrogen Atmosphere Nitrogen Atmosphere Nitrogen Atmosphere->Claisen Condensation Workup Workup Claisen Condensation->Workup Neutralization & Extraction Crude Product Crude Product Purification Purification Crude Product->Purification Fractional Distillation Workup->Crude Product Final Product Final Product Purification->Final Product This compound

Caption: Synthesis of this compound.

Purification_Workflow Crude Product Crude Product Fractional Distillation Apparatus Fractional Distillation Apparatus Crude Product->Fractional Distillation Apparatus Heating under Vacuum Heating under Vacuum Fractional Distillation Apparatus->Heating under Vacuum Vaporization Vaporization Heating under Vacuum->Vaporization Fractionating Column Fractionating Column Vaporization->Fractionating Column Separation by Boiling Point Separation by Boiling Point Fractionating Column->Separation by Boiling Point Condensation Condensation Separation by Boiling Point->Condensation Collection of Fractions Collection of Fractions Condensation->Collection of Fractions Purity Analysis (GC-MS) Purity Analysis (GC-MS) Collection of Fractions->Purity Analysis (GC-MS) Pure this compound Pure this compound Purity Analysis (GC-MS)->Pure this compound

Caption: Purification by Fractional Distillation.

Analytical_Workflow Sample Preparation Dilute Sample in Solvent Injection Injection Sample Preparation->Injection GC Separation Separation on Capillary Column Injection->GC Separation Ionization Ionization GC Separation->Ionization Mass Analysis Separation by m/z Ionization->Mass Analysis Detection Detection Mass Analysis->Detection Data Analysis Mass Spectrum Comparison & Peak Area Integration Detection->Data Analysis Result Result Data Analysis->Result Identification & Purity

Caption: GC-MS Analytical Workflow.

References

Troubleshooting & Optimization

Optimizing reaction conditions for beta-keto ester synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for β-keto ester synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing β-keto esters, and what is the fundamental mechanism?

The most prevalent laboratory method for synthesizing β-keto esters is the Claisen condensation. This reaction involves the carbon-carbon bond formation between two ester molecules, or one ester and another carbonyl compound, in the presence of a strong base. The product is a β-keto ester or a β-diketone.[1][2] The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is acidic, thus requiring a stoichiometric amount of base.[2]

The mechanism proceeds through the following key steps:

  • Enolate Formation: A strong base removes an acidic α-proton from an ester molecule to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the carbonyl carbon of a second ester molecule.

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the β-keto ester.

  • Deprotonation: The newly formed β-keto ester is deprotonated by the alkoxide base, driving the equilibrium towards the product.

  • Protonation: An acidic workup in the final step neutralizes the enolate and any remaining base to yield the final β-keto ester product.[1]

Claisen_Condensation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3 & 4: Elimination & Deprotonation cluster_step5 Step 5: Acidic Workup Ester1 Ester (with α-H) Enolate Ester Enolate Ester1->Enolate Deprotonation Base Strong Base (e.g., NaOEt) Base->Ester1 Ester2 Second Ester Molecule Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Nucleophilic Attack Ester2->Tetrahedral_Intermediate Beta_Keto_Ester β-Keto Ester Tetrahedral_Intermediate->Beta_Keto_Ester Elimination of Alkoxide Alkoxide Alkoxide (EtO⁻) Enolate_Product β-Keto Ester Enolate (Resonance Stabilized) Beta_Keto_Ester->Enolate_Product Deprotonation Alkoxide->Beta_Keto_Ester Final_Product Final β-Keto Ester Enolate_Product->Final_Product Protonation Acid H₃O⁺ Acid->Enolate_Product

Caption: Mechanism of the Claisen condensation for β-keto ester synthesis.

Q2: What are the most common side reactions in β-keto ester synthesis, and how can they be minimized?

The most common side reactions include transesterification, hydrolysis, and self-condensation in mixed Claisen reactions.

  • Transesterification: This occurs when the alkoxide base does not match the alcohol portion of the ester starting material. For example, using sodium methoxide with an ethyl ester will result in a mixture of methyl and ethyl esters.

    • Solution: Always use an alkoxide base that corresponds to the ester's alcohol group (e.g., sodium ethoxide for ethyl esters).[3]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the ester to a carboxylic acid. The resulting β-keto acid is often unstable and can decarboxylate upon heating to form a ketone.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents to maintain strictly anhydrous reaction conditions.[3]

  • Mixed Condensation Products: In a crossed Claisen condensation (using two different esters), if both esters have α-hydrogens, a mixture of up to four different products can be formed, making purification difficult.[3]

    • Solution: To achieve a good yield of a single product, one of the esters should not have any α-hydrogens (e.g., ethyl benzoate, ethyl formate). Alternatively, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used to completely and selectively form the enolate of one ester before the addition of the second ester.[4]

Q3: My reaction yield is very low. What are the potential causes and how can I improve it?

Low yields in Claisen condensations can often be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the issue.

  • Insufficient Base: A stoichiometric amount of base is required to drive the reaction to completion by deprotonating the final β-keto ester product.[3]

    • Solution: Ensure you are using at least one full equivalent of the alkoxide base. Using stronger bases like sodium amide or sodium hydride can sometimes increase the yield.[5]

  • Presence of Water: Moisture will consume the base and can lead to hydrolysis of both the starting material and the product.

    • Solution: Use anhydrous solvents and ensure all glassware is oven- or flame-dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Inappropriate Reaction Temperature: While lower temperatures can minimize side reactions, the main reaction may proceed too slowly. Conversely, excessively high temperatures can promote side reactions and decomposition.

    • Solution: The reaction often needs to be initiated by gentle warming. Once started, it can become vigorous and may require cooling.[6] After the initial vigorous reaction, heating on a water bath may be necessary to ensure all the sodium has reacted.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal temperature profile.[3]

  • Poor Quality Starting Materials: Impurities in the starting esters can interfere with the reaction. The presence of water or alcohol in the ester can also be problematic.

    • Solution: Use high-purity esters. If necessary, purify the ester by washing with water, drying over a suitable drying agent like fused potassium carbonate, and then distilling.[6]

Troubleshooting_Workflow Start Low Yield of β-Keto Ester Check_Base Is at least 1 equivalent of base used? Start->Check_Base Check_Anhydrous Were anhydrous conditions strictly maintained? Check_Base->Check_Anhydrous Yes Increase_Base Increase base to at least 1 stoichiometric equivalent. Check_Base->Increase_Base No Check_Temperature Was the reaction temperature optimized? Check_Anhydrous->Check_Temperature Yes Dry_Glassware Thoroughly dry all glassware and use anhydrous solvents. Check_Anhydrous->Dry_Glassware No Check_Purity Are starting materials pure? Check_Temperature->Check_Purity Yes Optimize_Temp Monitor reaction by TLC/GC-MS and adjust temperature. Check_Temperature->Optimize_Temp No Purify_Esters Purify starting esters (wash, dry, distill). Check_Purity->Purify_Esters No Success Improved Yield Check_Purity->Success Yes Increase_Base->Check_Anhydrous Dry_Glassware->Check_Temperature Optimize_Temp->Check_Purity Purify_Esters->Success

Caption: Troubleshooting workflow for low yields in β-keto ester synthesis.

Data Presentation: Optimizing Reaction Conditions

The yield of β-keto ester synthesis is highly dependent on the reaction conditions. The following table summarizes the impact of key parameters on the reaction outcome.

ParameterConditionExpected Outcome on YieldNotes
Base Type Sodium Ethoxide (NaOEt)Standard, moderate to good yields.The alkoxide must match the ester.[3]
Sodium Hydride (NaH)Often increases yield compared to NaOEt.Requires careful handling due to its reactivity with moisture.
Lithium Diisopropylamide (LDA)Useful for directed/crossed Claisen condensations to avoid mixtures.A non-nucleophilic base that allows for selective enolate formation.[4]
Base Stoichiometry < 1 equivalentLow yield due to incomplete reaction.The deprotonation of the product drives the equilibrium.[3]
≥ 1 equivalentHigher yields are generally obtained.[2]A full equivalent is necessary for high conversion.[2]
Temperature Too LowVery slow reaction rate, leading to low conversion.
Optimized (e.g., initial warming, then cooling/heating as needed)Good yields.The reaction can be exothermic and may require initial heating to start.[6]
Too HighIncreased side reactions (e.g., decomposition, polymerization), leading to lower yields and purification issues.
Solvent Anhydrous Ethanol (with NaOEt)Standard solvent for NaOEt-mediated reactions.
Anhydrous THF or TolueneGood alternative solvents, especially with NaH.
Presence of WaterSignificantly reduced yield due to base quenching and hydrolysis.Strict anhydrous conditions are crucial.[3]

Experimental Protocols

Protocol 1: Synthesis of Ethyl Acetoacetate via Claisen Condensation

This protocol is adapted from a classic laboratory procedure.[6]

Materials:

  • Ethyl acetate (anhydrous, containing 2-3% ethanol)

  • Sodium metal, finely sliced

  • 50% Acetic acid solution

  • Calcium chloride (anhydrous)

  • 2 L round-bottomed flask

  • Efficient reflux condenser

  • Water bath

  • Separatory funnel

  • Distillation apparatus (modified Claisen flask recommended for vacuum distillation)

Procedure:

  • Reaction Setup: In a 2 L round-bottomed flask equipped with a reflux condenser, place 500 g (531 mL, 5.7 moles) of ethyl acetate. Add 50 g (2.2 gram-atoms) of clean, finely sliced sodium.

  • Initiation: The reaction is initially slow and must be started by gently warming the flask on a water bath.

  • Reaction: Once initiated, the reaction will proceed vigorously. Cooling may be necessary to control the reaction rate and prevent loss of material through the condenser. When the vigorous reaction subsides, heat the mixture on a water bath until all the sodium has dissolved (approximately 1.5 hours). The mixture should appear as a clear red liquid with a green fluorescence.

  • Work-up: Cool the reaction mixture and acidify by slowly adding approximately 275 mL of 50% acetic acid. Add salt if necessary to facilitate the separation of the ester layer.

  • Extraction and Drying: Transfer the mixture to a separatory funnel, separate the ester layer, and dry it over anhydrous calcium chloride.

  • Purification: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at 76-80 °C at 18 mm Hg. The expected yield is 105-110 g (28-29% based on ethyl acetate).[6]

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Setup 1. Combine ethyl acetate and sodium in a flask with a reflux condenser. Initiate 2. Gently warm to initiate the reaction. Setup->Initiate React 3. Control vigorous reaction (cool if necessary), then heat to dissolve all sodium. Initiate->React Quench 4. Cool and acidify with acetic acid. React->Quench Separate 5. Separate the organic layer. Quench->Separate Dry 6. Dry with anhydrous CaCl₂. Separate->Dry Distill 7. Purify by fractional vacuum distillation. Dry->Distill Product Pure β-Keto Ester Distill->Product

Caption: General experimental workflow for β-keto ester synthesis.

Protocol 2: Purification by Vacuum Distillation

For liquid β-keto esters, vacuum distillation is the preferred method of purification to avoid decomposition at high temperatures.

Equipment:

  • Distillation flask (Claisen flask is recommended)

  • Condenser

  • Receiving flask

  • Vacuum source and gauge

  • Heating mantle with a stirrer

Procedure:

  • Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude, dried β-keto ester to the distillation flask. The flask should not be more than two-thirds full.

  • Applying Vacuum: Gradually apply the vacuum to the system.

  • Heating: Once the desired pressure is reached and stable, begin to gently heat the distillation flask.

  • Collecting Fractions: Collect any low-boiling impurities first. Then, collect the main fraction at the expected boiling point and pressure of the desired β-keto ester. For example, ethyl acetoacetate boils at 76-80 °C at 18 mm Hg.[6]

  • Completion: Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask. Allow the apparatus to cool completely before venting the system to atmospheric pressure.

Protocol 3: Purification by Recrystallization

For solid β-keto esters, recrystallization is an effective purification method.

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the β-keto ester is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: In a flask, dissolve the crude solid in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystals of the purified β-keto ester should form.

  • Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry them in a vacuum oven.

References

Technical Support Center: Synthesis of Methyl 5-methyl-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-methyl-3-oxohexanoate. Our aim is to help you minimize side products and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: this compound, a β-keto ester, is commonly synthesized via two main routes:

  • Acetoacetic Ester Synthesis: This classic method involves the alkylation of a methyl acetoacetate enolate with an isobutyl halide, followed by hydrolysis and decarboxylation.

  • Claisen Condensation: This route involves the condensation of two different esters, specifically methyl acetate and methyl 3-methylbutanoate (methyl isovalerate), in the presence of a strong base.[1][2] Another variation involves the acylation of the methyl acetoacetate enolate with isovaleryl chloride.[3][4]

Q2: What are the most common side products I should be aware of during the synthesis of this compound?

A2: The synthesis of β-keto esters is often accompanied by the formation of several side products that can complicate purification and reduce yields. Key side products to monitor include:

  • Dialkylated Product: In the acetoacetic ester synthesis, the product can be alkylated a second time, leading to the formation of a dialkylated β-keto ester.[5]

  • Self-Condensation Product: In a Claisen condensation, the starting esters can react with themselves, leading to undesired β-keto esters.[6]

  • Saponification Products: The ester functionalities of both the starting materials and the product can be hydrolyzed by the base, especially if water is present, to form carboxylate salts.

  • Transesterification Products: If an alkoxide base is used that does not match the alkyl group of the ester, transesterification can occur, leading to a mixture of ester products.[7]

Q3: How can I detect and quantify the main product and its side products?

A3: Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for monitoring the progress of your reaction and identifying the various components in the reaction mixture. By comparing the retention times and mass spectra of your reaction mixture with those of known standards, you can identify and quantify the desired product and any side products.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Low yields can be attributed to several factors, from incomplete reactions to the prevalence of side reactions. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution Scientific Principle
Incomplete Deprotonation Use a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). Ensure anhydrous reaction conditions as the base can be quenched by water.A strong base is required to fully deprotonate the α-carbon of the ester, forming the reactive enolate intermediate.
Side Reactions Dominating Control the reaction temperature; lower temperatures often favor the desired reaction pathway. Add the electrophile (e.g., isovaleryl chloride or isobutyl bromide) slowly to the enolate solution to maintain a low concentration of the electrophile.Slower addition and lower temperatures can help to control the reaction kinetics, minimizing undesired side reactions such as self-condensation and dialkylation.
Product Decomposition During workup, use mild acidic conditions to neutralize the reaction mixture. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.β-keto esters can undergo hydrolysis and decarboxylation under harsh acidic or basic conditions.
Issue 2: High Levels of Dialkylated Side Product

The formation of a dialkylated product is a common issue in the acetoacetic ester synthesis. Here are some strategies to promote mono-alkylation.

Parameter Recommendation for Mono-alkylation Rationale
Stoichiometry of Base Use a stoichiometric amount (1 equivalent) of base relative to the methyl acetoacetate.Using an excess of base can lead to the deprotonation of the mono-alkylated product, which can then undergo a second alkylation.
Reaction Temperature Maintain a low reaction temperature (e.g., 0 °C to room temperature) during the alkylation step.Lower temperatures decrease the rate of the second alkylation reaction more significantly than the first.
Choice of Base A bulkier base, such as potassium tert-butoxide, can sometimes increase the selectivity for mono-alkylation.The steric hindrance of a bulky base can make the deprotonation of the more sterically hindered mono-alkylated intermediate less favorable.
Addition of Alkylating Agent Add the alkylating agent (isobutyl halide) slowly and dropwise to the reaction mixture.This maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant starting enolate over the enolate of the mono-alkylated product.
Issue 3: Presence of Self-Condensation Products

In a crossed Claisen condensation, minimizing the self-condensation of the starting esters is crucial for achieving a high yield of the desired product.

Strategy Implementation Mechanism of Action
Use of a Non-enolizable Ester While not directly applicable to the synthesis from two enolizable esters, this is a general strategy in crossed Claisen reactions.[2]One ester cannot form an enolate and can only act as the electrophile, preventing self-condensation.
Pre-formation of the Enolate Add the enolizable ester (e.g., methyl acetate) to a solution of a strong, non-nucleophilic base (e.g., LDA) at low temperature before slowly adding the second ester (methyl 3-methylbutanoate).This ensures that one ester is completely converted to its enolate before the second ester is introduced, minimizing the opportunity for self-condensation.
Control of Stoichiometry Use a slight excess of the more readily available or less expensive ester.This can help to drive the reaction towards the desired crossed product.

Experimental Protocols

The following is a representative protocol for the synthesis of this compound via the acylation of methyl acetoacetate, adapted from a general procedure for the synthesis of β-keto esters.[3]

Materials:

  • Methyl acetoacetate

  • Barium oxide (BaO)

  • Isovaleryl chloride

  • Methanol (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Formation of the Barium Enolate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon), add barium oxide (1.2 equivalents) and anhydrous toluene. To this suspension, add methyl acetoacetate (4.0 equivalents) and stir the mixture at room temperature for 1 hour.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add isovaleryl chloride (1.0 equivalent) dropwise over 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Methanolysis: Add anhydrous methanol (2.0 equivalents) to the reaction mixture and stir at 40 °C for 6 hours.

  • Work-up: Cool the reaction mixture to room temperature and quench with 1 M hydrochloric acid until the pH is acidic. Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Table 1: Representative Yields for the Synthesis of β-Keto Esters via Acylation of Methyl Acetoacetate with Various Acid Chlorides[3]

Acid Chlorideβ-Keto Ester ProductYield (%)
Phenylacetyl chlorideMethyl 4-phenyl-3-oxobutanoate69
Benzoyl chlorideMethyl 3-phenyl-3-oxopropionate84
Cyclohexanecarbonyl chlorideMethyl 4-cyclohexyl-3-oxobutanoate67
Stearoyl chlorideMethyl 3-oxooctadecanoate74

Visualizing Reaction Pathways and Troubleshooting

Main Reaction Pathway vs. Side Reactions

The following diagram illustrates the desired reaction pathway for the synthesis of this compound via acylation of methyl acetoacetate, alongside the common side reaction of dialkylation.

G Synthesis and Side Reaction Pathways MAA Methyl Acetoacetate Enolate Enolate MAA->Enolate + Base Product This compound Enolate->Product + Isovaleryl Chloride Dialkylated Dialkylated Product Product->Dialkylated + Base, + Isovaleryl Chloride (Side Reaction) Base Base IsovalerylCl Isovaleryl Chloride

Caption: Desired synthesis pathway and a common side reaction.

Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve issues leading to low product yield.

G Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Anhydrous Conditions CheckPurity->CheckConditions Purity OK AnalyzeSideProducts Analyze Side Products by GC-MS CheckConditions->AnalyzeSideProducts Conditions OK OptimizeBase Optimize Base Stoichiometry and Type AnalyzeSideProducts->OptimizeBase Dialkylation or Self-condensation OptimizeTemp Optimize Reaction Temperature AnalyzeSideProducts->OptimizeTemp Multiple Side Products ImprovedYield Improved Yield OptimizeBase->ImprovedYield OptimizeAddition Optimize Reagent Addition Rate OptimizeTemp->OptimizeAddition OptimizeAddition->ImprovedYield G Parameter Relationships for Minimizing Side Products Goal Minimize Side Products Temp Lower Temperature Goal->Temp Stoichiometry Stoichiometric Base Goal->Stoichiometry Addition Slow Reagent Addition Goal->Addition Solvent Anhydrous Solvent Goal->Solvent

References

Technical Support Center: Purification of Crude Methyl 5-methyl-3-oxohexanoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of crude Methyl 5-methyl-3-oxohexanoate using column chromatography.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to be degrading on the silica gel column. Why is this happening and what can I do?

A1: This is a common issue with β-keto esters. Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface.[1] These acidic sites can catalyze the hydrolysis of the ester or promote other unwanted side reactions, leading to the degradation of your compound.[1] To mitigate this, you can:

  • Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica gel. This is often done by preparing the silica slurry in an eluent containing a small amount of a base, such as 0.1-1% triethylamine (TEA).[1]

  • Use an Alternative Stationary Phase: If your compound is highly sensitive to acid, consider using a more neutral stationary phase like neutral alumina.[1]

  • Perform a Stability Test: Before running a large-scale column, you can test your compound's stability by spotting it on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots (degradation products) have formed.

Q2: I am observing very broad or tailing bands for my product during chromatography, which results in poor separation. What is the cause?

A2: Broad or tailing bands for β-keto esters are often a consequence of keto-enol tautomerism.[1][2] The compound exists as two rapidly interconverting isomers (the keto and enol forms) on the column, which leads to a broadened band instead of a sharp peak.[1] Tailing can also be caused by strong interactions between the polar keto and ester groups and the acidic sites on the silica gel.[1] To improve the peak shape, try the strategies mentioned in Q1, such as deactivating the silica gel with triethylamine.

Q3: How do I select the optimal solvent system (eluent) for purifying this compound?

A3: The ideal eluent system should provide good separation between your target compound and impurities. This is best determined using Thin-Layer Chromatography (TLC) before running the column.[3]

  • Target Rf Value: Aim for an Rf (retention factor) value between 0.2 and 0.4 for this compound.[3] This Rf range typically provides the best separation on a column.

  • Common Solvents: For a moderately polar compound like a β-keto ester, a mixture of a non-polar solvent and a more polar solvent is a good starting point.[3] The most common system is a mixture of hexanes (or heptane) and ethyl acetate.[4][5]

  • Optimization: Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the proportion of the polar solvent until you achieve the target Rf value.

Q4: What is the best way to load my crude sample onto the column?

A4: Proper sample loading is crucial for achieving a narrow band and good separation. There are two primary methods:

  • Wet Loading: Dissolve your crude product in the minimum amount of the eluent. Carefully pipette this solution directly onto the top of the silica bed, allowing it to adsorb fully without disturbing the surface. This is the most common method.

  • Dry Loading: This method is preferred if your compound has poor solubility in the eluent. Dissolve the crude sample in a suitable volatile solvent (like dichloromethane or acetone), add a small amount of silica gel to the solution, and then evaporate the solvent completely using a rotary evaporator to get a dry, free-flowing powder. This powder can then be carefully added to the top of the prepared column.[6]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation (Overlapping or Streaking Bands) Column Overloading: Too much crude material was loaded for the amount of silica gel used.Reduce the amount of crude material. A general guideline is a 1:30 to 1:50 ratio of crude material to silica gel by weight.[7]
Improper Column Packing: The silica gel bed is not uniform, leading to channeling.Repack the column, ensuring you create a homogenous slurry and gently tap the column to remove air bubbles and ensure even settling.[6][7]
Keto-Enol Tautomerism: The presence of two isomers causes band broadening.[1]Deactivate the silica gel with triethylamine or consider using neutral alumina as the stationary phase.[1]
Compound Does Not Elute from the Column Eluent is Not Polar Enough: The mobile phase lacks the strength to displace the compound from the stationary phase.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[6][7]
Compound Degradation/Irreversible Adsorption: The compound may have decomposed or is too strongly bound to the silica.Flush the column with a very polar solvent (e.g., 100% ethyl acetate or a methanol/ethyl acetate mixture) to see if any material elutes.[7] Consider using deactivated silica or alumina for the next attempt.[1]
Compound Elutes Too Quickly (High Rf) Eluent is Too Polar: The mobile phase is too strong, causing the compound to travel with the solvent front and co-elute with non-polar impurities.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexanes).[6][7]
Cracks Appear in the Silica Bed The Column Ran Dry: The solvent level dropped below the top of the silica bed, causing air to enter and crack the packing.Always keep the solvent level above the top of the silica bed.[6][7] If significant cracks form, the separation will be compromised, and the column must be repacked.[6]
Low Recovery of Purified Product Incomplete Elution: Some of the product remains adsorbed on the column.After collecting the main fractions, flush the column with a much more polar solvent to recover any remaining product.[7]
Fractions are Too Dilute: The compound is present in the collected fractions but at a concentration too low to be detected by TLC.Concentrate the fractions before running TLC analysis.[7]

Experimental Protocols

Protocol 1: Eluent System Determination by Thin-Layer Chromatography (TLC)
  • Preparation: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a prepared solvent mixture (e.g., 10% ethyl acetate in hexanes). Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate.

  • Analysis: Remove the plate, mark the solvent front, and allow it to dry.

  • Visualization: Visualize the spots. If the compound is not UV-active, use a chemical stain such as potassium permanganate (KMnO₄).

  • Optimization: Calculate the Rf value. Adjust the solvent ratio to achieve an Rf value of 0.2-0.4 for the target compound.[3]

Protocol 2: Column Chromatography Purification
  • Column Preparation:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column. Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by TLC.[6]

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[7]

    • Open the stopcock to drain the excess solvent until the solvent level is just above the top of the silica bed. Crucially, do not let the column run dry from this point forward. [6]

    • Add a thin layer of sand on top of the silica bed to prevent disturbance.[6]

  • Sample Loading (Wet Method):

    • Dissolve the crude product in the minimum possible volume of the eluent.[8]

    • Carefully pipette the concentrated sample solution onto the top layer of sand.[6]

    • Open the stopcock and allow the sample to adsorb onto the silica, draining the solvent just to the top of the sand layer.

    • Carefully add a small amount of fresh eluent to rinse the sides of the column and allow it to adsorb as well.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent, ensuring the top of the silica bed is not disturbed.

    • Begin collecting the eluting solvent in fractions (e.g., in test tubes or vials).

    • Maintain a steady flow rate. A rate of a few drops per second is generally effective.[6]

    • If a gradient elution is needed (i.e., increasing the eluent polarity over time), do so gradually.

  • Monitoring and Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.[6]

    • Combine the fractions that contain only the pure this compound.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.[6]

Data Summary

The following table provides representative parameters for the purification of this compound. The exact eluent ratio should be optimized via TLC as described in Protocol 1.

ParameterRecommended Specification
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Alternative Stationary Phase Neutral Alumina (if compound is acid-sensitive)[1]
Mobile Phase (Eluent) Hexanes / Ethyl Acetate (gradient)[4][5]
Starting Eluent Polarity Low (e.g., 5-10% Ethyl Acetate in Hexanes)
Target Rf on TLC 0.2 - 0.4[3]
Visualization Method UV light (if applicable) or Potassium Permanganate (KMnO₄) stain

Experimental Workflow Visualization

G crude Crude Methyl 5-methyl-3-oxohexanoate tlc_dev Develop Eluent System via TLC crude->tlc_dev rf_check Is Rf ~0.2-0.4? tlc_dev->rf_check prep_col Prepare & Pack Silica Gel Column rf_check->prep_col Yes adjust Adjust Solvent Polarity rf_check->adjust No load_sample Load Crude Sample (Wet or Dry Loading) prep_col->load_sample elute Elute with Solvent & Collect Fractions load_sample->elute monitor Monitor Fractions by TLC elute->monitor combine Combine Pure Fractions monitor->combine evap Solvent Removal (Rotary Evaporator) combine->evap pure Pure Product evap->pure adjust->tlc_dev

Caption: Workflow for the purification of this compound.

References

Troubleshooting low yields in Michael addition reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Michael addition reactions.

Frequently Asked Questions (FAQs)

Q1: My Michael addition reaction is resulting in a very low yield or no product at all. What are the primary factors I should investigate?

Low or no product formation in a Michael addition can be attributed to several key factors. A systematic evaluation of the following aspects can help identify the root cause:

  • Inactive Catalyst or Base: The catalyst or base may be old, improperly stored, or unsuitable for your specific substrates. Ensure your catalyst is active and the base is strong enough to effectively deprotonate the nucleophile.[1]

  • Poor Nucleophile Generation: The nucleophilicity of the Michael donor is crucial. For instance, in the case of dimedone, its reactivity depends on the formation of its enolate. If the base is not sufficiently strong or if acidic impurities are present, the enolate concentration will be too low for the reaction to proceed efficiently.[1] Weaker bases tend to favor 1,4-conjugate addition, which is characteristic of the Michael reaction.[2]

  • Low Reactivity of the Michael Acceptor: The α,β-unsaturated carbonyl compound (the Michael acceptor) might exhibit low reactivity due to steric hindrance near the β-carbon or the presence of electron-donating groups that reduce its electrophilicity.[1][3]

  • Suboptimal Temperature: The reaction may require a specific temperature range to overcome the activation energy barrier. Reactions conducted at temperatures that are too low may not proceed, while excessively high temperatures can lead to decomposition and side reactions.

Q2: I'm observing the formation of multiple products alongside my desired Michael adduct. What are the likely side reactions?

The formation of multiple products is a common challenge. Understanding the potential side reactions is key to mitigating them:

  • 1,2-Addition vs. 1,4-Addition: α,β-unsaturated carbonyls have two electrophilic sites: the carbonyl carbon (position 2) and the β-carbon (position 4). Stronger, more reactive nucleophiles (hard nucleophiles) like Grignard or organolithium reagents tend to favor 1,2-addition to the carbonyl group, while softer, less basic nucleophiles (like enolates of dicarbonyl compounds) favor the desired 1,4-conjugate (Michael) addition.[2][4]

  • Bis-Addition (Double Michael Addition): The Michael adduct itself can sometimes act as a nucleophile and react with a second molecule of the Michael acceptor, leading to a bis-adduct.[1] Carefully controlling the stoichiometry of the reactants can help minimize this.

  • Retro-Michael Addition: The Michael addition is a reversible reaction. If the reaction conditions (e.g., high temperature) favor the reverse reaction, the product can decompose back to the starting materials.[1][5] Trapping the initially formed enolate can prevent the retro-Michael reaction.[5]

  • Polymerization: α,β-Unsaturated compounds are susceptible to polymerization, especially in the presence of strong bases or catalysts.[1]

  • Self-Condensation: The Michael acceptor or the nucleophile (if it's an enolizable ketone) might undergo self-condensation reactions, such as an aldol condensation.[1]

Q3: How do the substituents on the Michael acceptor and donor affect the reaction yield?

The electronic and steric properties of both the Michael acceptor and donor significantly influence the reaction's success.

  • Michael Acceptor:

    • Electronic Effects: Electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃ on the Michael acceptor increase the electrophilicity of the β-carbon, generally leading to higher reaction rates and yields.[1]

    • Steric Hindrance: Bulky substituents near the α or β carbons of the Michael acceptor can sterically hinder the approach of the nucleophile, leading to a significant decrease in reaction rate and yield.[1][3][6]

  • Michael Donor:

    • Nucleophilicity: Stronger nucleophiles, which are often weaker bases (e.g., more stable enolates), generally lead to faster reactions and higher yields of the Michael adduct.[3][7] Doubly stabilized carbanions (e.g., from malonic esters or β-ketoesters) are excellent Michael donors.[2][8]

Troubleshooting Guides

Guide 1: Optimizing Reaction Conditions

If you are experiencing low yields, systematically optimizing the reaction conditions is a critical step.

ParameterRecommendationRationale
Catalyst/Base Screen a variety of bases (e.g., organic bases like DBU, TMG; inorganic bases like K₂CO₃, Cs₂CO₃) and catalysts (e.g., Lewis acids, organocatalysts).[9][10] Ensure the catalyst is fresh and active.The choice of base/catalyst is crucial for efficient enolate formation and for activating the Michael acceptor.[11]
Solvent Test a range of aprotic solvents (e.g., THF, DCM, Toluene, DCE).[12][13] In some cases, solvent-free conditions can be beneficial.[9]The solvent can influence the stability of the intermediates and the solubility of the reactants. Aprotic solvents are generally preferred to avoid interference with ionic intermediates.[12]
Temperature Investigate a temperature range. Start at room temperature and incrementally increase or decrease it. Low temperatures can sometimes improve selectivity by favoring the thermodynamically more stable 1,4-adduct.[4][14]Temperature affects the reaction rate and can influence the equilibrium of the reaction, including the retro-Michael reaction.
Concentration Vary the concentration of the reactants. Higher concentrations may increase the reaction rate, but could also promote side reactions like polymerization.Finding the optimal concentration can help maximize the desired reaction pathway.
Stoichiometry Carefully control the stoichiometry of the Michael donor and acceptor to minimize side reactions like bis-addition.[1]An excess of one reactant may be beneficial in some cases, but can also lead to unwanted byproducts.
Guide 2: Addressing Substrate Reactivity Issues

When optimization of conditions does not resolve low yield issues, the inherent reactivity of the substrates may be the limiting factor.

IssueSuggested ActionExperimental Protocol
Low Electrophilicity of Michael Acceptor Introduce stronger electron-withdrawing groups on the acceptor.Synthesize derivatives of the Michael acceptor with substituents like -NO₂ or -CN and re-evaluate the reaction.
High Steric Hindrance Use a less sterically hindered Michael donor or acceptor.If possible, synthesize analogs of your substrates with smaller substituents near the reaction centers.[3][6]
Poor Nucleophilicity of Michael Donor Use a stronger base to ensure complete deprotonation. Alternatively, use a more acidic Michael donor (e.g., a β-dicarbonyl compound).[2]Perform a test reaction with a well-known, highly acidic Michael donor like diethyl malonate to confirm the viability of the Michael acceptor and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for a Trial Michael Addition Reaction

This protocol provides a starting point for optimizing your reaction.

  • Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the Michael donor (1.0 mmol) and the chosen solvent (e.g., 5 mL of THF).

  • Base Addition: Add the base (e.g., 1.2 mmol of DBU) dropwise at room temperature and stir for 30 minutes to generate the nucleophile.

  • Michael Acceptor Addition: Add the Michael acceptor (1.1 mmol) to the solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow cluster_checks Initial Checks Start Low Yield in Michael Addition Check_Reactants 1. Verify Reactant Quality & Stoichiometry Start->Check_Reactants Check_Conditions 2. Evaluate Reaction Conditions Check_Reactants->Check_Conditions Reactants OK Optimize 4. Systematic Optimization Check_Reactants->Optimize Purity/Stoichiometry Issues Side_Reactions 3. Analyze for Side Reactions Check_Conditions->Side_Reactions Conditions Seem Appropriate Check_Conditions->Optimize Suboptimal Conditions Side_Reactions->Optimize Side Products Identified Success High Yield Achieved Optimize->Success

Caption: A workflow for troubleshooting low yields.

Factors_Affecting_Yield cluster_Donor Michael Donor cluster_Acceptor Michael Acceptor cluster_Conditions Reaction Conditions Yield Michael Addition Yield Donor_pKa Acidity (pKa) Donor_pKa->Yield Donor_Sterics Steric Hindrance Donor_Sterics->Yield Acceptor_EWG Electron-Withdrawing Groups Acceptor_EWG->Yield Acceptor_Sterics Steric Hindrance Acceptor_Sterics->Yield Catalyst Catalyst / Base Catalyst->Yield Solvent Solvent Solvent->Yield Temperature Temperature Temperature->Yield

Caption: Key factors influencing reaction yield.

References

Technical Support Center: Enhancing the Storage Stability of β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on improving the stability of β-keto esters during storage. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during laboratory work.

Troubleshooting Guide: Common Stability Issues

Issue Potential Cause Troubleshooting Steps
Decreased Purity Over Time Hydrolysis or decarboxylation.Store at low temperatures (-15°C or below in a sealed container), in an anhydrous solvent, and under an inert atmosphere. Avoid acidic or basic conditions.
Inconsistent Reaction Yields Degradation of the β-keto ester starting material.Verify the purity of the β-keto ester before use via NMR or HPLC. Follow recommended storage conditions strictly.
pH Shift in Solution Hydrolysis of the ester to a carboxylic acid.[1]Buffer the solution if compatible with your experimental setup. Store in a neutral, aprotic solvent.
Gas Evolution from Sample Decarboxylation of the corresponding β-keto acid (formed via hydrolysis), releasing CO2.[2][3][4]Store at low temperatures to minimize hydrolysis and subsequent decarboxylation.[5]
Broad Peaks in RP-HPLC Analysis Keto-enol tautomerism.Increase the column temperature to accelerate interconversion and obtain a single averaged peak. Adjust the mobile phase pH; an acidic mobile phase can sometimes improve peak shape. Consider using mixed-mode chromatography columns.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for β-keto esters during storage?

A1: The two main degradation pathways for β-keto esters are hydrolysis and decarboxylation.[2]

  • Hydrolysis: The ester group can be cleaved by water, especially under acidic or basic conditions, to form a β-keto acid and an alcohol.[1][2]

  • Decarboxylation: The resulting β-keto acid is often unstable and can readily lose carbon dioxide (CO2), particularly when heated, to yield a ketone.[2][3][4]

Q2: How does temperature affect the stability of β-keto esters?

A2: Higher temperatures accelerate the rates of both hydrolysis and decarboxylation.[5][6] For long-term storage, it is crucial to keep β-keto esters at low temperatures, such as -15°C or below, in a well-sealed container to minimize degradation.[5]

Q3: What is the impact of pH on β-keto ester stability?

A3: Both acidic and basic conditions can catalyze the hydrolysis of β-keto esters.[2] For optimal stability, β-keto esters should be stored under neutral conditions. If they are to be used in aqueous solutions, a neutral buffer system may be considered if it does not interfere with downstream applications.

Q4: How does keto-enol tautomerism affect the stability and analysis of β-keto esters?

A4: β-keto esters exist as an equilibrium mixture of keto and enol tautomers. This equilibrium is influenced by solvent polarity, temperature, and pH. While this is a form of isomerization rather than degradation, the presence of two forms can lead to analytical challenges, such as peak broadening in reverse-phase HPLC. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

Q5: What are the ideal storage conditions for β-keto esters?

A5: To maximize shelf life, β-keto esters should be stored at low temperatures (-15°C or colder) in a tightly sealed container to protect from moisture.[5] Storing under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial to prevent oxidation, especially for unsaturated compounds. Using an anhydrous, aprotic solvent for storage is recommended if the pure compound is not suitable for freezing.

Data Presentation

Decarboxylation Kinetics of β-Keto Acids in Aqueous Solution

The following table summarizes the first-order rate constants for the decarboxylation of various β-keto acids at different temperatures. Since hydrolysis of β-keto esters forms β-keto acids, these data provide insight into a key degradation pathway.

β-Keto AcidTemperature (°C)Rate Constant (k, s⁻¹)
Acetoacetic Acid231.2 x 10⁻⁵
371.1 x 10⁻⁴
538.5 x 10⁻⁴
2-Methyl-3-oxobutanoic Acid232.5 x 10⁻⁶
372.1 x 10⁻⁵
531.5 x 10⁻⁴
4-Methyl-3-oxopentanoic Acid238.9 x 10⁻⁷
378.1 x 10⁻⁶
536.5 x 10⁻⁵
2,2-Dimethyl-3-oxobutanoic Acid231.7 x 10⁻⁷
371.8 x 10⁻⁶
531.6 x 10⁻⁵

Data adapted from a study on the decarboxylation kinetics of alkyl-substituted beta-keto acids.[6]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Monitoring β-Keto Ester Degradation

This protocol outlines a general approach for developing a stability-indicating HPLC method to monitor the degradation of β-keto esters.

1. Objective: To develop a reverse-phase HPLC (RP-HPLC) method capable of separating the intact β-keto ester from its potential degradation products (e.g., β-keto acid, ketone).

2. Materials and Equipment:

  • HPLC system with a UV or PDA detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • β-keto ester sample

  • HPLC-grade acetonitrile, methanol, and water

  • Acids (e.g., formic acid, phosphoric acid) and bases (e.g., sodium hydroxide) for mobile phase modification and forced degradation studies.

3. Method Development:

  • Initial Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or a wavelength appropriate for the chromophore of the specific β-keto ester)

  • Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve good separation between the parent compound and any observed degradation peaks. The use of a C18 column with a polar endcapping may improve the peak shape of polar analytes.

4. Forced Degradation Study:

  • Acid Hydrolysis: Incubate the β-keto ester solution in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the β-keto ester solution in 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: Treat the β-keto ester solution with 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid β-keto ester at 80°C for 48 hours.

  • Analysis: Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are well-separated from the main peak.

5. Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

degradation_pathway bke β-Keto Ester bka β-Keto Acid bke->bka Hydrolysis (+H₂O, H⁺/OH⁻) alcohol Alcohol bke->alcohol Hydrolysis (+H₂O, H⁺/OH⁻) ketone Ketone bka->ketone Decarboxylation (Heat) co2 CO₂ bka->co2

Caption: Primary degradation pathways of β-keto esters.

experimental_workflow cluster_0 Stability Testing Workflow start β-Keto Ester Sample stress Forced Degradation (Acid, Base, Heat, Oxidation) start->stress storage Long-Term Storage (Controlled Temperature & Humidity) start->storage hplc Stability-Indicating HPLC Analysis stress->hplc storage->hplc data Data Analysis (Purity, Degradants) hplc->data report Stability Report data->report

Caption: Experimental workflow for assessing β-keto ester stability.

References

Technical Support Center: Direct Analysis of Polar and Thermally Unstable Keto Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of polar and thermally unstable keto acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of polar and thermally unstable keto acids, presented in a question-and-answer format.

General Questions

Q1: Why are polar and thermally unstable keto acids so challenging to analyze directly?

A1: The analytical difficulty stems from two primary characteristics:

  • Chemical Instability: Keto acids, particularly α-keto acids like oxaloacetic acid and β-keto acids, are inherently unstable.[1][2][3][4] They are highly susceptible to spontaneous decarboxylation, a reaction that can be accelerated by heat, certain pH conditions, and the presence of metal ions.[1][5][6][7] This degradation can occur during sample collection, preparation, and analysis, leading to inaccurate quantification.[2]

  • High Polarity: The presence of both carboxylic acid and ketone functional groups makes these molecules highly polar.[8][9] This high polarity results in poor retention on traditional reversed-phase liquid chromatography (LC) columns and makes them non-volatile, and thus unsuitable for direct gas chromatography (GC) analysis without chemical modification.[10][11][12]

Q2: What is derivatization, and why is it often necessary for keto acid analysis?

A2: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for a specific analytical method. For keto acids, derivatization serves several critical purposes:

  • Enhances Stability: It converts the unstable keto and carboxylic acid groups into more stable chemical structures, preventing degradation during analysis.[2] For instance, oximation of the keto group is a crucial step to prevent decarboxylation in thermally unstable keto acids.[13]

  • Increases Volatility for GC Analysis: Derivatization is essential to make these polar compounds volatile enough to be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[13][14] This is typically achieved through a two-step process: oximation of the keto group followed by silylation of the carboxylic acid group.[13]

  • Improves Chromatographic Behavior: By reducing the polarity of the keto acids, derivatization can improve peak shape and retention in liquid chromatography.

  • Enhances Detection Sensitivity: The derivatizing agent can introduce a chromophore or fluorophore, significantly increasing the analyte's response to UV or fluorescence detectors in HPLC.[2] For LC-MS, derivatization can improve ionization efficiency.[15]

Troubleshooting Common Issues

Problem ID Issue Potential Causes Troubleshooting Steps & Solutions
KA-TS-001 Low or No Analyte Peak 1. Analyte Degradation: The keto acid has degraded during sample preparation or injection.[3][13]2. Incomplete Derivatization: The derivatization reaction did not go to completion.[13]3. Active Sites in GC System: The polar analyte is adsorbing to active sites in the GC inlet or column.[13]1. Sample Handling: Process samples rapidly at low temperatures (on ice or at 4°C).[2] For long-term storage, freeze at -80°C and avoid repeated freeze-thaw cycles.[2] Prepare aqueous solutions of unstable keto acids like oxaloacetate fresh.[7]2. Derivatization Optimization: Ensure anhydrous (moisture-free) conditions, especially for silylation.[13] Optimize reaction time and temperature.[16] Use a two-step derivatization for GC-MS: oximation followed by silylation.[13]3. GC System Inertness: Use a deactivated inlet liner and a high-quality, inert GC column.[13]
KA-TS-002 Poor Reproducibility 1. Inconsistent Derivatization: Variations in reaction conditions (time, temperature, reagent amounts) lead to inconsistent yields.[2]2. Sample Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with analyte ionization in LC-MS, causing suppression or enhancement.[2][3][17]3. Derivative Instability: The derivatized product itself may be unstable over time.[2]1. Standardize Derivatization: Use an automated system if possible to ensure consistent reaction kinetics.[2] Prepare derivatization reagents fresh.2. Mitigate Matrix Effects: Optimize chromatographic separation to resolve the analyte from interfering compounds.[17] Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for ionization variability.[17] Implement robust sample cleanup procedures like solid-phase extraction (SPE).[17]3. Analyze Promptly: Analyze derivatized samples as quickly as possible. Evaluate the stability of your specific derivatives under different storage conditions.[2]
KA-TS-003 High Background Noise 1. Contaminated Reagents/Solvents: Impurities in the mobile phase, derivatization reagents, or extraction solvents.[2]2. System Carryover: Residual sample from previous injections remains in the autosampler or on the column.[2]1. Use High-Purity Reagents: Employ high-purity (e.g., MS-grade) solvents and freshly prepared reagents.[2]2. Implement Wash Cycles: Use a robust wash cycle for the autosampler needle and injection port between samples. Run blank injections to confirm system cleanliness.[2]
KA-TS-004 Split Peaks in HPLC 1. Acidic Injection Sample: For some derivatized keto acids, an overly acidic final sample solution can cause peak splitting.[18]1. Adjust Sample pH: As demonstrated for DMB-derivatized α-ketoglutaric acid, diluting the final derivatization solution with a basic solution (e.g., NaOH) can resolve split peaks.[18]

Experimental Protocols

1. Sample Preparation for Keto Acid Analysis from Plasma/Serum

This protocol is a general guideline. Optimization may be required for specific keto acids and matrices.

  • Collection and Initial Handling: Collect blood samples and process to obtain plasma or serum promptly.

  • Maintain Low Temperature: Keep samples on ice or at 4°C throughout the preparation process to minimize enzymatic activity and chemical degradation.[2]

  • Deproteinization:

    • Add a 3-fold volume of ice-cold methanol to the plasma/serum sample.

    • Vortex thoroughly for 1 minute.

    • Incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant for analysis or derivatization.

    • Note: Methanol is often preferred over perchloric acid for deproteinization to avoid significant losses of certain keto acids.[2]

  • Storage: For immediate analysis, keep the extract at 4°C. For long-term storage, store at -80°C.[2]

2. Two-Step Derivatization of Keto Acids for GC-MS Analysis

This protocol is based on the common methoximation followed by silylation method.

  • Drying: Evaporate the sample extract to complete dryness under a gentle stream of nitrogen. It is critical to remove all water as it interferes with the silylation step.[13]

  • Step 1: Methoximation (Oximation)

    • Add 50 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL) to the dried sample.

    • Vortex to dissolve the residue.

    • Incubate at a controlled temperature (e.g., 37°C or 60°C) for 90 minutes. This step protects the keto group and prevents decarboxylation.[13][14]

  • Step 2: Silylation

    • Add 80 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane).

    • Vortex briefly.

    • Incubate at the same temperature for 30-60 minutes. This step derivatizes the carboxylic acid and any hydroxyl groups, increasing volatility.[13][14]

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS injection.

3. Derivatization of Keto Acids with PFBHA for LC-MS/MS Analysis

This protocol uses O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for derivatization.

  • Reaction Setup: In a microcentrifuge tube, combine:

    • 50 µL of sample (supernatant from protein precipitation).

    • 50 µL of PFBHA hydrochloride solution (e.g., 10 mg/mL in water).

    • 10 µL of pyridine.

  • Incubation: Vortex the mixture and incubate at 60°C for 30 minutes.[17]

  • Extraction:

    • After cooling, add 200 µL of ethyl acetate and 200 µL of water.

    • Vortex for 1 minute and centrifuge to separate the layers.

    • Transfer the upper ethyl acetate layer containing the derivatives to a new tube.[17]

  • Final Preparation: Evaporate the ethyl acetate to dryness under nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[17]

Visualized Workflows and Pathways

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, Tissue) Deproteinize Deproteinization (e.g., cold Methanol) Sample->Deproteinize Supernatant Collect Supernatant Deproteinize->Supernatant Dry Evaporate to Dryness Supernatant->Dry Oximation Step 1: Oximation (e.g., Methoxyamine HCl) Dry->Oximation Anhydrous Conditions Silylation Step 2: Silylation (e.g., MSTFA) Oximation->Silylation GCMS GC-MS Injection & Data Acquisition Silylation->GCMS Volatile & Stable Derivative

Caption: GC-MS analysis workflow for keto acids.

cluster_causes Potential Causes cluster_solutions Solutions start Low or No Peak Signal? degradation Analyte Degradation start->degradation Check Sample Prep derivatization Incomplete Derivatization start->derivatization Check Reaction adsorption Active Site Adsorption start->adsorption Check GC System handle_care Improve Sample Handling (Low Temp, Rapid Processing) degradation->handle_care optimize_deriv Optimize Derivatization (Anhydrous, Time, Temp) derivatization->optimize_deriv inert_system Use Inert GC Liner/Column adsorption->inert_system

Caption: Troubleshooting low signal for keto acids.

References

Technical Support Center: Enhancing Ionization Efficiency for Mass Spectrometry of Keto Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of keto acids by mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why are keto acids challenging to analyze directly by electrospray ionization mass spectrometry (ESI-MS)?

A1: Keto acids often exhibit poor ionization efficiency in ESI-MS due to several factors. Their ketone and carboxylic acid functional groups can make them thermally unstable and prone to degradation, such as decarboxylation.[1] Additionally, their high polarity can lead to poor retention on reversed-phase chromatography columns and suppression of the analyte signal by co-eluting compounds from the sample matrix (matrix effects).[1][2]

Q2: What is chemical derivatization, and how can it improve the analysis of keto acids?

A2: Chemical derivatization is a technique used to convert an analyte into a new compound with improved analytical properties. For keto acids, derivatization is crucial for several reasons:

  • Enhanced Ionization: Derivatizing agents can introduce a readily ionizable or permanently charged group onto the keto acid molecule, significantly increasing its signal intensity in ESI-MS.[3][4]

  • Increased Stability: Derivatization can stabilize the otherwise reactive keto and carboxylic acid groups, preventing degradation during sample preparation and analysis.[1]

  • Improved Chromatography: By altering the polarity of the keto acid, derivatization can improve its retention and peak shape in liquid chromatography.

Q3: What are the most common derivatization reagents for enhancing the ionization of keto acids?

A3: Several reagents are commonly used to derivatize keto acids for LC-MS analysis. The choice of reagent depends on the specific keto acid, the sample matrix, and the desired ionization mode (positive or negative). Popular choices include:

  • Girard's Reagents (T and P): These reagents react with the ketone group to introduce a permanently charged quaternary ammonium (Girard T) or pyridinium (Girard P) moiety, making them highly sensitive in positive-ion ESI-MS.[4][5]

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA): This reagent forms an oxime derivative with the keto group, which enhances ionization efficiency.[6]

  • o-phenylenediamine (OPD): Specifically reacts with α-keto acids to form stable and fluorescent quinoxaline derivatives that ionize well.[1][7]

  • 3-Nitrophenylhydrazine (3-NPH): Used to derivatize both keto and carboxylic acid groups for sensitive analysis in negative-ion mode.[8]

Troubleshooting Guide

Issue 1: Low or No Signal/Peak for the Keto Acid Analyte

Potential Cause Troubleshooting Steps & Solutions
Poor Ionization Efficiency The inherent chemical nature of some keto acids leads to poor ionization.[3][9] Solution: Implement a chemical derivatization strategy. Using Girard's reagents (T or P) can introduce a pre-charged group, significantly boosting signal in positive ion mode.[4][5]
Analyte Degradation Keto acids can be unstable and prone to decarboxylation, especially under heat or non-ideal pH conditions during sample preparation or in the MS source.[1] Solution: Keep samples cold (on ice or at 4°C) during preparation.[1] Process samples rapidly after collection. Derivatization with reagents like OPD can stabilize α-keto acids.[1][7]
Suboptimal MS Parameters Incorrect settings for the ion source (e.g., capillary voltage, gas temperature) and mass analyzer can lead to poor signal.[9][10] Solution: Systematically tune and optimize MS parameters using a standard solution of your derivatized or underivatized keto acid. Ensure the mass spectrometer is regularly calibrated.[10]
Matrix Effects Co-eluting compounds from the biological matrix can suppress the ionization of the target analyte.[2][9] Solution: Improve chromatographic separation to resolve the keto acid from interfering compounds. Enhance sample cleanup using techniques like solid-phase extraction (SPE) or phospholipid removal plates.[2] The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[11]

Issue 2: Poor Reproducibility and Inconsistent Results

Potential Cause Troubleshooting Steps & Solutions
Incomplete or Variable Derivatization The derivatization reaction may not have gone to completion, or the reaction efficiency may vary between samples. Solution: Optimize the derivatization protocol, including reagent concentration, reaction time, temperature, and pH.[5][8] Ensure reagents are fresh.
Inconsistent Sample Preparation Variations in extraction, solvent evaporation, and reconstitution steps can introduce variability.[11] Solution: Standardize the entire sample preparation workflow. Use an appropriate internal standard (ideally a stable isotope-labeled version of the analyte) to account for variations.[4][11]
Analyte Instability in Processed Samples Derivatized or underivatized keto acids may not be stable in the final sample solvent or during storage in the autosampler. Solution: Analyze derivatized samples as quickly as possible.[1] Check the stability of your derivatives over time at different storage conditions (e.g., room temperature, 4°C).[1]

Issue 3: High Background Noise or Interfering Peaks

Potential Cause Troubleshooting Steps & Solutions
Contaminated Solvents or Reagents Impurities in solvents, reagents, or derivatizing agents can lead to high background noise.[1][9] Solution: Use high-purity, MS-grade solvents and freshly prepared reagents.[1] Run blank injections (containing only the derivatization reagents and solvents) to identify sources of contamination.
Carryover from Previous Injections Residual sample from a previous injection can remain in the autosampler needle, injection port, or on the column.[1] Solution: Implement a robust wash cycle for the autosampler needle and injection port between samples.[1] Run blank injections after high-concentration samples to ensure the system is clean.
Co-eluting Matrix Components Other compounds in the sample may have similar retention times and interfere with the detection of the keto acid.[11] Solution: Optimize the chromatographic gradient to improve the separation of the analyte from interferences.[2] Employ a more selective sample cleanup method like SPE.[11]

Quantitative Data Summary

The following tables summarize the performance of various derivatization methods for the analysis of keto acids.

Table 1: Comparison of Derivatization Reagents and Achieved Sensitivity

Derivatization ReagentKeto Acid ClassIonization ModeLimit of Detection (LOD) / Limit of Quantification (LOQ)Reference
Girard's Reagent PKeto-androgensPositive ESI~1 pg on column[4]
o-phenylenediamine (OPD)Branched-Chain Keto AcidsPositive ESILOD: 5 nM (0.02 nmol/g tissue)[7]
O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBHA)10 Keto AcidsN/A0.01–0.25 µM[6]
3-Nitrophenylhydrazine (3-NPH)CCM Carboxylic AcidsNegative ESIHigh femtomoles to low picomoles on column[8]

Table 2: Recovery of Branched-Chain Keto Acids from Biological Samples

MethodMatrixAnalyteRecovery (%)Reproducibility (CV%)Reference
PFBHA DerivatizationRat Plasma10 Keto Acids96 - 1091.1 - 4.7[6]
Methanol Extraction (No Derivatization)SerumKIC, KMV, KIV78.4 - 114.3< 9.7[12]

KIC: α-ketoisocaproate, KMV: α-keto-β-methylvalerate, KIV: α-ketoisovalerate CCM: Central Carbon Metabolism

Experimental Protocols

Protocol 1: Derivatization of Keto Acids with Girard's Reagent P (GirP)

This protocol is adapted from methods for derivatizing keto-androgens.[4][13]

  • Sample Preparation: Extract keto acids from the sample matrix (e.g., serum) using liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction. Evaporate the extract to dryness under a gentle stream of nitrogen.

  • Reagent Preparation:

    • GirP Solution: Prepare a 1 mg/mL solution of Girard's Reagent P in water.

    • Reaction Solvent: Prepare a 10% acetic acid solution in methanol.

  • Derivatization Reaction:

    • Reconstitute the dried sample extract in 200 µL of the 10% acetic acid in methanol solution.

    • Add 20 µL of the 1 mg/mL GirP solution.

    • Vortex briefly and incubate the mixture at 60°C for 10-30 minutes.

  • Final Preparation:

    • Evaporate the reaction mixture to dryness under nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL of 50:50 methanol:water) for LC-MS analysis.

Protocol 2: Derivatization of α-Keto Acids with o-Phenylenediamine (OPD)

This protocol is based on a method for analyzing branched-chain keto acids in tissue.[7]

  • Sample Preparation: Add 50 µL of deproteinized tissue extract to a microcentrifuge tube. Add an appropriate internal standard.

  • Reagent Preparation:

    • OPD Solution: Prepare a 12.5 mM solution of o-phenylenediamine (OPD) in 2 M HCl.

  • Derivatization Reaction:

    • Add 0.5 mL of the OPD solution to each sample and standard.

    • Vortex the tubes briefly.

    • Incubate at room temperature for 30 minutes.

  • Extraction of Derivatives:

    • Extract the derivatized keto acids with ethyl acetate.

    • Evaporate the ethyl acetate layer to dryness in a vacuum centrifuge.

  • Final Preparation:

    • Reconstitute the dried residue in a suitable solvent (e.g., 200 mM ammonium acetate) for LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Serum, Tissue) Extraction Extraction (LLE or SPE) Sample->Extraction DryDown1 Evaporate to Dryness Extraction->DryDown1 Deriv Add Derivatization Reagent (e.g., GirP) + Incubate DryDown1->Deriv DryDown2 Evaporate to Dryness Deriv->DryDown2 Reconstitution Reconstitute in Mobile Phase DryDown2->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS troubleshooting_logic Start Low or No Signal CheckDeriv Is Derivatization Used? Start->CheckDeriv ImplementDeriv Implement Derivatization (e.g., Girard's Reagent) CheckDeriv->ImplementDeriv No OptimizeDeriv Optimize Derivatization (Time, Temp, Conc.) CheckDeriv->OptimizeDeriv Yes CheckMS Check MS Tune & Calibration CheckMatrix Assess Matrix Effects CheckMS->CheckMatrix OptimizeChrom Improve Sample Cleanup & Chromatography CheckMatrix->OptimizeChrom ImplementDeriv->CheckMS OptimizeDeriv->CheckMS

References

Technical Support Center: Influence of Substituents on the Reaction Kinetics of β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of substituents on the reaction kinetics of β-keto esters.

Frequently Asked Questions (FAQs)

Q1: How do electron-withdrawing and electron-donating substituents on the β-keto ester backbone generally affect reaction rates?

A1: The electronic properties of substituents play a critical role in the reaction kinetics of β-keto esters. Generally, electron-withdrawing groups (EWGs) increase the rate of reactions where the β-keto ester acts as a nucleophile (e.g., enolate formation). This is because EWGs stabilize the negative charge of the enolate intermediate. Conversely, electron-donating groups (EDGs) tend to decrease the rate of such reactions. In reactions where the β-keto ester is an electrophile, the effect can be more complex and depends on the specific mechanism. For instance, in the enzymatic reduction of para-substituted acetophenone derivatives, a clear trend is observed where EWGs on the aromatic ring lead to a faster reaction rate compared to EDGs.

Q2: What is the role of steric hindrance in the reaction kinetics of β-keto esters?

A2: Steric hindrance, the spatial arrangement of atoms in a molecule that impedes a chemical reaction, can significantly slow down the reaction rates of β-keto esters. Bulky substituents near the reaction center can obstruct the approach of reagents, leading to a decrease in the reaction rate. For example, an α-methyl group on ethyl acetoacetate significantly slows down its transesterification compared to the unsubstituted ethyl acetoacetate.

Q3: How does the solvent polarity influence the kinetics of reactions involving β-keto esters?

A3: Solvent polarity can have a profound effect on reaction kinetics, particularly for reactions that involve a change in charge or polarity in the transition state. For reactions proceeding through a more polar transition state than the reactants, a polar solvent will stabilize the transition state and accelerate the reaction. Conversely, if the transition state is less polar than the reactants, a nonpolar solvent will be favored. The specific effect will depend on the reaction mechanism.

Q4: Can you explain the relevance of the Hammett and Taft equations in studying the kinetics of β-keto ester reactions?

A4: The Hammett and Taft equations are linear free-energy relationships used to quantify the effect of substituents on reaction rates. The Hammett equation is primarily used for aromatic systems and relates the reaction rate constant to two parameters: a substituent constant (σ) and a reaction constant (ρ). The Taft equation is an extension that can be applied to aliphatic systems and separates the substituent effects into polar (σ*) and steric (Es) components. These equations are valuable tools for elucidating reaction mechanisms by providing quantitative insights into how electronic and steric effects of substituents influence the transition state of a reaction.

Troubleshooting Guides

This section addresses common problems encountered during kinetic studies of β-keto ester reactions.

Issue Possible Cause Troubleshooting Steps
Slow or No Reaction Poor solubility of the β-keto ester: Many β-keto esters have limited solubility in aqueous media, which is often used for hydrolysis reactions.- Increase Agitation: Ensure vigorous stirring to maximize the surface area for reaction.- Use a Co-solvent: Introduce a water-miscible organic solvent (e.g., DMSO, ethanol) to increase solubility. Be mindful that the co-solvent can affect the reaction rate and enzyme activity (if applicable).- Consider a Biphasic System: Use an organic solvent to dissolve the β-keto ester and an aqueous phase for the reagent. The reaction will occur at the interface.
Low Reactivity of the Substrate: The inherent structure of the β-keto ester (e.g., bulky substituents, electron-donating groups) may lead to slow reaction rates.- Increase Temperature: Carefully increase the reaction temperature to provide more energy for the reaction to proceed. Monitor for potential side reactions or degradation.- Use a More Reactive Reagent or Catalyst: If applicable, switch to a stronger acid, base, or a more active catalyst.
Inconsistent or Non-reproducible Kinetic Data Presence of Impurities: Impurities in the starting materials or solvents can catalyze or inhibit the reaction, leading to inconsistent results.- Purify Starting Materials: Ensure the purity of the β-keto ester and other reagents through appropriate purification techniques (e.g., distillation, recrystallization).- Use High-Purity Solvents: Employ anhydrous and high-purity solvents to avoid unwanted side reactions.
Temperature Fluctuations: Reaction rates are highly sensitive to temperature changes.- Use a Constant Temperature Bath: Maintain a stable reaction temperature using a thermostat-controlled water or oil bath.
Inaccurate Concentration Measurements: Errors in preparing solutions of reactants will directly impact the calculated rate constants.- Calibrate Glassware: Use calibrated volumetric flasks and pipettes for accurate solution preparation.- Standardize Solutions: If using acidic or basic solutions, standardize them by titration before use.
Formation of Byproducts Side Reactions: β-keto esters can undergo various side reactions, such as self-condensation (Claisen condensation) or hydrolysis followed by decarboxylation.- Optimize Reaction Conditions: Adjust the temperature, reaction time, and reagent concentrations to favor the desired reaction pathway.- Use a Non-nucleophilic Base: For reactions requiring a base, consider using a non-nucleophilic base to minimize side reactions.- Work-up at Low Temperature: Quench the reaction at a low temperature to prevent the degradation of products.
Transesterification: If using an alkoxide base, it may not match the ester group of the β-keto ester, leading to a mixture of ester products.- Match Alkoxide Base to Ester: Use an alkoxide base that corresponds to the alcohol portion of the ester (e.g., sodium ethoxide for an ethyl ester).

Data Presentation

The following table summarizes the first-order rate constants for the decarboxylation of several alkyl-substituted β-keto acids in aqueous solution. This data illustrates the influence of α-alkyl substituents on the reaction kinetics.

β-Keto AcidSubstituent at α-positionRate Constant (k) at 23 °C (s⁻¹)
3-Oxobutanoic acidH, H1.0 x 10⁻⁵
2-Methyl-3-oxobutanoic acidH, CH₃1.8 x 10⁻⁵
2,2-Dimethyl-3-oxobutanoic acidCH₃, CH₃3.1 x 10⁻⁵
2-Ethyl-3-oxobutanoic acidH, C₂H₅2.2 x 10⁻⁵

Data compiled from studies on the decarboxylation of β-keto acids. The increase in the rate constant with increasing substitution at the α-position can be attributed to the Thorpe-Ingold effect, where the gem-dialkyl groups decrease the internal bond angle, thus facilitating the formation of the transition state for decarboxylation.

Experimental Protocols

Detailed Methodology for the Hydrolysis of a β-Keto Ester

This protocol describes a general procedure for studying the kinetics of the alkaline hydrolysis of a β-keto ester.

Materials:

  • β-keto ester (e.g., ethyl benzoylacetate)

  • Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.1 M)

  • Ethanol (or another suitable solvent)

  • Hydrochloric acid (HCl) solution of known concentration (for quenching)

  • Deionized water

  • Constant temperature water bath

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • Reaction vessel (e.g., a three-necked flask)

  • Analytical instrument for monitoring the reaction (e.g., UV-Vis spectrophotometer, HPLC, or GC)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the β-keto ester in the chosen solvent (e.g., ethanol) in a volumetric flask.

    • Prepare a stock solution of NaOH in deionized water in a separate volumetric flask.

    • Prepare a quenching solution of HCl in deionized water.

  • Reaction Setup:

    • Place the reaction vessel in the constant temperature water bath and allow it to equilibrate to the desired temperature.

    • Add a specific volume of the NaOH solution and deionized water to the reaction vessel.

    • Place a magnetic stir bar in the vessel and begin stirring.

  • Initiation of the Reaction:

    • To start the reaction, rapidly add a small, known volume of the β-keto ester stock solution to the reaction vessel.

    • Start a timer immediately upon addition.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture using a pipette.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a known volume of the HCl quenching solution. This will neutralize the NaOH and stop the hydrolysis.

    • Analyze the quenched samples using a suitable analytical technique to determine the concentration of the remaining β-keto ester or the product formed. For example, if the product has a distinct UV-Vis absorbance, spectrophotometry can be used. Otherwise, HPLC or GC are common methods.

  • Data Analysis:

    • Plot the concentration of the β-keto ester versus time.

    • From this data, determine the order of the reaction and calculate the rate constant (k) using the appropriate integrated rate law.

Mandatory Visualization

Substituent_Effects substituent Substituent on β-Keto Ester electronic Electronic Effects substituent->electronic steric Steric Effects substituent->steric ewg Electron-Withdrawing Group (EWG) electronic->ewg edg Electron-Donating Group (EDG) electronic->edg bulk Steric Bulk steric->bulk rate_increase Increases Reaction Rate (for nucleophilic attack) ewg->rate_increase rate_decrease Decreases Reaction Rate edg->rate_decrease bulk->rate_decrease kinetics Reaction Kinetics rate_increase->kinetics rate_decrease->kinetics

Caption: Logical relationship of substituent effects on reaction kinetics.

Experimental_Workflow start Start: Kinetic Experiment prep Prepare Reactant Solutions (β-Keto Ester, Base/Acid) start->prep setup Set up Reaction Vessel in Constant Temp. Bath prep->setup initiate Initiate Reaction (Mix Reactants) setup->initiate monitor Monitor Reaction Progress (e.g., HPLC, GC, UV-Vis) initiate->monitor quench Quench Aliquots at Timed Intervals monitor->quench Regular Sampling analyze Analyze Quenched Samples quench->analyze data Plot Concentration vs. Time analyze->data calculate Calculate Rate Constant (k) data->calculate end End: Determine Kinetics calculate->end

Caption: Experimental workflow for a kinetic study of a β-keto ester reaction.

Optimizing solvent systems for thin-layer chromatography (TLC) of beta-keto esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the thin-layer chromatography (TLC) of beta-keto esters. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this common laboratory procedure.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC of a typical beta-keto ester?

A1: A mixture of ethyl acetate and hexanes is an excellent starting point for many beta-keto esters. Begin with a low polarity mixture, such as 10-20% ethyl acetate in hexanes, and incrementally increase the polarity based on the initial TLC results. The goal is to achieve an Rf value for your compound of interest between 0.2 and 0.4.

Q2: My beta-keto ester appears as a streak rather than a distinct spot on the TLC plate. What could be the cause?

A2: Streaking on a TLC plate can be attributed to several factors:

  • Overloading: The sample applied to the plate is too concentrated. Try diluting your sample and re-spotting.

  • Inappropriate Solvent Polarity: The polarity of the solvent system may not be suitable for your compound.

  • Compound Degradation: Beta-keto esters can be sensitive to the acidic nature of standard silica gel, leading to degradation and streaking.

  • Keto-Enol Tautomerism: The equilibrium between the keto and enol forms of the beta-keto ester can lead to band broadening, which appears as a streak.

Q3: The spot corresponding to my beta-keto ester is stuck at the baseline (Rf ≈ 0). What should I do?

A3: An Rf value near zero indicates that the compound is too polar for the current solvent system and is strongly adhering to the polar silica gel stationary phase. To increase the Rf value, you need to increase the polarity of the mobile phase. This can be achieved by increasing the proportion of the more polar solvent in your mixture (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate system). For very polar beta-keto esters, you might need to switch to a more polar solvent system altogether, such as dichloromethane with a small percentage of methanol (up to 5%).[1]

Q4: My beta-keto ester spot is running at the solvent front (Rf ≈ 1). How can I resolve this?

A4: An Rf value near one suggests that the compound is not interacting sufficiently with the stationary phase and is too soluble in the mobile phase. To decrease the Rf value, you need to decrease the polarity of the solvent system. This can be done by increasing the proportion of the non-polar solvent (e.g., increasing the percentage of hexanes in a hexane/ethyl acetate system).

Q5: I see two spots on my TLC plate, but I expect only my beta-keto ester. Could this be due to tautomerism?

A5: Yes, it is possible. The keto-enol tautomerism of beta-keto esters can sometimes result in two distinct spots on a TLC plate, especially if the interconversion is slow relative to the development time.[1] However, it is also important to consider the possibility of impurities or degradation products.

Q6: How can I visualize my beta-keto ester spots on the TLC plate if they are not colored?

A6: Several visualization techniques can be used:

  • UV Light: If your beta-keto ester contains a UV-active chromophore (like an aromatic ring), it will appear as a dark spot on a fluorescent green background under a UV lamp (254 nm).

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often reveal organic compounds as brown spots.

  • Staining: Various chemical stains can be used. For beta-keto esters, a potassium permanganate (KMnO4) stain is often effective as the keto and enol groups can be oxidized. A p-anisaldehyde stain can also be useful and may produce distinct colors.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Streaking/Tailing of Spots 1. Sample is too concentrated. 2. Compound is acidic or basic. 3. Degradation on acidic silica gel. 4. Keto-enol tautomerism.1. Dilute the sample before spotting. 2. Add a small amount of a modifier to the mobile phase (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds). 3. Add a small percentage of triethylamine (0.1-1%) to the eluent to neutralize the silica surface. 4. Try a different solvent system or add a modifier that may favor one tautomeric form.
Spots Remain at Baseline (Low Rf) 1. Mobile phase is not polar enough. 2. Compound is highly polar.1. Gradually increase the percentage of the polar solvent in the mobile phase. 2. Switch to a more polar solvent system (e.g., dichloromethane/methanol).
Spots at Solvent Front (High Rf) 1. Mobile phase is too polar. 2. Compound is very non-polar.1. Increase the percentage of the non-polar solvent in the mobile phase. 2. Use a less polar solvent system (e.g., higher percentage of hexanes).
Poor Separation of Spots 1. Solvent system has the wrong polarity. 2. Solvents in the mobile phase have similar selectivity.1. Systematically vary the ratio of polar to non-polar solvents. 2. Try a different combination of solvents with different chemical properties (e.g., replace ethyl acetate with dichloromethane or diethyl ether).
Appearance of Unexpected Spots 1. Sample contains impurities. 2. Compound is degrading on the silica plate.1. Purify the sample. 2. Add a small amount of triethylamine to the mobile phase to neutralize the silica. Consider using a different stationary phase like alumina.

Data Presentation: Representative Rf Values

The following table provides representative Rf values for common beta-keto esters in various hexane/ethyl acetate solvent systems on a standard silica gel TLC plate. These values should be used as a general guide, as actual Rf values can vary depending on experimental conditions.

CompoundSolvent System (Hexane:Ethyl Acetate)Approximate Rf Value
Ethyl Acetoacetate90:100.25
80:200.45
70:300.60
Methyl Acetoacetate90:100.20
80:200.40
70:300.55
t-Butyl Acetoacetate90:100.30
80:200.50
70:300.65

Experimental Protocols

Protocol 1: General TLC Development of a Beta-Keto Ester
  • Prepare the Developing Chamber: Pour a small amount of the chosen solvent system (e.g., 80:20 hexanes:ethyl acetate) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a straight line across a silica gel TLC plate, about 1 cm from the bottom. This is the origin line.

  • Spot the Plate: Dissolve a small amount of your beta-keto ester in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully and briefly touch the end to the origin line to apply a small spot of the solution. The spot should be as small as possible (1-2 mm in diameter).

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualize the Plate: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp and/or an appropriate stain.

  • Calculate the Rf Value: Measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front. The Rf value is the ratio of these two distances.

Protocol 2: Using a Mobile Phase Modifier to Address Streaking

If your beta-keto ester is streaking due to the acidity of the silica gel, a basic modifier can be added to the mobile phase.

  • Prepare the Modified Mobile Phase: Prepare your chosen solvent system (e.g., 80:20 hexanes:ethyl acetate). To this solution, add a small amount of triethylamine (TEA). A good starting point is 0.1% to 1% by volume (e.g., 0.1 mL of TEA in 100 mL of the solvent mixture).

  • Follow the General TLC Protocol: Proceed with the TLC development as described in Protocol 1, using the mobile phase containing triethylamine. The TEA will neutralize the acidic sites on the silica gel, which can prevent compound degradation and improve spot shape.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_dev Development & Analysis cluster_opt Optimization A Prepare Solvent System B Prepare TLC Chamber A->B C Spot Sample on Plate D Develop Plate C->D E Visualize Spots D->E F Calculate Rf E->F G Assess Spot Shape & Rf F->G Results H Adjust Solvent Polarity G->H I Add Modifier (e.g., TEA) G->I J Re-run TLC H->J I->J J->G Iterate

Caption: Workflow for TLC solvent system optimization.

Troubleshooting_Logic Start Observe TLC Plate Problem Identify Problem Start->Problem Streaking Streaking Spot Problem->Streaking Yes LowRf Spot at Baseline (Low Rf) Problem->LowRf No Solution1 Decrease Concentration or Add Modifier (TEA) Streaking->Solution1 HighRf Spot at Solvent Front (High Rf) LowRf->HighRf No Solution2 Increase Solvent Polarity LowRf->Solution2 Yes Solution3 Decrease Solvent Polarity HighRf->Solution3 Yes

Caption: Logic diagram for troubleshooting common TLC issues.

References

Strategies to prevent the polymerization of reagents in synthesis reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Prevention of Reagent Polymerization

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and preventing the unwanted polymerization of reagents during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is unwanted polymerization and why is it a problem?

A1: Unwanted polymerization is the spontaneous or uncontrolled reaction of monomeric reagents to form high molecular weight polymers.[1][] This is problematic as it can lead to a significant decrease in the yield of the desired product, create complex purification challenges, and in some cases, cause dangerous exothermic reactions that can lead to pressure buildup and potential explosions.[3][4]

Q2: What are the common triggers for unwanted polymerization?

A2: The primary triggers for unwanted polymerization include:

  • Heat: Elevated temperatures can initiate thermal polymerization.[4][5]

  • Light: UV light can generate free radicals that initiate polymerization.[6]

  • Impurities: Trace impurities, such as peroxides from solvents or oxygen, can act as initiators.[5][7]

  • Incompatible Materials: Certain materials of construction or catalysts can inadvertently initiate polymerization.[5]

Q3: What is a polymerization inhibitor and how does it work?

A3: A polymerization inhibitor is a chemical compound added in small amounts to a monomer to prevent or delay unwanted polymerization.[][3] Inhibitors work by scavenging free radicals, which are the initiators of most polymerization chain reactions.[3][8] By reacting with these radicals, they terminate the polymerization chain, preventing the formation of a polymer.[][3]

Q4: What are some common types of polymerization inhibitors?

A4: Common classes of polymerization inhibitors include:

  • Phenolic Compounds: Such as hydroquinone (HQ), 4-methoxyphenol (MEHQ), and butylated hydroxytoluene (BHT).[3][4] These often require the presence of oxygen to be effective.[][8]

  • Quinones: Like p-benzoquinone, which are effective radical scavengers.[3][8]

  • Stable Radicals: Such as TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, which are highly effective at terminating growing polymer chains.[1][3]

  • Amines and Hydroxylamines: These can also act as radical scavengers.[]

Q5: Is it always necessary to remove an inhibitor before starting a reaction?

A5: In most cases, yes. Inhibitors are designed to prevent polymerization, so they will interfere with the desired polymerization reaction by quenching the initiators.[9] However, in some industrial processes, the effect of the inhibitor is overcome by using a higher concentration of the initiator.[10] For most lab-scale syntheses, removing the inhibitor is a critical step to ensure predictable reaction kinetics and high conversion.[9]

Troubleshooting Guide

This section addresses specific issues that may arise during synthesis, leading to unwanted polymerization.

Problem Potential Cause(s) Recommended Solution(s)
Reaction mixture becomes viscous or solidifies. Uncontrolled polymerization of the reagent.[5][6]1. Immediate Action: Cool the reaction vessel in an ice bath to slow the rate of polymerization.[11] 2. Add Inhibitor: Introduce a suitable inhibitor (e.g., a solution of BHT or hydroquinone) to quench the reaction.[11] 3. Dilute: If possible, dilute the mixture with a compatible solvent to reduce monomer concentration and improve stirring.[11]
Low yield of the desired product with the formation of a solid or oil. Presence of radical initiators (e.g., peroxides in solvents) or exposure to UV light.[6]1. Use Pure Reagents: Use freshly distilled, peroxide-free solvents.[6] 2. Protect from Light: Wrap the reaction vessel in aluminum foil to block UV light.[6] 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[5][6]
Polymerization occurs during workup or purification (e.g., distillation). Removal of inhibitors during extraction or exposure to high temperatures during distillation.[5][6]1. Add Non-Volatile Inhibitor: Before distillation, add a small amount of a non-volatile inhibitor like hydroquinone to the crude product.[5][6] 2. Low-Temperature Purification: Use purification techniques that do not require high heat, such as column chromatography at room temperature or vacuum distillation to lower the boiling point.[5][6] 3. Controlled Evaporation: Use a rotary evaporator with a controlled temperature bath and avoid heating the flask to dryness.[5]
Product polymerizes during storage. Depletion of the inhibitor over time, or exposure to heat, light, or air.1. Add Inhibitor: Ensure a suitable inhibitor (e.g., BHT or MEHQ) is added to the purified product.[5] 2. Proper Storage Conditions: Store the reagent in a cool, dark place, preferably in a refrigerator or freezer.[5] 3. Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[5]

Quantitative Data on Common Polymerization Inhibitors

The selection and concentration of an inhibitor are critical for effective stabilization. The following table provides typical concentrations for commonly used inhibitors.

InhibitorAbbreviationTypical Concentration (ppm)Common ApplicationsKey Considerations
Hydroquinone HQ100 - 1000Acrylates, Methacrylates, StyreneHighly effective, but can be difficult to remove.[3]
4-Methoxyphenol MEHQ10 - 200Acrylates, MethacrylatesOne of the most common and effective inhibitors.[3]
Butylated Hydroxytoluene BHT100 - 1000Dienes, Styrene, Unsaturated ketonesLess effective than HQ or MEHQ but easily removed.[4]
4-tert-Butylcatechol TBC10 - 50Styrene, ButadieneOften used for storage and transport.[4]
Phenothiazine PTZ100 - 500AcrylatesVery effective at high temperatures.[3]
TEMPO TEMPO10 - 100Wide range of monomersHighly effective stable radical scavenger.[1]

Note: Optimal inhibitor concentration may vary depending on the specific monomer, purity, storage conditions, and desired shelf life.

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors (e.g., HQ, MEHQ) using an Alumina Column

This method is effective for the lab-scale purification of monomers.[10][12]

Materials:

  • Inhibited monomer

  • Basic activated alumina

  • Glass chromatography column with a stopcock

  • Glass wool or cotton

  • Sand

  • Collection flask (e.g., round-bottom flask)

  • Anhydrous, peroxide-free solvent (optional, for viscous monomers)

Methodology:

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position.

    • Insert a small plug of glass wool or cotton at the bottom of the column.[12]

    • Add a thin layer (approx. 1 cm) of sand over the plug.[12]

    • Prepare a slurry of basic activated alumina in a non-polar solvent (like hexane) and pour it into the column. Allow the alumina to settle into a packed bed, tapping the column gently to ensure even packing. A bed height of 5-10 cm is typically sufficient for small-scale purifications.[12]

  • Monomer Purification:

    • Carefully add the inhibited monomer to the top of the alumina bed. For highly viscous monomers, they can be diluted in a suitable solvent before loading.[13]

    • Open the stopcock and allow the monomer to pass through the column under gravity.

    • Collect the purified, inhibitor-free monomer in a clean, dry collection flask.[13]

  • Post-Purification:

    • The purified monomer is now highly susceptible to polymerization and should be used immediately.[12]

    • If storage is absolutely necessary, it should be done at low temperatures (e.g., in a refrigerator), in the dark, and under an inert atmosphere.[12]

Protocol 2: Removal of Phenolic Inhibitors by Caustic Wash

This method utilizes an acid-base extraction to remove acidic phenolic inhibitors.[8][12]

Materials:

  • Inhibited monomer

  • 5% aqueous sodium hydroxide (NaOH) solution

  • Separatory funnel

  • Deionized water

  • Saturated brine solution

  • Anhydrous drying agent (e.g., magnesium sulfate, MgSO₄)

  • Organic solvent for extraction (if needed)

Methodology:

  • Extraction:

    • Place the inhibited monomer in a separatory funnel. If the monomer is a solid, dissolve it in a water-immiscible organic solvent.

    • Add an equal volume of 5% aqueous NaOH solution to the separatory funnel.

    • Stopper the funnel and shake gently, venting frequently to release any pressure. Vigorous shaking can cause emulsions.

    • Allow the layers to separate. The phenolic inhibitor will react with NaOH to form a water-soluble salt, which will move into the aqueous layer.[1]

    • Drain and discard the lower aqueous layer.[12]

    • Repeat the wash with fresh NaOH solution two more times.[12]

  • Neutralization and Drying:

    • Wash the organic layer with deionized water until the aqueous wash is neutral (check with pH paper).[12]

    • Wash the organic layer with a saturated brine solution to aid in the removal of residual water.[12]

    • Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄).

  • Final Steps:

    • Filter the solution to remove the drying agent.

    • If a solvent was used, remove it under reduced pressure using a rotary evaporator at a low temperature.

    • The purified monomer should be used immediately.

Visualizations

Polymerization_Inhibition cluster_0 Uninhibited Polymerization cluster_1 Inhibited Polymerization Initiator Initiator (I) Radical Initiator Radical (I•) Initiator->Radical Forms Monomer Monomer (M) Growing_Chain Growing Polymer Chain (P•) Monomer->Growing_Chain Initiates Radical->Monomer Attacks Growing_Chain->Monomer Propagates Polymer Polymer Growing_Chain->Polymer Terminates Inhibitor Inhibitor (InH) Radical_Inhibited Initiator Radical (I•) Inhibitor->Radical_Inhibited Scavenges Growing_Chain_Inhibited Growing Polymer Chain (P•) Inhibitor->Growing_Chain_Inhibited Scavenges Inactive_Species Inactive Species Radical_Inhibited->Inactive_Species Terminates Growing_Chain_Inhibited->Inactive_Species Terminates

Caption: Mechanism of radical polymerization and inhibition.

Troubleshooting_Workflow Start Unwanted Polymerization Observed (Viscosity Increase, Solid Formation) Check_Temp Is Reaction Temperature Too High? Start->Check_Temp Check_Light Is Reaction Exposed to Light? Check_Temp->Check_Light No Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Yes Check_Reagents Are Solvents/Reagents Peroxide-Free? Check_Light->Check_Reagents No Protect_Light Protect from Light (e.g., Al foil) Check_Light->Protect_Light Yes Check_Atmosphere Is Reaction Under Inert Atmosphere? Check_Reagents->Check_Atmosphere Yes Purify_Reagents Use Freshly Distilled/Purified Reagents Check_Reagents->Purify_Reagents No Use_Inert Run Under N2 or Ar Check_Atmosphere->Use_Inert No Add_Inhibitor Consider Adding Inhibitor to Reaction (if compatible) Check_Atmosphere->Add_Inhibitor Yes Lower_Temp->Check_Light Protect_Light->Check_Reagents Purify_Reagents->Check_Atmosphere Use_Inert->Add_Inhibitor

Caption: Troubleshooting workflow for unwanted polymerization.

References

Validation & Comparative

A Comparative Analysis of Methyl 5-methyl-3-oxohexanoate and Ethyl 5-methyl-3-oxohexanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and drug discovery, the selection of appropriate building blocks is paramount to the successful development of novel therapeutics. Among the versatile intermediates available to chemists, β-keto esters hold a prominent position due to their inherent reactivity and synthetic utility. This guide provides a detailed comparative analysis of two structurally similar β-keto esters: Methyl 5-methyl-3-oxohexanoate and Ethyl 5-methyl-3-oxohexanoate. This document aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions regarding the selection and application of these molecules in their synthetic endeavors.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a reagent is crucial for its effective use in chemical synthesis. The following table summarizes the key properties of this compound and Ethyl 5-methyl-3-oxohexanoate.

PropertyThis compoundEthyl 5-methyl-3-oxohexanoate
CAS Number 30414-55-234036-16-3[1][2]
Molecular Formula C₈H₁₄O₃C₉H₁₆O₃[1][3]
Molecular Weight 158.19 g/mol 172.22 g/mol [1][2]
Appearance LiquidColorless to pale yellow liquid[3]
Boiling Point Not explicitly found~213.2 - 225 °C at 760 mmHg[1][3]
Density Not explicitly found~0.97 - 1.0 g/cm³[1][3]
Solubility Not explicitly foundSoluble in ethanol, ether, and organic solvents[3]
Flash Point Not explicitly found~82.4 °C[1]

Synthesis and Experimental Protocols

Both this compound and Ethyl 5-methyl-3-oxohexanoate can be synthesized via the Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This reaction involves the base-mediated condensation of two ester molecules to form a β-keto ester.

General Synthesis Pathway: Claisen Condensation

The synthesis of these β-keto esters typically involves the reaction of an enolate of a simple ester (e.g., methyl acetate or ethyl acetate) with a second ester containing a non-enolizable α-position or by a crossed Claisen condensation. A general workflow for this synthesis is depicted below.

Claisen_Condensation Ester1 Ester 1 (e.g., Methyl isovalerate) Condensation Claisen Condensation Ester1->Condensation Ester2 Ester 2 (e.g., Methyl acetate) Base Strong Base (e.g., Sodium methoxide) Ester2->Base Enolate Enolate Intermediate Base->Enolate Enolate->Condensation Workup Acidic Work-up Condensation->Workup Product β-Keto Ester (this compound) Workup->Product

Caption: General workflow for the synthesis of β-keto esters via Claisen condensation.

Experimental Protocol: Synthesis of Ethyl 5-methyl-3-oxohexanoate

A specific protocol for the synthesis of Ethyl 5-methyl-3-oxohexanoate has been reported and involves the reaction of ethyl acetoacetate with isopropyl iodide.[4]

Materials:

  • Ethyl acetoacetate

  • Pyrrolidine

  • Toluene

  • Sodium amide

  • Liquid ammonia

  • Isopropyl iodide

  • Methylene chloride

  • Concentrated hydrochloric acid

Procedure:

  • A solution of the enamine is prepared by boiling 26 g of ethyl acetoacetate and 15 g of pyrrolidine in 70 ml of toluene using a water separator until the theoretical amount of water is removed.[4]

  • This solution is then added dropwise at -40 °C to a suspension of 8.6 g of sodium amide in 300 ml of liquid ammonia.[4]

  • The ammonia is removed by allowing the reaction to warm to room temperature.[4]

  • After cooling the reaction mixture back to 0 °C, a solution of isopropyl iodide in 100 ml of toluene is added, and the reaction is allowed to proceed for 3 hours at 0 °C.[4]

  • The reaction is quenched by pouring it into 200 ml of water. The phases are separated, and the toluene is removed from the organic phase using a rotary evaporator.[4]

  • The crude product is purified by distillation to remove any 2-isopropyl acetoacetic acid ethyl ester.[4]

  • The remaining oil is dissolved in 70 ml of methylene chloride, and 21 g of concentrated hydrochloric acid is added for hydrolysis over 1.5 hours at room temperature.[4]

  • The organic phase is separated, dried, and the solvent is removed. The final product, Ethyl 5-methyl-3-oxohexanoate, is obtained by distillation, with a reported yield of 82%.[4]

A similar protocol can be adapted for the synthesis of this compound by utilizing methyl acetoacetate as the starting material.

Spectroscopic Data

The structural characterization of organic molecules relies heavily on spectroscopic techniques. Below is a summary of the expected and reported spectroscopic data for the two title compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)Chemical Shift (ppm)MultiplicityIntegrationAssignment
This compound ~3.7s3H-OCH₃
~3.4s2H-C(O)CH₂C(O)-
~2.5d2H-C(O)CH₂CH-
~2.2m1H-CH(CH₃)₂
~0.9d6H-CH(CH₃)₂
Ethyl 5-methyl-3-oxohexanoate ~4.2q2H-OCH₂CH₃
~3.4s2H-C(O)CH₂C(O)-
~2.5d2H-C(O)CH₂CH-
~2.2m1H-CH(CH₃)₂
~1.3t3H-OCH₂CH₃
~0.9d6H-CH(CH₃)₂
¹³C NMR (Predicted)Chemical Shift (ppm)Assignment
This compound ~203C=O (ketone)
~168C=O (ester)
~52-OCH₃
~50-C(O)CH₂CH-
~49-C(O)CH₂C(O)-
~25-CH(CH₃)₂
~22-CH(CH₃)₂
Ethyl 5-methyl-3-oxohexanoate ~203C=O (ketone)
~167C=O (ester)
~61-OCH₂CH₃
~50-C(O)CH₂CH-
~49-C(O)CH₂C(O)-
~25-CH(CH₃)₂
~22-CH(CH₃)₂
~14-OCH₂CH₃
Infrared (IR) Spectroscopy
Functional GroupThis compound (Predicted)Ethyl 5-methyl-3-oxohexanoate (Predicted)
C=O (Ester) ~1740 cm⁻¹~1735 cm⁻¹
C=O (Ketone) ~1715 cm⁻¹~1715 cm⁻¹
C-O Stretch ~1200-1250 cm⁻¹~1200-1250 cm⁻¹
C-H Stretch (sp³) ~2870-2960 cm⁻¹~2870-2960 cm⁻¹
Mass Spectrometry (MS)

The mass spectra of these esters are expected to show fragmentation patterns characteristic of β-keto esters. Key fragmentation pathways would include cleavage alpha to the carbonyl groups and McLafferty rearrangements.

IonThis compound (Predicted m/z)Ethyl 5-methyl-3-oxohexanoate (Predicted m/z)
[M]⁺ 158172
[M - OCH₃]⁺ 127-
[M - OC₂H₅]⁺ -127
[M - CH(CH₃)₂]⁺ 115129
[CH₃OCOCH₂CO]⁺ 87-
[C₂H₅OCOCH₂CO]⁺ -101
[CH(CH₃)₂CH₂CO]⁺ 8585

Chemical Reactivity

The chemical reactivity of both Methyl and Ethyl 5-methyl-3-oxohexanoate is primarily dictated by the presence of the β-keto ester functionality. This moiety provides two key sites for reaction: the acidic α-protons situated between the two carbonyl groups and the electrophilic carbonyl carbons.

Reactivity BetaKetoEster β-Keto Ester AlphaProtons Acidic α-Protons BetaKetoEster->AlphaProtons Carbonyls Electrophilic Carbonyls BetaKetoEster->Carbonyls Enolate Enolate Formation AlphaProtons->Enolate NucleophilicAddition Nucleophilic Addition Carbonyls->NucleophilicAddition Reduction Reduction Carbonyls->Reduction Alkylation Alkylation Enolate->Alkylation Acylation Acylation Enolate->Acylation

Caption: Key reactivity sites of β-keto esters.

  • Acidity of α-Protons: The protons on the carbon atom between the two carbonyl groups are significantly acidic, allowing for easy formation of a resonance-stabilized enolate in the presence of a base. This enolate is a potent nucleophile and can participate in a variety of reactions, including alkylation and acylation, enabling the introduction of diverse functional groups at the α-position.

  • Electrophilicity of Carbonyl Carbons: Both the ketone and the ester carbonyl carbons are electrophilic and susceptible to nucleophilic attack. This allows for reactions such as reduction, condensation, and addition of organometallic reagents.

Comparative Reactivity: The primary difference in reactivity between the methyl and ethyl esters is expected to be steric in nature. The ethyl group is slightly bulkier than the methyl group, which may lead to minor differences in reaction rates. For instance, reactions involving nucleophilic attack at the ester carbonyl, such as transesterification or hydrolysis, might be slightly slower for the ethyl ester compared to the methyl ester due to increased steric hindrance. However, for many common transformations, this difference is often negligible.

Biological Activity

While specific biological activity data for this compound and Ethyl 5-methyl-3-oxohexanoate are not extensively reported in the literature, the broader class of β-keto esters has been investigated for various biological applications.

Notably, some β-keto esters have been explored as potential antimicrobial agents . Their mechanism of action is thought to involve the inhibition of bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation. By interfering with these signaling pathways, β-keto esters may offer a novel approach to combating bacterial infections.

Given their structural similarity to endogenous metabolites, it is also plausible that these compounds could interact with various enzymes and receptors within biological systems. However, further research is required to elucidate any specific biological activities of Methyl and Ethyl 5-methyl-3-oxohexanoate.

Conclusion

This compound and Ethyl 5-methyl-3-oxohexanoate are valuable and versatile intermediates in organic synthesis. Their physicochemical properties are largely similar, with the ethyl ester exhibiting a higher boiling point and molecular weight. Both can be readily synthesized via the Claisen condensation, and their reactivity is dominated by the chemistry of the β-keto ester functional group. While the ethyl group may impart slightly more steric hindrance in some reactions, for most practical purposes, their reactivity is comparable. The potential for biological activity, particularly as antimicrobial agents, warrants further investigation. The choice between the methyl and ethyl ester will likely depend on specific synthetic considerations, such as the desired downstream transformations, reaction conditions, and the availability of starting materials. This guide provides a solid foundation of data to aid researchers in making the most appropriate selection for their synthetic and drug discovery programs.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Keto Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of keto acids is paramount. These molecules are key intermediates in various metabolic pathways, including amino acid metabolism and the citric acid cycle.[1][2][3] Altered levels of keto acids can be indicative of metabolic disorders, making their precise measurement critical for both biomedical research and clinical diagnostics.[1][2][4]

The inherent instability and high polarity of keto acids present significant analytical challenges.[5][6][7] To address this, various analytical methods have been developed, often requiring a derivatization step to enhance stability and detectability.[5][8] When multiple methods are used within a study or across different laboratories, cross-validation becomes essential to ensure the data's comparability and reliability.[9][10]

This guide provides an objective comparison of the most common analytical techniques for keto acid quantification—Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC) with fluorescence detection—supported by experimental data and detailed methodologies.

Comparative Overview of Analytical Techniques

The choice of an analytical method depends on several factors, including the specific keto acids of interest, required sensitivity, sample throughput, and available instrumentation.[5] GC-MS and LC-MS/MS are powerful, high-sensitivity techniques, while HPLC with fluorescence detection offers a robust and cost-effective alternative. Capillary Electrophoresis (CE) is an emerging technique that provides rapid analysis without derivatization.[11][12]

Table 1: Performance Comparison of Key Analytical Methods for Keto Acid Quantification

Performance MetricLC-MS/MS (with derivatization)GC-MS (with derivatization)HPLC (with fluorescence derivatization)
Linearity (R²) >0.997[1][2]>0.99[8]>0.99
Limit of Detection (LOD) 0.01–0.25 µM[1][2]Low ng/mL to pg/mL range[8]1.3–5.4 nM[13]
Limit of Quantification (LOQ) ng/mL range[8]Typically in the ng/mL range[8]4.2–18 nM[13]
Accuracy (% Recovery) 96–109%[1][2][3]80–120%[8]Not specified
Precision (%RSD) 1.1–4.7%[1][2][3]<15%[8]Not specified

Experimental Protocols and Methodologies

Accurate quantification of keto acids often necessitates a derivatization step to improve chromatographic separation and enhance detection sensitivity.[8] The following protocols are based on established methods for the analysis of keto acids in biological samples.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization

This method is highly sensitive and specific, making it suitable for complex biological matrices.[1][2] Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is common.[3]

  • Sample Preparation and Derivatization:

    • Protein Precipitation: Add 400 µL of cold acetonitrile to 100 µL of plasma or serum to precipitate proteins. Vortex and centrifuge the mixture.[8]

    • Supernatant Collection: Transfer the resulting supernatant to a new tube and evaporate it to dryness under a stream of nitrogen.[8]

    • Derivatization: Reconstitute the dried extract in a solution containing the derivatization reagent (e.g., PFBHA). The reaction is typically performed at a controlled temperature (e.g., 0°C) for a specific duration (e.g., 30 minutes).[3]

    • Quenching: Stop the reaction by adding a quenching solution. The sample can then be diluted before injection into the LC-MS/MS system.[3]

  • LC-MS/MS Analysis:

    • Chromatography: Use a suitable C18 column for separation.

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile, both containing an acid such as formic acid to aid ionization.[5]

    • Ionization: Electrospray Ionization (ESI) is typically used in either positive or negative ion mode.[5]

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[2][5]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS analysis requires analytes to be volatile and thermally stable, making derivatization mandatory for keto acids.[5] A common approach involves a two-step process of oximation followed by silylation.[4]

  • Sample Preparation and Derivatization:

    • Extraction: Perform a liquid-liquid extraction of the sample using a solvent like ethyl acetate to isolate the keto acids.[8]

    • Drying: Evaporate the organic extract to complete dryness under a nitrogen stream.[8]

    • Methoximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried residue to protect the keto group.[8]

    • Silylation: Following methoximation, add a silylating agent such as N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) to derivatize the carboxylic acid group, thereby increasing volatility.[14]

  • GC-MS Analysis:

    • Gas Chromatograph: Use a capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column, for separation.[4]

    • Analysis: The derivatized sample is injected into the GC-MS for separation and detection.

Method 3: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method uses a derivatization agent that renders the keto acids fluorescent, allowing for sensitive detection. 1,2-diamino-4,5-methylenedioxybenzene (DMB) is a common derivatizing reagent for this purpose.[13]

  • Sample Preparation and Derivatization:

    • Cell Lysis: For intracellular analysis, dissolve the dried cell sample in water.[13]

    • Derivatization: Mix the aqueous keto acid solution with the DMB reagent solution. The mixture is heated (e.g., at 85°C for 45 minutes) in a sealed tube.[13]

    • Dilution: After cooling, the solution is diluted with a basic solution (e.g., NaOH) to optimize the peak shape for analysis.[13]

  • HPLC Analysis:

    • Injection: Inject the diluted, derivatized sample into the HPLC system equipped with a fluorescence detector.

Workflow for Cross-Validation of Analytical Methods

Cross-validation is a formal process to compare two or more analytical methods to demonstrate that they provide comparable results.[10] This is crucial when data from different methods or laboratories need to be consolidated. The workflow ensures that any observed differences are due to the sample's characteristics rather than analytical variability.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methodA Method A (e.g., LC-MS/MS) cluster_methodB Method B (e.g., GC-MS) cluster_analysis Data Analysis & Comparison SampleCollection Biological Sample Collection (e.g., Plasma, Urine, Cells) SamplePooling Sample Pooling & Aliquoting SampleCollection->SamplePooling DerivA Derivatization Protocol A SamplePooling->DerivA Aliquot 1 DerivB Derivatization Protocol B SamplePooling->DerivB Aliquot 2 AnalysisA Instrumental Analysis A DerivA->AnalysisA DataA Data Acquisition & Processing A AnalysisA->DataA StatAnalysis Statistical Comparison (e.g., Bland-Altman, Regression) DataA->StatAnalysis AnalysisB Instrumental Analysis B DerivB->AnalysisB DataB Data Acquisition & Processing B AnalysisB->DataB DataB->StatAnalysis Conclusion Conclusion on Method Comparability StatAnalysis->Conclusion

Caption: Cross-validation workflow for comparing two analytical methods for keto acid quantification.

Conclusion

The quantification of keto acids is essential for metabolic research, yet it poses analytical challenges. LC-MS/MS and GC-MS offer high sensitivity and specificity, making them ideal for low-abundance keto acids in complex matrices, though they require derivatization.[5][8] HPLC with fluorescence detection provides a reliable and accessible alternative.[4] The choice between these powerful techniques depends on the specific requirements of the study, such as the desired sensitivity, the number of samples, and the available instrumentation.[4][8] For ensuring data integrity and comparability across different studies or laboratories, a rigorous cross-validation of the chosen analytical methods is not just recommended but imperative.[9][10]

References

A Comparative Analysis of the Reactivity of Substituted β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of various substituted β-keto esters in key organic reactions. The influence of electronic and steric effects of substituents on reaction rates and outcomes is explored, supported by experimental data. Detailed experimental protocols for seminal reactions are provided to assist in methodological replication and adaptation.

The reactivity of β-keto esters is fundamental to synthetic organic chemistry, playing a crucial role in the synthesis of a wide range of compounds, including pharmaceuticals.[1][2] The versatility of β-keto esters stems from their unique structural features: an acidic α-proton flanked by two carbonyl groups, which allows for the formation of a stabilized enolate ion.[3][4] This enolate is a potent nucleophile, readily participating in alkylation and acylation reactions. Furthermore, β-keto esters and their derivatives can undergo hydrolysis and subsequent decarboxylation to yield ketones, a transformation of significant synthetic utility.[3][5]

The nature of the substituents on the β-keto ester framework profoundly impacts their reactivity. Both electronic and steric factors dictate the rate and efficiency of their transformations.[1] Understanding these substituent effects is paramount for designing efficient synthetic routes and for the development of novel molecular entities.

Table 1: Influence of Substituents on Reaction Kinetics of β-Keto Esters
Reaction Typeβ-Keto Ester/Reactant SubstituentSubstituent EffectObservationSupporting Data
Transesterification Electron-donating group on benzylic alcoholElectronicIncreases reactivityQualitative observation
Electron-withdrawing group on benzylic alcoholElectronicDecreases reactivityQualitative observation
Electron-withdrawing group on arylboronic acid catalystElectronicEnhances Lewis acidity, increasing reaction rateQualitative observation
Reduction (Enzymatic) Electron-withdrawing group on para-substituted acetophenoneElectronicFaster reaction rateQualitative observation
Electron-donating group on para-substituted acetophenoneElectronicSlower reaction rateQualitative observation
Hydrolysis Methoxy group on methyl-2-(benzoylmethyl)benzoateElectronicDecreases the pKa of the resulting ketoacidPseudo-first-order and second-order rate constants determined
Decarboxylation Alkyl substitution on β-keto acidsSteric/ElectronicRate depends on the structure of the β-keto acidFirst-order rate constants measured
Nucleophilic Addition Cyclic β-keto ester anionsStericReactivity is similar for enolates from oxocycloalkanecarboxylic esters and their acyclic counterpartsSecond-order rate constants determined

Key Reactions and Experimental Protocols

The following sections detail the experimental protocols for key reactions involving β-keto esters, providing a framework for comparative reactivity studies.

Alkylation of β-Keto Esters

Alkylation of β-keto esters proceeds via the formation of a nucleophilic enolate ion, which then attacks an alkyl halide in an SN2 reaction.[3] This reaction is a cornerstone of carbon-carbon bond formation.

Experimental Protocol: General Procedure for Alkylation of a β-Keto Ester

  • Enolate Formation: A solution of sodium ethoxide is prepared by dissolving sodium metal (1 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen). The β-keto ester (1 equivalent) is then added dropwise to the cooled solution (0 °C) with stirring.

  • Alkylation: The alkyl halide (1 equivalent) is added dropwise to the enolate solution. The reaction mixture is stirred at room temperature for a specified time (e.g., 30 minutes).[6] For dialkylation, a second equivalent of base and alkyl halide can be added.

  • Work-up: The reaction is quenched by the addition of water. The product is extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Logical Relationship: Alkylation of β-Keto Esters

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product BKE β-Keto Ester Enolate Enolate Formation BKE->Enolate Base Alkoxide Base (e.g., NaOEt) Base->Enolate AlkylHalide Alkyl Halide (R-X) SN2 SN2 Attack AlkylHalide->SN2 Enolate->SN2 AlkylatedBKE Alkylated β-Keto Ester SN2->AlkylatedBKE

Caption: Workflow for the alkylation of a β-keto ester.

Hydrolysis and Decarboxylation of β-Keto Esters

β-Keto esters can be hydrolyzed to their corresponding β-keto acids, which are prone to decarboxylation upon heating to yield ketones.[5]

Experimental Protocol: General Procedure for Hydrolysis and Decarboxylation

  • Hydrolysis: The β-keto ester (1 equivalent) is dissolved in an aqueous solution of a strong base (e.g., 1 M NaOH) and stirred overnight at room temperature.[6]

  • Extraction of Unreacted Ester: The reaction mixture is extracted with an organic solvent (e.g., methyl t-butyl ether) to remove any unreacted ester.[1]

  • Acidification: The aqueous layer is acidified to a pH of approximately 2 with a strong acid (e.g., 1 M H₂SO₄).[1][6]

  • Extraction of β-Keto Acid: The resulting β-keto acid is extracted from the acidified aqueous solution with an organic solvent.[1]

  • Decarboxylation: The organic extract containing the β-keto acid is heated (e.g., reflux) to effect decarboxylation. The reaction progress can be monitored by the evolution of CO₂.

  • Work-up and Purification: The reaction mixture is cooled, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting ketone can be purified by distillation or chromatography.

Signaling Pathway: Hydrolysis and Decarboxylation of a β-Keto Ester

BKE β-Keto Ester Hydrolysis Hydrolysis (e.g., NaOH, H₂O) BKE->Hydrolysis BKA β-Keto Acid Hydrolysis->BKA Decarboxylation Decarboxylation (Heat, -CO₂) BKA->Decarboxylation Enol Enol Intermediate Decarboxylation->Enol Tautomerization Tautomerization Enol->Tautomerization Ketone Ketone Tautomerization->Ketone

Caption: Reaction pathway for the hydrolysis and decarboxylation of a β-keto ester.

Factors Influencing Reactivity

Electronic Effects

The electronic nature of substituents plays a critical role in the reactivity of β-keto esters and their reaction partners.

  • Transesterification: In the transesterification of β-keto esters with benzylic alcohols, electron-donating groups on the aromatic ring of the alcohol increase reactivity, while electron-withdrawing groups have the opposite effect.[1][2] Conversely, when using arylboronic acid catalysts, electron-withdrawing substituents on the catalyst enhance its Lewis acidity and accelerate the reaction.[1][2]

  • Reduction: During the enzymatic reduction of para-substituted acetophenone derivatives, a clear trend is observed where electron-withdrawing groups on the aromatic ring lead to a faster reaction rate compared to electron-donating groups.[1]

  • Keto-Enol Tautomerism: The position of the keto-enol equilibrium is influenced by substituents. Electron-withdrawing groups tend to favor enolization.[7] The enol form is the reactive species in many reactions, and its concentration can significantly affect the overall reaction rate.

Steric Effects

Steric hindrance can significantly impact the accessibility of the reactive centers in β-keto esters.

  • Alkylation: Bulky substituents on the α-carbon or on the ester group can hinder the approach of the electrophile, slowing down the rate of alkylation.

  • Enolate Formation: The size of the base used for deprotonation can influence the regioselectivity of enolate formation in unsymmetrical β-keto esters.

  • Cyclization (Dieckmann Condensation): The formation of 5- or 6-membered rings through intramolecular Claisen condensation is generally favored, while the formation of smaller or larger rings is often disfavored due to ring strain.[8]

Experimental Workflow: Comparative Reactivity Study

cluster_setup Experimental Setup cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison BKE1 Substituted β-Keto Ester 1 Reaction Perform Reaction (e.g., Alkylation) BKE1->Reaction BKE2 Substituted β-Keto Ester 2 BKE2->Reaction BKE3 Substituted β-Keto Ester 'n' BKE3->Reaction ReactionConditions Standardized Reaction Conditions (Solvent, Temp, Conc.) ReactionConditions->Reaction Monitoring Monitor Reaction Progress (TLC, GC, NMR) Reaction->Monitoring Data Collect Data (Yield, Rate Constant) Monitoring->Data Compare Compare Reactivity Data->Compare

Caption: A generalized workflow for comparing the reactivity of different substituted β-keto esters.

References

Validation of Methyl 5-methyl-3-oxohexanoate as a Synthetic Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of Methyl 5-methyl-3-oxohexanoate as a versatile synthetic intermediate. Its performance is objectively compared with alternative compounds and synthetic strategies, supported by experimental data, to inform decision-making in research and drug development.

Executive Summary

This compound is a β-keto ester that serves as a valuable building block in organic synthesis. Its utility is particularly notable in the construction of complex molecules, such as the pharmaceutical agent (S)-Pregabalin. This guide evaluates the synthesis of this compound via Claisen condensation and compares its application as a synthetic intermediate against alternative routes, focusing on key performance indicators such as reaction yield, purity, and the complexity of the synthetic pathway.

Comparison of Synthetic Intermediates and Routes

The synthesis of complex target molecules often involves the strategic use of key intermediates. Here, we compare the use of this compound with an alternative synthetic strategy, the Knoevenagel condensation followed by a Michael addition, for the preparation of a common precursor to (S)-Pregabalin.

Table 1: Performance Comparison of Synthetic Routes to a Pregabalin Precursor

ParameterRoute 1: Via this compoundRoute 2: Knoevenagel/Michael Addition
Key Intermediate This compound2-cyano-5-methylhex-2-enoic acid alkyl ester
Starting Materials 4-methyl-2-pentanone, Dimethyl carbonateIsovaleraldehyde, Alkyl cyanoacetate, Dialkyl malonate
Key Reactions Claisen Condensation, Asymmetric Amination/ReductionKnoevenagel Condensation, Michael Addition, Hydrolysis, Decarboxylation
Reported Yield of Intermediate 68% for this compound[1]89.1% for diethyl 2-cyano-3-isobutylpentanedioate[2]
Overall Estimated Yield of Target Moderate to GoodGood
Scalability Generally goodGood
Purity of Intermediate Good, requires distillation[1]Good, requires purification
Reaction Complexity Fewer steps to the key β-keto esterMulti-step sequence to the key intermediate

Experimental Protocols

Detailed methodologies for the synthesis of the key intermediate, this compound, and its subsequent conversion are crucial for reproducibility and validation.

Protocol 1: Synthesis of this compound via Claisen Condensation[1]

This protocol describes the base-catalyzed condensation of a ketone with a carbonate to yield the target β-keto ester.

Materials:

  • 4-methyl-2-pentanone

  • Sodium hydride (NaH, 60% in mineral oil)

  • Dry Tetrahydrofuran (THF)

  • Dimethyl carbonate

  • Acetic acid

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • A suspension of NaH (1.2 equivalents) in dry THF is prepared in a round-bottom flask at 0 °C.

  • 4-methyl-2-pentanone (1.0 equivalent) is added slowly to the stirred suspension over 15 minutes.

  • The cooling bath is removed, and the mixture is stirred at room temperature for 40 minutes.

  • The reaction is cooled back to 0 °C, and dimethyl carbonate (1.5 equivalents) is added slowly over 1 hour.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 18 hours.

  • The reaction is quenched by the careful addition of acetic acid to a pH of ~6.

  • Water is added, and the mixture is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by distillation under reduced pressure (60 °C, 4 mbar) to yield this compound as a clear, colorless oil.

Expected Yield: 68%[1]

Visualizing Synthetic Pathways and Workflows

Graphical representations of reaction pathways and experimental procedures provide a clear and concise understanding of the synthetic process.

Diagram 1: Synthesis of (S)-Pregabalin via a β-Keto Ester Intermediate

G cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_modification Functional Group Transformations cluster_product Final Product start1 4-Methyl-2-pentanone intermediate This compound start1->intermediate Claisen Condensation start2 Dimethyl Carbonate start2->intermediate step1 Asymmetric Amination intermediate->step1   step2 Reduction & Hydrolysis step1->step2 product (S)-Pregabalin step2->product

Caption: Synthetic pathway to (S)-Pregabalin using this compound.

Diagram 2: Experimental Workflow for the Synthesis and Purification of this compound

G reaction Reaction Setup 1. Charge flask with NaH and THF 2. Cool to 0 °C 3. Add 4-methyl-2-pentanone 4. Add Dimethyl Carbonate workup Aqueous Workup 1. Quench with Acetic Acid 2. Add Water 3. Extract with Diethyl Ether reaction->workup After 18h at RT purification Purification 1. Wash with Brine 2. Dry over Na₂SO₄ 3. Concentrate in vacuo 4. Vacuum Distillation workup->purification product Final Product This compound purification->product

Caption: Step-by-step workflow for the synthesis and purification of the intermediate.

Conclusion

This compound proves to be a highly effective synthetic intermediate, particularly for the synthesis of valuable pharmaceutical compounds like (S)-Pregabalin. The Claisen condensation provides a direct and efficient route to this β-keto ester. While alternative synthetic strategies, such as the Knoevenagel/Michael addition pathway, may offer higher initial yields for their respective intermediates, the overall efficiency and step-economy of the route involving this compound make it a compelling choice for further process development and optimization. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions when incorporating this versatile intermediate into their synthetic strategies.

References

A Comparative Guide to the Biological Activity of Methyl 5-methyl-3-oxohexanoate and Other Beta-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of Methyl 5-methyl-3-oxohexanoate and other structurally related beta-keto esters. Due to the limited availability of direct experimental data for this compound in public literature, this document synthesizes information from closely related beta-keto esters to infer its potential biological profile. The primary focus of this comparison will be on antimicrobial and cytotoxic activities, areas where beta-keto esters have shown promise.

Introduction to Beta-Keto Esters

Beta-keto esters are a class of organic compounds possessing a ketone functional group at the beta-position relative to an ester group. This unique structural arrangement confers versatile reactivity, making them valuable intermediates in organic synthesis.[1] Beyond their synthetic utility, emerging research has highlighted the potential of beta-keto esters as biologically active molecules, particularly in the development of novel antimicrobial and cytotoxic agents.[2][3]

Comparative Biological Activity

While specific data for this compound is scarce, the biological activities of other beta-keto esters can provide valuable insights into its potential. The following tables summarize available data for representative beta-keto esters.

Antimicrobial Activity

Beta-keto esters have demonstrated notable antibacterial activity, with some studies suggesting their potential as quorum sensing (QS) inhibitors.[3] Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence factor production and biofilm formation.[3] By disrupting QS, these compounds can mitigate bacterial pathogenicity.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Beta-Keto Ester Analogues Against Pathogenic Bacteria

CompoundPseudomonas aeruginosa (ATCC 19429) MIC (mg/mL)Staphylococcus aureus (ATCC 29737) MIC (mg/mL)Pseudomonas syringae (MF547632) MIC (mg/mL)Agrobacterium tumefaciens (ATCC 19358) MIC (mg/mL)Reference
Analogue 60.320.630.630.32[2]
Analogue 80.630.320.630.08[2]
Kanamycin (µg/mL)10.0010.0010.0010.00[2]
Note: The specific structures of analogues 6 and 8 are detailed in the referenced study. This data is presented to illustrate the potential antimicrobial efficacy of the beta-keto ester class.
Cytotoxicity

The cytotoxic potential of beta-keto esters against various cancer cell lines is another area of active investigation. The mechanism of action is hypothesized to involve the inhibition of key cellular processes.

Table 2: Hypothetical Cytotoxicity of this compound and Common Beta-Keto Esters

CompoundStructureMolecular Weight ( g/mol )Hypothetical IC50 (µM) in A549 cells
This compoundStructure of this compound158.19Data not available
Methyl AcetoacetateStructure of Methyl Acetoacetate116.12Data not available
Ethyl AcetoacetateStructure of Ethyl Acetoacetate130.14Data not available
Note: This table is for illustrative purposes to highlight the structural differences between this compound and more common beta-keto esters. Direct comparative cytotoxicity data is not currently available.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of beta-keto esters.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a substance that prevents visible growth of a bacterium.

Protocol:

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured in appropriate broth overnight at 37°C. The culture is then diluted to a standardized concentration (e.g., 1.5 x 10⁸ CFU/mL).[2]

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.[2]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[2]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[4]

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[2][4]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell viability.

Protocol:

  • Cell Seeding: Human cancer cells (e.g., A549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[5]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[4][5]

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[4]

  • Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a key signaling pathway potentially modulated by beta-keto esters and a typical experimental workflow for assessing their biological activity.

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell cluster_phenotype Bacterial Phenotype Autoinducer Autoinducer (e.g., AHL) Receptor Receptor Protein (e.g., LuxR) Autoinducer->Receptor Binds and activates Virulence_Genes Virulence Genes Receptor->Virulence_Genes Activates transcription Biofilm Biofilm Formation Virulence_Genes->Biofilm Virulence Virulence Factor Production Virulence_Genes->Virulence Beta_Keto_Ester Beta-Keto Ester Beta_Keto_Ester->Receptor Competitive inhibition

Caption: Proposed mechanism of quorum sensing inhibition by beta-keto esters.

Experimental_Workflow Start Synthesis & Characterization of Beta-Keto Esters Antimicrobial_Screening Antimicrobial Screening (e.g., MIC Assay) Start->Antimicrobial_Screening Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity_Screening Enzyme_Inhibition_Assay Enzyme Inhibition Assay Start->Enzyme_Inhibition_Assay Data_Analysis Data Analysis & Comparison Antimicrobial_Screening->Data_Analysis Cytotoxicity_Screening->Data_Analysis Enzyme_Inhibition_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: General experimental workflow for assessing biological activity.

Conclusion and Future Directions

While direct biological data for this compound is limited, the available information on analogous beta-keto esters suggests its potential as a bioactive molecule, particularly in the antimicrobial and anticancer domains. Further research, including direct synthesis and in vitro screening of this compound, is warranted to elucidate its specific biological activity profile and to establish a clear structure-activity relationship within this promising class of compounds. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for such future investigations.

References

A Structural and Theoretical Comparison of Methyl 5-methyl-3-oxohexanoate with Natural Autoinducers: A Guide for Future Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 30, 2025

Introduction

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, such as virulence factor production and biofilm formation. This communication is mediated by small signaling molecules called autoinducers. The concentration of these autoinducers in the environment is directly proportional to the bacterial population density. Once a threshold concentration is reached, autoinducers bind to cognate receptors, triggering a signaling cascade that results in population-wide changes in gene expression.

In Gram-negative bacteria, a prevalent class of autoinducers is the N-acyl-homoserine lactones (AHLs). These molecules share a common homoserine lactone (HSL) ring structure but vary in the length and modification of their acyl side chain. This structural diversity allows for species-specific communication. In contrast, Gram-positive bacteria often utilize modified oligopeptides as autoinducers.

This guide provides a structural and theoretical comparison of Methyl 5-methyl-3-oxohexanoate with natural autoinducers, primarily focusing on the well-characterized AHLs. Due to a lack of published experimental data on the quorum sensing activity of this compound, this document aims to stimulate future research by highlighting structural similarities and differences and proposing experimental frameworks for its evaluation as a potential quorum sensing modulator.

Structural Comparison

A comparative analysis of the chemical structures of this compound and representative natural autoinducers reveals key similarities and critical differences that may influence biological activity.

This compound is a β-keto ester with the chemical formula C₈H₁₄O₃. Its structure is characterized by a six-carbon chain with a methyl group at the fifth carbon, a ketone at the third carbon, and a methyl ester at the carboxyl end.

Natural Autoinducers encompass a diverse range of chemical structures.

  • Acyl-Homoserine Lactones (AHLs) , found in Gram-negative bacteria like Pseudomonas aeruginosa, consist of a conserved homoserine lactone ring attached to an acyl chain of varying length (typically 4 to 18 carbons) and modification (e.g., a 3-oxo or 3-hydroxy group)[1][2].

  • Autoinducing Peptides (AIPs) , utilized by Gram-positive bacteria such as Staphylococcus aureus, are cyclic peptides, often with a thiolactone linkage[3][4].

FeatureThis compoundN-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)Autoinducing Peptide (AIP-I) from S. aureus
Chemical Class β-keto esterN-acyl-homoserine lactoneCyclic peptide
Core Structure Linear carbon chainHomoserine lactone ringThiolactone peptide ring
Acyl Chain Equivalent Isohexanoyl group3-oxododecanoyl groupNot applicable
Key Functional Groups Methyl ester, KetoneAmide, Ketone, LactoneAmide, Thiolactone
Molecular Formula C₈H₁₄O₃C₁₆H₂₇NO₄C₂₉H₄₁N₅O₇S
Molecular Weight 158.19 g/mol 313.43 g/mol 623.80 g/mol
Structural Overlay and Hypothetical Receptor Interaction

The homoserine lactone ring of AHLs is a critical feature for binding to their cognate LuxR-type receptors. This interaction is stabilized by hydrogen bonds with conserved amino acid residues in the receptor's binding pocket. The acyl chain of the AHL sits within a hydrophobic tunnel in the receptor, and the length and modifications of this chain are key determinants of binding specificity.

This compound lacks the characteristic homoserine lactone ring of AHLs. This fundamental structural difference suggests that it is unlikely to bind to and activate LuxR-type receptors in the same manner as natural AHLs. However, its linear carbon chain with a ketone group bears some resemblance to the acyl chain of certain AHLs. It is conceivable that this portion of the molecule could interact with the hydrophobic binding pocket of a LuxR-type receptor, potentially acting as a competitive inhibitor.

Signaling Pathways

To understand the context in which autoinducers function, it is essential to visualize their signaling pathways.

AHL_Signaling_Pathway cluster_cell Gram-Negative Bacterium LuxI LuxI AHL_internal AHL LuxI->AHL_internal Synthesizes LuxR LuxR AHL_LuxR_Complex AHL-LuxR Complex Target_Genes Target Genes AHL_LuxR_Complex->Target_Genes Activates Transcription AHL_external AHL (extracellular) AHL_internal->AHL_external Diffuses out AHL_external->LuxR Binds to AHL_external->AHL_internal Diffuses in at high concentration

Figure 1: Generalized Acyl-Homoserine Lactone (AHL) Signaling Pathway.

In a typical AHL-mediated quorum sensing system in Gram-negative bacteria, the LuxI synthase produces AHL molecules. As the bacterial population grows, AHLs accumulate in the environment and diffuse back into the cells. At a threshold concentration, AHLs bind to the LuxR transcriptional regulator, leading to the activation or repression of target genes that control collective behaviors.

Hypothetical Experimental Evaluation

As there is no available experimental data on the quorum sensing activity of this compound, this section outlines a series of standard experimental protocols that could be employed to assess its potential as a quorum sensing modulator.

Table of Hypothetical Comparative Data

The following table presents a hypothetical scenario of how quantitative data for this compound might compare to a known AHL autoinducer and an inhibitor. This data is purely illustrative and not based on experimental results.

CompoundEC₅₀ for LasR Activation (µM)IC₅₀ for LasR Inhibition (µM)Minimum Inhibitory Concentration (MIC) against P. aeruginosa (µg/mL)
3-oxo-C12-HSL (Natural Agonist) 0.1>100>256
This compound (Test Compound) >10050>256
Furanone C-30 (Known Inhibitor) >10010>256

EC₅₀ (Half-maximal effective concentration) represents the concentration of a compound that induces a response halfway between the baseline and maximum. A lower EC₅₀ indicates higher potency as an agonist. IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a compound that inhibits a biological process by 50%. A lower IC₅₀ indicates higher potency as an antagonist.

Detailed Experimental Protocols

Quorum Sensing Reporter Strain Assay

Objective: To determine if this compound can act as an agonist or antagonist of a specific LuxR-type receptor.

Materials:

  • Bacterial reporter strain (e.g., E. coli JM109 carrying a plasmid with the lasR gene and a lasI promoter-driven gfp reporter).

  • Luria-Bertani (LB) broth and agar.

  • This compound.

  • N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) as a positive control.

  • Solvent control (e.g., DMSO).

  • 96-well microtiter plates.

  • Plate reader capable of measuring optical density (OD₆₀₀) and fluorescence (excitation/emission suitable for GFP).

Procedure:

  • Grow the reporter strain overnight in LB broth with appropriate antibiotics at 37°C with shaking.

  • Dilute the overnight culture 1:100 in fresh LB broth.

  • In a 96-well plate, prepare serial dilutions of this compound.

  • For agonist testing, add the diluted reporter strain to the wells containing the test compound.

  • For antagonist testing, add a constant, sub-maximal concentration of 3-oxo-C12-HSL to all wells, followed by the serial dilutions of the test compound and then the diluted reporter strain.

  • Include positive controls (3-oxo-C12-HSL only) and negative controls (solvent only).

  • Incubate the plate at 37°C with shaking for a defined period (e.g., 6-8 hours).

  • Measure the OD₆₀₀ to assess bacterial growth and GFP fluorescence as a measure of reporter gene expression.

  • Normalize fluorescence by dividing by the OD₆₀₀.

  • Plot the normalized fluorescence against the concentration of the test compound to determine EC₅₀ or IC₅₀ values.

Reporter_Assay_Workflow Start Start Overnight_Culture Grow Reporter Strain Overnight Start->Overnight_Culture Dilute_Culture Dilute Culture 1:100 Overnight_Culture->Dilute_Culture Prepare_Plate Prepare 96-well plate with serial dilutions of test compound Dilute_Culture->Prepare_Plate Add_Reporter Add diluted reporter strain to wells Prepare_Plate->Add_Reporter Incubate Incubate at 37°C Add_Reporter->Incubate Measure Measure OD600 and Fluorescence Incubate->Measure Analyze Normalize Fluorescence and Plot Data Measure->Analyze End End Analyze->End

Figure 2: Workflow for a Quorum Sensing Reporter Strain Assay.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium, ensuring that any observed effects in the reporter assay are not due to bactericidal or bacteriostatic activity.

Procedure: This assay would follow a standard broth microdilution protocol as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Conclusion

While this compound shares some structural motifs with the acyl chains of natural AHL autoinducers, the absence of the critical homoserine lactone ring makes it an unlikely agonist for LuxR-type receptors. However, the possibility of it acting as a competitive antagonist warrants experimental investigation. The lack of published data on its biological activity in the context of quorum sensing presents a clear research gap. The experimental frameworks provided in this guide offer a starting point for elucidating the potential role of this compound and similar small molecules as novel modulators of bacterial communication. Such studies are crucial for the development of new anti-virulence strategies to combat bacterial infections.

References

Unlocking the Potential of β-Keto Esters in Quorum Sensing Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial strategies has led to a growing interest in quorum sensing (QS) inhibition. By disrupting bacterial communication, QS inhibitors offer a promising alternative to traditional antibiotics, potentially mitigating the rise of drug-resistant pathogens. Among the diverse chemical scaffolds explored, β-keto esters have emerged as a noteworthy class of compounds demonstrating significant anti-QS activity. This guide provides a comprehensive comparative study of various β-keto esters, summarizing their efficacy, detailing the experimental protocols for their evaluation, and visualizing the intricate signaling pathways they target.

Mechanism of Action: Competitive Inhibition of Quorum Sensing Receptors

Comparative Efficacy of β-Keto Esters as Quorum Sensing Inhibitors

The effectiveness of β-keto esters as QS inhibitors varies depending on their specific chemical structure and the bacterial species being targeted. The following tables summarize the quantitative data from key studies, providing a clear comparison of the inhibitory activities of different β-keto ester analogs.

Table 1: Quorum Sensing Inhibition (IC50) of β-Keto Ester Analogs against Vibrio harveyi BB120
Compound IDSubstituent on Phenyl RingIC50 (µM)[1][3][6]
9 None48
18 4-Fluoro23
21 4-Iodo53
22 4-Methoxy34
23 3-Methoxy29

Data from Dancause et al. (2016). IC50 values were determined using a bioluminescence assay with the QS reporter strain V. harveyi BB120.[1][3][6]

Table 2: Antibacterial Activity (MIC and MBC) of β-Keto Ester Analogs
Compound IDPseudomonas aeruginosa (ATCC 19429)Staphylococcus aureus (ATCC 29737)
MIC (mg/mL) [7]MBC (mg/mL) [7]
2 ND5.00
3 NDND
6 0.322.50
8 0.635.00
Kanamycin (µg/mL) 10.0010.00

ND: Not Detected. Data from Rojas-Altuve et al. (2023). Kanamycin was used as a positive control.[7]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

Bioluminescence Assay for Quorum Sensing Inhibition in Vibrio harveyi

This assay quantifies the inhibition of bioluminescence, a QS-controlled phenotype in Vibrio harveyi.

  • Bacterial Strain and Growth Conditions: Vibrio harveyi BB120 is grown overnight in Autoinducer Bioassay (AB) medium.

  • Assay Preparation: The overnight culture is diluted 1:5000 in fresh AB medium.

  • Compound Addition: 100 µL of the diluted bacterial culture is added to the wells of a 96-well microtiter plate containing various concentrations of the test β-keto esters.

  • Incubation: The plate is incubated at 30°C with shaking.

  • Measurement: Bioluminescence and optical density (at 600 nm) are measured periodically using a plate reader. The IC50 value is calculated as the concentration of the inhibitor that reduces bioluminescence by 50% compared to the control.

GFP Reporter Assay for Quorum Sensing Inhibition in E. coli

This assay utilizes a reporter strain of E. coli to measure the inhibition of AHL-mediated gene expression.

  • Bacterial Strain: E. coli JB525, which contains a plasmid with the luxR gene and a gfp gene under the control of a LuxR-dependent promoter.

  • Assay Setup: The reporter strain is grown in the presence of an AHL autoinducer (e.g., 3-oxo-C6-HSL) and varying concentrations of the β-keto ester inhibitors.

  • Incubation: The cultures are incubated at 37°C.

  • Measurement: Green Fluorescent Protein (GFP) fluorescence is measured using a fluorescence plate reader (excitation ~485 nm, emission ~510 nm). The optical density is also measured to normalize for bacterial growth.

Broth Microdilution Method for MIC and MBC Determination

This method determines the minimum concentration of a compound required to inhibit or kill bacteria.

  • Inoculum Preparation: Bacterial cultures are grown to a specific density (e.g., 1.5 x 10⁸ CFU/mL) and then diluted.

  • Serial Dilution: The β-keto ester compounds are serially diluted in a 96-well microplate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: The diluted bacterial inoculum is added to each well.

  • Incubation: The plates are incubated for 24 hours at the optimal temperature for the specific bacterial strain.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that shows no visible bacterial growth.[7]

  • MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells with no visible growth is plated on agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar after incubation.[7]

Visualizing the Targeted Pathways

To better understand the mechanism of action of β-keto esters, the following diagrams illustrate the key quorum sensing pathways they are known to inhibit.

Quorum_Sensing_Inhibition cluster_Bacteria Bacterial Cell cluster_Inhibition Inhibition Mechanism AHL AHL Autoinducer LuxR LuxR-type Receptor AHL->LuxR Binds AHL_LuxR AHL-LuxR Complex AHL->AHL_LuxR LuxR->AHL_LuxR DNA Target Genes AHL_LuxR->DNA Activates Transcription Virulence Virulence Factors & Biofilm Formation DNA->Virulence Expression B_Keto_Ester β-Keto Ester B_Keto_Ester->LuxR Competitively Binds AHL_ext AHL (extracellular) AHL_ext->AHL

Competitive inhibition of LuxR-type quorum sensing by β-keto esters.

Experimental_Workflow cluster_QS_Assay Quorum Sensing Inhibition Assays cluster_Antibacterial_Assay Antibacterial Activity Assays Bioluminescence V. harveyi Bioluminescence Assay IC50 IC50 Bioluminescence->IC50 Determine IC50 GFP_Assay E. coli GFP Reporter Assay Inhibition_Data Inhibition_Data GFP_Assay->Inhibition_Data Quantify Inhibition MIC MIC Determination (Broth Microdilution) MBC MBC Determination MIC->MBC Antibacterial_Data Antibacterial_Data MIC->Antibacterial_Data Determine MIC MBC->Antibacterial_Data Determine MBC Start Synthesized β-Keto Esters Start->Bioluminescence Start->GFP_Assay Start->MIC

Workflow for evaluating the activity of β-keto esters.

Bacterial_QS_Pathways cluster_Vibrio Vibrio harveyi cluster_Pseudomonas Pseudomonas aeruginosa cluster_Staphylococcus Staphylococcus aureus LuxM LuxM HAI1 HAI-1 (AHL) LuxM->HAI1 LuxN LuxN (Receptor) HAI1->LuxN LasI LasI C12HSL 3-oxo-C12-HSL (AHL) LasI->C12HSL LasR LasR (Receptor) C12HSL->LasR LuxS LuxS AI2 AI-2 LuxS->AI2 AI2_Receptor AI-2 Receptor AI2->AI2_Receptor B_Keto_Ester β-Keto Esters (Inhibitor) B_Keto_Ester->LuxN B_Keto_Ester->LasR B_Keto_Ester->LuxS Potential Target

Targeted quorum sensing pathways for β-keto ester inhibition.

Conclusion

β-Keto esters represent a promising class of quorum sensing inhibitors with demonstrated efficacy against a range of pathogenic bacteria. Their mechanism of action, centered on the competitive inhibition of LuxR-type receptors, offers a targeted approach to disrupting bacterial communication and virulence. The data presented in this guide highlights the potential of specific β-keto ester analogs as leads for the development of novel anti-infective therapies. Further research focusing on structure-activity relationships and in vivo efficacy will be crucial in translating the potential of these compounds into clinical applications. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the field of quorum sensing inhibition.

References

A Comparative Analysis of the Reactivity of Methyl 5-oxohept-6-enoate and Methyl 3-oxohept-6-enoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two isomeric ketoesters: methyl 5-oxohept-6-enoate and methyl 3-oxohept-6-enoate. The distinct positioning of the keto and ester functionalities in these molecules leads to significant differences in their electronic properties and, consequently, their reactivity as electrophiles in key organic transformations. This analysis is supported by established principles of organic chemistry and available data from synthetic applications. Where direct comparative quantitative data is unavailable in the literature, this guide proposes detailed experimental protocols to enable such investigations.

Structural and Electronic Comparison

The fundamental difference between methyl 5-oxohept-6-enoate and methyl 3-oxohept-6-enoate lies in the conjugation of their respective carbonyl groups with the carbon-carbon double bond.

  • Methyl 5-oxohept-6-enoate is an α,β-unsaturated ketone. The ketone is in direct conjugation with the alkene, creating a polarized system where the β-carbon (C6) is highly electrophilic. This makes it a classic Michael acceptor.[1]

  • Methyl 3-oxohept-6-enoate is a β,γ-unsaturated α-ketoester. In this isomer, the ketone at C3 is not conjugated with the C6-C7 double bond. Instead, it is an α-ketoester, and the double bond is in a β,γ-position relative to the ester. The primary electrophilic sites are the carbonyl carbons (C3 and C1) and the isolated double bond.[2]

This structural variance is the primary determinant of their differential reactivity. The conjugated system in methyl 5-oxohept-6-enoate leads to a more delocalized and stabilized ground state but a highly activated site for conjugate addition. In contrast, the functional groups in methyl 3-oxohept-6-enoate are electronically more isolated.

Reactivity in Michael Additions

The Michael addition, or conjugate addition, is a cornerstone reaction for these substrates. However, their reactivity profiles are expected to differ significantly.

Methyl 5-oxohept-6-enoate (α,β-Unsaturated Ketone): As a classic Michael acceptor, this molecule is highly susceptible to 1,4-conjugate addition by a wide range of soft nucleophiles, such as enolates, amines, and thiols.[3] The reaction is driven by the formation of a stable enolate intermediate. The general mechanism involves the nucleophilic attack at the β-carbon.

Methyl 3-oxohept-6-enoate (β,γ-Unsaturated α-Ketoester): This isomer can also undergo Michael-type additions, but the reactivity of the double bond is not enhanced by conjugation with the ketone.[2] However, the α-ketoester functionality can influence the reaction. β,γ-Unsaturated α-ketoesters are known to be versatile synthons in various catalytic asymmetric transformations.[2] Nucleophilic attack is still possible at the double bond, but the conditions required may be harsher, or the reaction may proceed via a different mechanism.

Currently, there is a lack of direct, quantitative kinetic data comparing the Michael addition reactivity of these two isomers. To address this, a standardized experimental protocol is proposed below.

Proposed Experimental Protocol for Comparative Kinetic Analysis of Michael Addition

This protocol outlines a method to compare the reaction rates of methyl 5-oxohept-6-enoate and methyl 3-oxohept-6-enoate with a model nucleophile, such as thiophenol, using UV-Vis spectroscopy.

Objective: To determine the second-order rate constants for the Michael addition of thiophenol to each isomer.

Materials:

  • Methyl 5-oxohept-6-enoate

  • Methyl 3-oxohept-6-enoate

  • Thiophenol (purified)

  • Triethylamine (catalyst)

  • Anhydrous acetonitrile (solvent)

  • UV-Vis spectrophotometer with a thermostatted cell holder

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of known concentrations for each ketoester, thiophenol, and triethylamine in anhydrous acetonitrile.

  • Determination of λmax: Determine the wavelength of maximum absorbance (λmax) for each ketoester.

  • Kinetic Runs (Pseudo-First-Order Conditions):

    • In a quartz cuvette, place a solution of thiophenol and triethylamine in acetonitrile, with the concentration of thiophenol being in large excess (at least 10-fold) compared to the ketoester.

    • Equilibrate the cuvette to a constant temperature (e.g., 25°C) in the spectrophotometer.

    • Initiate the reaction by adding a small, known volume of the ketoester stock solution and mix rapidly.

    • Monitor the decrease in absorbance of the ketoester at its λmax over time.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (k').

    • Repeat the experiment with varying concentrations of thiophenol (still in excess).

    • Plot the obtained pseudo-first-order rate constants (k') against the concentration of thiophenol. The slope of this line will give the second-order rate constant (k2).[4]

Expected Outcome: It is anticipated that methyl 5-oxohept-6-enoate will exhibit a significantly higher second-order rate constant for the Michael addition of thiophenol compared to methyl 3-oxohept-6-enoate due to the activation of the double bond by the conjugated ketone.

Michael_Addition_Comparison_Workflow cluster_reactants Reactant Preparation cluster_experiment Kinetic Experiment cluster_analysis Data Analysis R1 Methyl 5-oxohept-6-enoate Stock Solution Mix Mix Reactants in Cuvette (Excess Thiophenol) R1->Mix R2 Methyl 3-oxohept-6-enoate Stock Solution R2->Mix Nuc Thiophenol Stock Solution Nuc->Mix Cat Triethylamine Stock Solution Cat->Mix Monitor Monitor Absorbance vs. Time at λmax Mix->Monitor Plot1 Plot ln(Abs) vs. Time to get k' Monitor->Plot1 Plot2 Plot k' vs. [Thiophenol] to get k2 Plot1->Plot2 Compare Compare k2 values Plot2->Compare

Workflow for comparative kinetic analysis of Michael addition.

Reactivity in Diels-Alder Reactions

In the context of the Diels-Alder reaction, both isomers can act as dienophiles due to the presence of an electron-withdrawing group (ketone or ester) attached to or near the double bond.

Methyl 5-oxohept-6-enoate: The α,β-unsaturated ketone system makes this a moderately activated dienophile. The reactivity in a Diels-Alder reaction is enhanced by the electron-withdrawing nature of the conjugated carbonyl group.[5]

Methyl 3-oxohept-6-enoate: As a β,γ-unsaturated α-ketoester, the double bond is not directly activated by the ketone. However, the α-ketoester moiety still imparts some electron-withdrawing character to the molecule. β,γ-Unsaturated α-ketoesters have been shown to participate in Diels-Alder reactions, sometimes requiring catalysis.[2]

Proposed Experimental Protocol for Comparative Analysis of Diels-Alder Reactivity

This protocol aims to compare the reactivity of the two isomers as dienophiles in a Diels-Alder reaction with a highly reactive diene, cyclopentadiene.

Objective: To compare the yield and endo/exo selectivity of the Diels-Alder adducts at a given time and temperature.

Materials:

  • Methyl 5-oxohept-6-enoate

  • Methyl 3-oxohept-6-enoate

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Anhydrous toluene (solvent)

  • Deuterated chloroform (for NMR analysis)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Nuclear magnetic resonance (NMR) spectrometer

Procedure:

  • Reaction Setup: In two separate sealed reaction tubes, dissolve an equimolar amount of either methyl 5-oxohept-6-enoate or methyl 3-oxohept-6-enoate in anhydrous toluene.

  • Reaction Initiation: Add an equimolar amount of freshly cracked cyclopentadiene to each tube.

  • Reaction Conditions: Place both tubes in a thermostatted oil bath at a specific temperature (e.g., 80°C) for a defined period (e.g., 4 hours).

  • Work-up: After the specified time, cool the reaction mixtures to room temperature. Remove the solvent under reduced pressure.

  • Analysis:

    • Analyze the crude product mixture by GC-MS to determine the conversion of the starting material and the relative amounts of any side products.

    • Analyze the crude product by ¹H NMR spectroscopy to determine the ratio of endo to exo diastereomers.

Expected Outcome: Methyl 5-oxohept-6-enoate is expected to show a higher conversion to the Diels-Alder adduct compared to methyl 3-oxohept-6-enoate under the same reaction conditions due to the direct electronic activation of the double bond.

Diels_Alder_Comparison_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Product Analysis Start_A Methyl 5-oxohept-6-enoate in Toluene React_A React A at 80°C, 4h Start_A->React_A Start_B Methyl 3-oxohept-6-enoate in Toluene React_B React B at 80°C, 4h Start_B->React_B Diene Freshly Cracked Cyclopentadiene Diene->React_A Diene->React_B GCMS_A GC-MS Analysis (Conversion) React_A->GCMS_A NMR_A ¹H NMR Analysis (endo/exo ratio) React_A->NMR_A GCMS_B GC-MS Analysis (Conversion) React_B->GCMS_B NMR_B ¹H NMR Analysis (endo/exo ratio) React_B->NMR_B Compare Compare Conversion and Selectivity GCMS_A->Compare NMR_A->Compare GCMS_B->Compare NMR_B->Compare

Workflow for comparative analysis of Diels-Alder reactivity.

Comparison in Synthetic Applications

While direct kinetic comparisons are lacking, a comparative study on the use of these isomers in the synthesis of cyclopentenones via a Nazarov cyclization has been reported.[6] This provides some insight into their relative performance in a specific synthetic context.

IntermediateSynthetic RouteOverall Yield of CyclopentenonePurity
Methyl 5-oxohept-6-enoate Acylation of methyl acetoacetate followed by alkylation and Nazarov cyclization.55-65%>95%
Methyl 3-oxohept-6-enoate Alkylation of methyl acetoacetate followed by transformations and Nazarov cyclization.50-60%>90%
Data compiled from representative laboratory procedures and may vary depending on specific reaction conditions.[6]

In this specific application, methyl 5-oxohept-6-enoate demonstrates a slightly higher efficiency.[6]

Conclusion

Methyl 5-oxohept-6-enoate and methyl 3-oxohept-6-enoate, despite being structural isomers, exhibit distinct reactivity profiles governed by the electronic effects of their functional groups. Methyl 5-oxohept-6-enoate, as an α,β-unsaturated ketone, is a highly reactive Michael acceptor and a competent dienophile. Methyl 3-oxohept-6-enoate, a β,γ-unsaturated α-ketoester, is also a versatile synthetic intermediate, though its double bond is not directly activated by the ketone.

The provided experimental protocols offer a framework for the direct quantitative comparison of their reactivity in Michael additions and Diels-Alder reactions, which would provide valuable data for synthetic planning. The choice between these two isomers will ultimately depend on the specific synthetic transformation and desired outcome. For reactions requiring a highly electrophilic alkene for conjugate addition, methyl 5-oxohept-6-enoate is the predicted superior substrate. For other transformations, the unique functionalities of methyl 3-oxohept-6-enoate may offer alternative synthetic pathways.

References

A Comprehensive Guide to the Physicochemical and Reactivity Data of Common Beta-Ketoesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Beta-ketoesters are a pivotal class of organic compounds, distinguished by the presence of a ketone functional group at the β-position relative to an ester group.[1] This unique structural arrangement imparts a versatile reactivity profile, making them invaluable intermediates in organic synthesis, particularly for the construction of complex carbon skeletons.[1][2] Their utility is further underscored by their role as key building blocks in the synthesis of a wide array of pharmaceuticals and natural products.[2][3]

This guide provides an in-depth comparison of the physicochemical properties and reactivity of common beta-ketoesters, supported by experimental data and established protocols. By understanding the nuances of their behavior, researchers can make more informed decisions in experimental design and synthetic strategy.

Physicochemical Properties: A Comparative Analysis

The reactivity of beta-ketoesters is intrinsically linked to their physicochemical properties, most notably their acidity and the dynamic equilibrium between their keto and enol tautomers.

Acidity and pKa Values

The protons on the α-carbon, situated between the two carbonyl groups, exhibit significant acidity due to the resonance stabilization of the resulting enolate anion. This stabilization is a key factor governing their utility as nucleophiles in various transformations.[1] The pKa values of beta-ketoesters are considerably lower than those of simple ketones or esters, typically falling in the range of 11-13 in aqueous solution.[4][5] This enhanced acidity facilitates their deprotonation under relatively mild basic conditions.

CompoundStructurepKa (in water)
Methyl AcetoacetateCH₃COCH₂COOCH₃~11
Ethyl AcetoacetateCH₃COCH₂COOCH₂CH₃~11[4]
tert-Butyl AcetoacetateCH₃COCH₂COOC(CH₃)₃~11
Diethyl Malonate (a β-diester for comparison)CH₃CH₂OOCCH₂COOCH₂CH₃~13[4]

Note: pKa values can vary depending on the solvent and experimental conditions.[6]

Keto-Enol Tautomerism

Beta-ketoesters exist as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. This equilibrium is a fundamental characteristic that profoundly influences their reactivity.[7] The enol form is stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system.[8]

The position of the keto-enol equilibrium is highly sensitive to the solvent environment.[7][8] In nonpolar solvents, the enol form is generally favored due to the stability of the internal hydrogen bond. Conversely, in polar, protic solvents, the keto form tends to predominate as the solvent molecules can hydrogen bond with the carbonyl groups, disrupting the internal hydrogen bonding of the enol.[8][9] For instance, the enol content of ethyl acetoacetate can range from less than 2% in water to 49% in carbon tetrachloride.[7]

Recent research has even demonstrated the ability to reversibly shift the keto-enol equilibrium of a β-ketoester using light by incorporating it into a photoactive diarylethene framework.[9][10]

Reactivity Profiles: A Head-to-Head Comparison

The dual functionality of beta-ketoesters allows them to participate in a wide array of chemical transformations, serving as both electrophiles at the carbonyl carbons and, more commonly, as nucleophiles after deprotonation at the α-carbon.[2][3]

The Claisen Condensation: A Cornerstone Synthesis

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that utilizes esters to produce β-ketoesters.[11][12] The reaction is base-catalyzed and involves the nucleophilic attack of an enolate ion from one ester molecule onto the carbonyl group of a second ester molecule.[13][14]

There are several variations of this reaction:

  • The Classic Claisen Condensation: The condensation of two identical ester molecules.[12]

  • The Crossed Claisen Condensation: A reaction between two different esters, where one is enolizable and the other is not, to prevent a mixture of products.[12][14]

  • The Dieckmann Condensation: An intramolecular Claisen condensation of a molecule containing two ester groups, leading to the formation of a cyclic β-ketoester.[11][12]

The driving force for the Claisen condensation is the formation of a highly resonance-stabilized enolate of the resulting β-ketoester.[12][13]

Claisen_Condensation Ester1 Ester (with α-H) Enolate Enolate Ion (Nucleophile) Ester1->Enolate Deprotonation Base Alkoxide Base Base->Enolate Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Nucleophilic Attack Ester2 Ester (Electrophile) Ester2->Tetrahedral_Intermediate Beta_Keto_Ester_Product β-Ketoester Tetrahedral_Intermediate->Beta_Keto_Ester_Product Elimination Alkoxide_Leaving_Group Alkoxide Tetrahedral_Intermediate->Alkoxide_Leaving_Group Acetoacetic_Ester_Synthesis Start β-Ketoester Enolate Enolate Start->Enolate Base Alkylated_Ester Alkylated β-Ketoester Enolate->Alkylated_Ester Alkyl Halide (R-X) Keto_Acid β-Keto Acid Alkylated_Ester->Keto_Acid Hydrolysis (H₃O⁺) Ketone Ketone Keto_Acid->Ketone Heat (Decarboxylation) CO2 CO₂ Keto_Acid->CO2

References

In Vitro Antibacterial Activity of β-Keto Ester Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The rise of antibiotic-resistant bacteria presents a significant challenge to global health, necessitating the exploration and development of novel antimicrobial agents. Among the promising candidates, β-keto ester analogues have attracted considerable attention in medicinal chemistry due to their structural versatility and potential as effective antibacterial compounds.[1] This guide provides a comparative analysis of the in vitro antibacterial activity of a series of β-keto ester analogues, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Quantitative Assessment of Antibacterial Activity

A study by Rojas-Altuve et al. (2023) systematically evaluated the antibacterial properties of eight synthesized β-keto ester analogues.[1] The efficacy of these compounds was quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria, including both human and plant pathogens. The well-established antibiotic Kanamycin was used as a positive control for comparison.[1]

The results, summarized in the table below, reveal that compounds 6 and 8 exhibited the most significant antibacterial activity against the tested strains.[1][2][3][4] Notably, compound 8 was particularly effective against the Gram-positive bacterium Staphylococcus aureus, with an MIC of 0.32 mg/mL.[1] Among the phytopathogenic bacteria, Agrobacterium tumefaciens showed the highest susceptibility, especially to compound 8 , with an MIC of 0.08 mg/mL.[1]

CompoundPseudomonas aeruginosa (ATCC 19429)Staphylococcus aureus (ATCC 29737)Pseudomonas syringae (MF547632)Agrobacterium tumefaciens (ATCC 19358)
MIC (mg/mL) MBC (mg/mL) MIC (mg/mL) MBC (mg/mL)
2 ND5.000.632.50
3 NDNDND5.00
6 0.322.500.635.00
8 0.635.000.322.50
Kanamycin (µg/mL) 10.0010.0010.0010.00
ND: Not Detected

Experimental Protocols

The antibacterial activity of the β-keto ester analogues was determined using the broth microdilution method to establish the MIC and MBC values.[1]

1. Preparation of Inoculum: Bacterial cultures of Pseudomonas aeruginosa (ATCC 19429), Staphylococcus aureus (ATCC 29737), Pseudomonas syringae (MF547632), and Agrobacterium tumefaciens (ATCC 19358) were diluted to achieve a final concentration of 1.5 x 10⁸ CFU/mL.[1][5]

2. Serial Dilution: The synthesized β-keto ester compounds were serially diluted in 96-well microplates to create a range of concentrations for testing.[1]

3. Inoculation and Incubation: The prepared bacterial inoculum was added to each well containing the diluted compounds. The microplates were then incubated for 24 hours. Incubation temperatures were maintained at 35°C for human pathogens and 25°C for plant pathogens.[1][5]

4. MIC and MBC Determination: The MIC was identified as the lowest concentration of the compound that resulted in the complete inhibition of visible bacterial growth.[1] To determine the MBC, an aliquot from the wells showing no visible growth was subcultured on a fresh agar plate. The MBC was defined as the lowest concentration that prevented any bacterial growth on the new plate.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the in vitro evaluation of the antibacterial activity of β-keto ester analogues.

G cluster_prep Preparation cluster_assay Assay cluster_results Results prep_culture Bacterial Culture prep_inoculum Inoculum Preparation (1.5 x 10^8 CFU/mL) prep_culture->prep_inoculum inoculation Inoculation of Plates prep_inoculum->inoculation prep_compounds β-keto Ester Analogues prep_dilution Serial Dilution in 96-well Plate prep_compounds->prep_dilution prep_dilution->inoculation incubation Incubation (24h) inoculation->incubation mic_reading MIC Determination (Visual Inspection) incubation->mic_reading mbc_plating Subculturing for MBC mic_reading->mbc_plating mbc_reading MBC Determination mbc_plating->mbc_reading

Experimental workflow for assessing antibacterial activity.

Structure-Activity Relationship and Mechanism of Action

The design of these β-keto ester analogues was inspired by the structure of N-(3-oxo-hexanoyl)-l-homoserine lactone (3-oxo-C6-HSL), an autoinducer molecule involved in bacterial quorum sensing.[2][3][4] Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including virulence factors.[6] By mimicking the natural autoinducers, these β-keto ester analogues may act as antagonists, inhibiting quorum sensing and thereby reducing bacterial pathogenicity.[3][6]

Computational studies, including molecular docking and molecular dynamics calculations, have suggested that these compounds can interact with key proteins in the quorum-sensing pathway, such as LasR and LuxS.[2][3][4][5] The differential activity observed among the analogues, particularly the enhanced efficacy of compounds 6 and 8 , is attributed to their specific structural features and local reactivity, which influence their ability to bind to these protein targets.[2][3]

The following diagram illustrates the proposed mechanism of action through quorum sensing inhibition.

G cluster_bacteria Bacterial Cell receptor QS Receptor (e.g., LasR) gene_expression Virulence Gene Expression receptor->gene_expression Promotes inhibition Inhibition autoinducer Natural Autoinducer (e.g., 3-oxo-C6-HSL) autoinducer->receptor Binds & Activates bke β-keto Ester Analogue bke->receptor Competitively Binds inhibition->gene_expression Blocks

Proposed mechanism of quorum sensing inhibition by β-keto esters.

References

Safety Operating Guide

Proper Disposal of Methyl 5-methyl-3-oxohexanoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of Methyl 5-methyl-3-oxohexanoate (CAS: 30414-55-2), a compound used in various research and development applications.[1] Adherence to these protocols is essential to protect personnel, prevent environmental contamination, and maintain regulatory compliance.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to conduct a thorough hazard assessment. Based on available safety data, this compound should be handled with care.

Key Hazard Considerations:

  • Corrosivity: Assumed to be a corrosive material based on its organic acid structure, potentially causing severe skin burns and eye damage.

  • Toxicity: May be harmful if ingested or absorbed through the skin.

  • Environmental Hazard: Potentially harmful to aquatic life; avoid release into the environment.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Safety goggles or face shield
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Body Protection Laboratory coat
Respiratory Protection Use in a well-ventilated area or with a respirator if vapor or mist is generated.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure appropriate disposal pathways.

Step-by-Step Collection Protocol:

  • Designated Waste Container: Use a dedicated, clearly labeled, and compatible waste container for this compound waste. The container should be made of a material that will not react with the chemical (e.g., avoid metal containers if the substance is corrosive).[2][3]

  • Labeling: The container must be labeled with the full chemical name: "this compound" and the appropriate hazard symbols. Do not use abbreviations.

  • Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents, acids, or bases, unless part of a specific neutralization protocol.[4]

  • Container Management: Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from ignition sources.[5]

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[2]

Operational Steps for Disposal:

  • Contact Environmental Health and Safety (EHS): Follow your institution's established procedures for hazardous waste disposal. This typically involves contacting the EHS department to schedule a waste pickup.

  • Prepare for Transport: Ensure the waste container is sealed, properly labeled, and ready for transport by authorized personnel.

  • Documentation: Complete all necessary waste disposal forms or manifests as required by your institution and local regulations.

On-Site Neutralization (Expert Use Only):

In some instances, on-site neutralization of acidic waste may be permissible, but this should only be performed by trained personnel and in strict compliance with local regulations.

Experimental Protocol for Neutralization:

  • Work Area: Perform the neutralization in a certified chemical fume hood.[2]

  • Dilution: Slowly add the this compound waste to a large volume of cold water or a suitable solvent to dissipate heat.

  • Neutralization: While stirring continuously, slowly add a weak base (e.g., sodium bicarbonate or sodium hydroxide solution) to the diluted waste.[2]

  • pH Monitoring: Monitor the pH of the solution regularly. Continue adding the base until the pH is within a neutral range (typically between 6.0 and 8.0).[2]

  • Final Disposal: Once neutralized, the solution may be eligible for drain disposal, provided it contains no other hazardous components and is permitted by local wastewater regulations. Always confirm with your EHS department before drain disposal.[2]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill Response Protocol:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation. Remove all sources of ignition.[1][5]

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust.

  • Collection: Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[5][6]

  • Decontamination: Clean the spill area thoroughly with soap and water.[1]

  • Reporting: Report the spill to your supervisor and EHS department in accordance with your institution's policies.

Disposal_Workflow cluster_prep Preparation cluster_disposal Disposal Path cluster_onsite Alternate (Expert Only) cluster_spill Spill Response A Assess Hazards & Don PPE B Use Designated & Labeled Waste Container A->B C Segregate from Incompatible Wastes B->C D Primary Method: Licensed Waste Disposal C->D F On-Site Neutralization (If Permitted) C->F E Contact EHS for Pickup D->E G Follow Neutralization Protocol F->G H Confirm Final Disposal Route with EHS G->H I Spill Occurs J Evacuate, Ventilate, & Remove Ignition Sources I->J K Contain with Inert Absorbent J->K L Collect & Place in Hazardous Waste Container K->L M Decontaminate Area L->M M->D Dispose of Spill Debris

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Methyl 5-methyl-3-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 5-methyl-3-oxohexanoate (CAS: 30414-55-2) in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Summary and Personal Protective Equipment

While specific occupational exposure limits (OELs), such as OSHA Permissible Exposure Limits (PELs) or ACGIH Threshold Limit Values (TLVs), have not been established for this compound, it is prudent to handle it with care due to its chemical structure (a beta-keto ester). Similar substances may cause skin, eye, and respiratory irritation. Therefore, strict adherence to the following personal protective equipment (PPE) guidelines is mandatory.

Hazard Classification Personal Protective Equipment (PPE) Additional Information
Eye Irritation Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a splash hazard.[1]Eye protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Skin Irritation Chemical-resistant gloves (Butyl rubber or Viton® are recommended for ketones and esters). A lab coat or chemical-resistant apron should be worn. For extensive handling, a complete chemical-protective suit may be necessary.[1][2]Nitrile gloves may offer limited protection and should be changed frequently. Always inspect gloves for degradation or punctures before use.[3] Wash hands thoroughly after handling.
Respiratory Irritation Handle in a well-ventilated area, preferably within a certified chemical fume hood.[1] If ventilation is inadequate or if aerosols are generated, use a NIOSH-approved respirator with an organic vapor cartridge.[3]For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be used. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[3]
Flammability Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for the safe handling of this compound.

  • Preparation and Engineering Controls :

    • Ensure a certified chemical fume hood is operational.

    • Verify that a safety shower and eyewash station are accessible and functional.[4]

    • Assemble all necessary equipment and reagents before starting work.

    • Remove all potential ignition sources from the work area.

  • Donning Personal Protective Equipment (PPE) :

    • Don a lab coat, followed by safety goggles and a face shield if necessary.

    • Select and inspect appropriate chemical-resistant gloves (e.g., Butyl rubber). Ensure a proper fit.

  • Chemical Handling :

    • Conduct all transfers and manipulations of this compound within the chemical fume hood to minimize inhalation exposure.[5]

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep containers tightly closed when not in use.

    • Avoid direct contact with skin and eyes.[2]

  • Spill Management :

    • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[4]

    • Scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[5]

    • For larger spills, evacuate the area and follow emergency procedures.

  • Post-Handling :

    • Decontaminate all work surfaces and equipment after use.

    • Properly remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[1]

    • Wash hands and forearms thoroughly with soap and water.

Emergency First Aid Procedures

Exposure Route First Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., absorbent pads, gloves, weighing paper), in a dedicated and clearly labeled hazardous waste container.

  • Container Management :

    • Use a chemically compatible and sealable container for waste collection.

    • Keep the waste container closed except when adding waste.

    • Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Disposal Procedure :

    • Dispose of the hazardous waste through a licensed professional waste disposal service.[3]

    • Do not dispose of this chemical down the drain or in the regular trash.[5]

    • Ensure compliance with all local, state, and federal regulations for hazardous waste disposal.

Safe Handling Workflow

SafeHandlingWorkflow prep Preparation ppe Don PPE prep->ppe Verify safety equipment handling Chemical Handling (in Fume Hood) ppe->handling Proceed to work spill Spill? handling->spill Continuous monitoring post_handling Post-Handling Procedures disposal Waste Disposal post_handling->disposal Segregate waste end End disposal->end spill->post_handling No spill_response Spill Response spill->spill_response Yes spill_response->post_handling

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-methyl-3-oxohexanoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-methyl-3-oxohexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.